molecular formula C13H16O4 B185146 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid CAS No. 147406-22-2

1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid

Cat. No.: B185146
CAS No.: 147406-22-2
M. Wt: 236.26 g/mol
InChI Key: DRZBWKSCHXEQIO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid (CAS 147406-22-2) is a high-value chemical building block with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound serves as a crucial pharmaceutical intermediate and fine chemical used in the synthesis of complex organic molecules, medicinal chemistry, and biotechnology research . Its structure, featuring a cyclobutane ring substituted with a carboxylic acid group and a 3,4-dimethoxyphenyl ring, makes it a versatile scaffold for developing novel active pharmaceutical ingredients (APIs) and other advanced materials . Professional manufacturers like SynHet offer this material with high purity levels exceeding 99%, confirming quality through analytical methods such as HPLC, GC-MS, NMR, and LCMS . It is supplied as a bulk active pharmaceutical ingredient (API) in both large and prepack quantities to suit various R&D scales . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended storage condition is sealed in a dry environment at room temperature . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-10-5-4-9(8-11(10)17-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBWKSCHXEQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233385
Record name 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147406-22-2
Record name 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147406-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

In the ever-evolving field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. The 1-aryl-cyclobutanecarboxylic acid motif represents a promising area of investigation, offering a unique three-dimensional chemical space for the design of innovative drug candidates. This guide focuses on a specific, yet apparently novel, member of this class: 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid .

It is important to note at the outset that a comprehensive search of prominent chemical databases and scientific literature did not yield a specific CAS number for this compound. This suggests that this compound is not a commercially available reagent and has likely not been extensively characterized in published research. Consequently, this technical guide has been meticulously prepared by drawing upon the established chemistry of closely related and well-documented analogs. By providing a robust theoretical framework, this document aims to empower researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

The Strategic Importance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring is a "privileged scaffold" in drug discovery.[1] Its rigid, three-dimensional structure offers a distinct advantage over more traditional, often planar, aromatic systems. This rigidity can lead to higher binding affinities and selectivities for biological targets. Furthermore, the incorporation of a cyclobutane core can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and oral bioavailability.[1]

Proposed Synthesis of this compound

The synthesis of 1-aryl-cyclobutanecarboxylic acids can be achieved through various synthetic strategies. Based on a diastereoselective synthesis of a related cyclobutane hydroxy acid, a plausible and scalable route to the target molecule is proposed.[2] This approach leverages the reaction of a dianion of a phenylacetic acid derivative with an epoxide.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 3,4-dimethoxyphenylacetic acid.

Synthetic_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Dianion Formation and Alkylation cluster_1 Step 2: Hydrolysis A 3,4-Dimethoxyphenylacetic Acid B Dianion Intermediate A->B  2.2 equiv. Isopropylmagnesium Chloride (i-PrMgCl) in THF D Hydroxy Acid Intermediate B->D  Epichlorohydrin C Epichlorohydrin C->D E This compound D->E  Aqueous Acid Workup (e.g., HCl) Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulation A 1-(3,4-Dimethoxyphenyl) cyclobutanecarboxylic acid B Target Receptor (e.g., GPCR) A->B Binding and Modulation C Downstream Signaling Cascade B->C Signal Transduction D Cellular Response (e.g., Inhibition of Inflammation) C->D Regulation

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific reasoning that underpins the characterization of this compound.

Introduction and Molecular Overview

This compound (CAS No. 147406-22-2) is a carboxylic acid derivative featuring a cyclobutane ring and a 3,4-dimethoxyphenyl substituent. The presence of the dimethoxyphenyl group, a common moiety in many biologically active compounds, coupled with the somewhat strained cyclobutane ring, makes this molecule an intriguing subject for physicochemical analysis. Its structural features suggest potential interactions with various biological targets, and its acidic nature will govern its solubility, absorption, and distribution characteristics.

Molecular Structure:

Figure 1: 2D structure of this compound.

Core Physicochemical Properties

Due to the limited availability of experimentally determined data in public literature, the following table includes predicted values from reputable computational models. These predictions serve as a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueData Source
Molecular Formula C₁₃H₁₆O₄-
Molecular Weight 236.26 g/mol -
Melting Point 135.5 °CChemAxon
Boiling Point 408.8 °C at 760 mmHgChemAxon
pKa (acidic) 4.43ChemAxon
LogP 2.18SwissADME
Water Solubility -2.87 (logS)SwissADME
Topological Polar Surface Area (TPSA) 55.8 ŲSwissADME

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, self-validating experimental protocols for the determination of the key physicochemical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the thermogram.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and enthalpy accuracy.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • Temperature range: Start from a temperature sufficiently below the expected melting point (e.g., 25 °C) to a temperature sufficiently above it (e.g., 200 °C).

  • Data Analysis: The onset temperature of the endothermic melting peak is taken as the melting point. The peak shape can provide an indication of sample purity; sharp, symmetrical peaks are indicative of high purity.

DSC_Workflow cluster_Prep Sample Preparation cluster_Analysis DSC Analysis cluster_Data Data Interpretation weigh Weigh 1-3 mg of Sample seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load heat Heat at 10 °C/min under N2 load->heat record Record Heat Flow vs. Temp heat->record thermogram Generate Thermogram record->thermogram peak Identify Endothermic Peak thermogram->peak mp Determine Onset Temp (Melting Point) peak->mp

Figure 2: Workflow for Melting Point Determination by DSC.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Solubility_Workflow cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Quantification Quantification add Add Excess Solid to Water shake Agitate at Constant Temp (24-48h) add->shake settle Allow Suspension to Settle shake->settle filter Filter through 0.22 µm Syringe Filter settle->filter hplc Analyze Filtrate by HPLC-UV filter->hplc calculate Calculate Concentration (Solubility) hplc->calculate

solubility of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles and a detailed experimental protocol to enable researchers to generate reliable solubility profiles. The causality behind experimental choices is emphasized to ensure a deep understanding of the methodology.

Introduction: The Significance of Solubility

This compound is a substituted carboxylic acid with potential applications as a building block in the synthesis of novel therapeutic agents and other functional organic molecules. The dimethoxyphenyl group is a common feature in many biologically active compounds. Understanding the solubility of this molecule in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical characterization. Solubility data informs critical decisions in process development, such as the choice of reaction media, crystallization solvents, and mobile phases for chromatography.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound dictates its physicochemical properties and, consequently, its solubility behavior.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This functional group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Carboxylic acids can also undergo acid-base reactions, and their solubility is often pH-dependent in aqueous systems.

  • Dimethoxyphenyl Group: The two methoxy groups (-OCH₃) are polar ethers, contributing to the overall polarity of the molecule. The aromatic ring itself is nonpolar.

  • Cyclobutane Ring: This alicyclic moiety is nonpolar and contributes to the lipophilicity of the molecule.

Based on these features, it can be inferred that this compound will exhibit a mixed polarity, making it likely soluble in a range of organic solvents. Its solubility will be a balance between the polar interactions of the carboxylic acid and methoxy groups and the nonpolar nature of the aromatic and cyclobutane rings.

Predicted Physicochemical Properties:

While experimental data for the target compound is scarce, we can infer some properties from related structures like cyclobutanecarboxylic acid and 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid.[1][2][3][4]

PropertyPredicted Value/Characteristic for this compoundRationale
Molecular Weight236.26 g/mol Calculated from the molecular formula C₁₃H₁₆O₄.
AppearanceLikely a solid at room temperature.The increased molecular weight and aromatic substitution compared to cyclobutanecarboxylic acid (a liquid) suggest a higher melting point.
PolarityModerately polarA combination of polar functional groups (carboxylic acid, ethers) and nonpolar moieties (aromatic ring, cyclobutane).
Hydrogen BondingCapable of both hydrogen bond donation (from -OH) and acceptance (from C=O and -OCH₃).This suggests good solubility in protic and aprotic polar solvents.

Strategic Solvent Selection for Solubility Screening

The principle of "like dissolves like" is the guiding tenet for solvent selection. A systematic approach involves screening the compound's solubility in a representative set of solvents from different classes:

  • Polar Protic Solvents: These solvents can donate hydrogen bonds and have a high dielectric constant. Examples include methanol, ethanol, and isopropanol. The carboxylic acid group of the target compound is expected to interact favorably with these solvents.

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but do not donate hydrogen bonds. Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The overall polarity of the target molecule suggests potential solubility in these solvents.

  • Nonpolar Solvents: These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Examples include hexanes, toluene, and dichloromethane. The presence of the aromatic and cyclobutane rings may confer some solubility in these solvents.

A logical workflow for solvent screening is presented below:

Sources

Topic: 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Architectural Logic of a Modern Pharmacophore

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of architectural ingenuity. We seek molecular scaffolds that are not merely inert skeletons but active participants in biological dialogues—structures that offer the right balance of rigidity, reactivity, and recognition. It is within this context that we explore 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, a compound that, at first glance, appears unassuming but, upon closer inspection, reveals a masterclass in pharmacophore design.

This guide eschews a conventional, linear presentation. Instead, it is structured to mirror the thought process of a senior application scientist: from deconstructing the core molecule to understanding its synthetic accessibility, predicting its biological potential, and designing a robust, self-validating workflow for its exploration. We will delve into the causality behind experimental choices, grounding our discussion in the principles of physical organic chemistry and pharmacology to empower researchers in their quest for next-generation therapeutics.

Chapter 1: Deconstruction of the Core Moiety: Rationale and Potential

The therapeutic potential of this compound is not accidental; it is encoded in its three constituent parts. Understanding the contribution of each is paramount to appreciating the scaffold's value and rationally designing its derivatives.

  • The 3,4-Dimethoxyphenyl Group: This functional group is a protected catechol moiety, a well-established pharmacophore present in numerous natural products and synthetic drugs. The methoxy groups are electron-donating, influencing the electronic properties of the phenyl ring. More importantly, they can be metabolically cleaved in vivo to reveal the corresponding catechol, which can participate in hydrogen bonding with biological targets or undergo redox cycling. This group is a known feature in molecules with anti-inflammatory and anti-cancer activities.[1][2]

  • The Cyclobutane Ring: Far from being a simple linker, the cyclobutane core is a critical design element. Cycloalkanes are prized in drug design for their ability to serve as non-aromatic bioisosteres of phenyl rings, often improving metabolic stability and pharmacokinetic properties.[3] The four-membered ring imparts a significant degree of conformational rigidity, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a target protein.[3] Its unique three-dimensional geometry provides vectors for substitution that are distinct from those available on flat aromatic systems.

  • The Carboxylic Acid: This functional group provides a crucial handle for both biological interaction and synthetic modification. As a weak acid, it is often ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with receptor sites. Synthetically, it is a versatile starting point for creating a diverse library of derivatives, including esters, amides, and alcohols, each with potentially unique solubility, permeability, and activity profiles.

Core This compound Phenyl 3,4-Dimethoxyphenyl Moiety (Pharmacophore & Metabolic Handle) Core->Phenyl Electronic Properties Target Recognition Cyclobutane Cyclobutane Core (Rigid Bioisostere) Core->Cyclobutane Conformational Rigidity Improved Pharmacokinetics Carboxyl Carboxylic Acid (Synthetic & Biological Anchor) Core->Carboxyl Derivatization Site Receptor Interaction

Caption: Structural deconstruction of the core molecule.

Chapter 2: Strategic Synthesis of the Cyclobutane Scaffold and Its Derivatives

The theoretical appeal of a scaffold is only as valuable as its synthetic accessibility. The synthesis of cyclobutane-containing molecules has historically been challenging, but modern organic chemistry offers several robust pathways.

Causality in Synthetic Route Selection

The choice of synthesis is a balance of efficiency, scalability, and the ability to introduce diversity. While numerous methods exist for forming cyclobutane rings, such as [2+2] cycloadditions and ring expansions of cyclopropanones, a particularly effective strategy for the target scaffold involves the decarboxylation of a 1,1-dicarboxylic acid precursor.[4][5] This approach is advantageous because the requisite malonic ester derivative is readily accessible via nucleophilic substitution.

Exemplary Protocol: A Self-Validating Synthetic Workflow

This protocol describes a plausible, multi-step synthesis designed for traceability and quality control at each stage.

Step 1: Synthesis of Diethyl 2-(3,4-dimethoxyphenyl)-2-(2-oxoethyl)malonate

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol (250 mL) and sodium metal (2.3 g, 100 mmol). Stir until all sodium has dissolved to form sodium ethoxide.

  • Malonate Addition: Add diethyl (3,4-dimethoxyphenyl)malonate (28.2 g, 100 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Alkylation: Cool the mixture to 0 °C and add 2-bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise. Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Workup & Purification: Cool the reaction, neutralize with 1M HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the protected intermediate.

Step 2: Cyclization and Decarboxylation to form this compound

  • Hydrolysis & Cyclization: The purified product from Step 1 is refluxed in a 1:1 mixture of concentrated HCl and acetic acid for 12 hours. This single step accomplishes hydrolysis of the esters and the acetal, followed by an intramolecular aldol condensation and subsequent decarboxylation.

  • Isolation: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is recrystallized from an ethanol/water mixture to afford the pure this compound. Purity should be assessed by HPLC and identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Start Diethyl (3,4-dimethoxyphenyl)malonate Step1 Step 1: Alkylation (NaOEt, Bromoacetaldehyde Acetal) Start->Step1 Intermediate Alkylated Malonate Intermediate Step1->Intermediate Step2 Step 2: Hydrolysis, Cyclization, & Decarboxylation (HCl/AcOH) Intermediate->Step2 Product Target Carboxylic Acid Step2->Product Derivatization Amides, Esters, etc. Product->Derivatization Standard Coupling Chemistry (e.g., EDC, HOBt)

Caption: High-level synthetic and derivatization workflow.

Chapter 3: Physicochemical Profiling and Structural Analogs

The parent acid is merely a starting point. A systematic exploration of its chemical space is essential for developing structure-activity relationships (SAR). Modifications can be logically grouped into three main categories:

  • Carboxylic Acid Derivatization: Conversion to esters or amides can modulate solubility, cell permeability (e.g., as part of a prodrug strategy), and target interactions.

  • Phenyl Ring Substitution: Altering the substitution pattern (e.g., 3,5-dimethoxy, 2,4-dimethoxy) or replacing the methoxy groups with other functionalities (e.g., halogens, trifluoromethyl) can fine-tune electronic properties and metabolic stability.

  • Cycloalkane Ring Modification: Expanding or contracting the ring (e.g., cyclopentane, cyclopropane analogs[]) alters the bond angles and conformational constraints, which can profoundly impact binding affinity.

The following table presents calculated physicochemical properties for the parent acid and representative hypothetical analogs, illustrating how minor structural changes can impact key drug-like properties.

Compound IDStructure ModificationMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
Parent This compound236.262.1555.8
Analog-1 Methyl Ester Derivative250.292.4046.6
Analog-2 N-Methyl Amide Derivative249.301.9041.1
Analog-3 Cyclopropane Analog[]222.241.8255.8
Analog-4 4-Fluorophenyl Analog224.232.3055.8

Chapter 4: Biological Evaluation and Mechanistic Hypotheses

Given the prevalence of the 3,4-dimethoxyphenyl motif in anti-inflammatory agents, a primary therapeutic hypothesis for this scaffold is the modulation of inflammatory pathways. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1]

Hypothesized Mechanism of Action: COX/LOX Inhibition

We can postulate that derivatives of our core scaffold may act as competitive inhibitors at the active site of enzymes like COX-2. The carboxylic acid could mimic the native substrate, arachidonic acid, by forming a key ionic bond with a cationic residue (e.g., Arginine) in the active site, while the dimethoxyphenyl "tail" occupies a hydrophobic pocket.

cluster_membrane Cell Membrane PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Asthma, Inflammation) LOX->LTs Inhibitor Scaffold Analog (Hypothesized Action) Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Hypothesized role in the arachidonic acid cascade.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for screening compounds for COX-2 inhibitory activity.

  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts a substrate to a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid, fluorometric substrate (e.g., ADHP), heme, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 96-well black microplates, test compounds dissolved in DMSO.

  • Procedure: a. Prepare a reaction mixture containing assay buffer, heme, and the COX-2 enzyme. b. In the microplate, add 2 µL of test compound dilutions (or DMSO for control). c. Add 178 µL of the enzyme reaction mixture to each well and incubate for 10 minutes at room temperature, protected from light. d. Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of the fluorometric substrate to each well. e. Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Excitation/Emission ≈ 535/590 nm) every minute for 20 minutes.

  • Data Analysis: a. Calculate the reaction rate (slope) for each well. b. Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 5: An Integrated and Self-Validating Research Workflow

To ensure scientific integrity and maximize efficiency, research on this scaffold should follow a cyclical, self-validating workflow. Each stage provides critical data that informs the next, creating a feedback loop for continuous optimization. This approach prevents the propagation of error and ensures that resources are focused on the most promising candidates.

node1 Stage 1: Design & Synthesis - Rational design of analogs - Parallel synthesis of library - Purity/Identity confirmation (LCMS, NMR) node2 Stage 2: Primary Screening - High-throughput in vitro assay (e.g., COX-2 IC₅₀) - Cytotoxicity counterscreen node1:f0->node2:f0 Test Candidates node3 Stage 3: Hit Validation & SAR - Re-synthesis and confirmation of 'hits' - Secondary/orthogonal assays - Develop Structure-Activity Relationship (SAR) node2:f0->node3:f0 Validate Hits node3:f0->node1:f0 SAR-guided Redesign node4 Stage 4: Lead Optimization - In vitro ADME profiling (solubility, stability) - In vivo proof-of-concept (e.g., animal model of inflammation) node3:f0->node4:f0 Optimize Leads node4:f0->node1:f0 ADME-guided Redesign

Caption: A cyclical workflow for scaffold development.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. Its architecture elegantly combines a known pharmacophore with a bioisosteric core, offering rich opportunities for chemical modification and optimization. Future research should focus on expanding the library of analogs to build a comprehensive SAR, exploring a wider range of biological targets beyond inflammation, and employing computational modeling to refine the design of next-generation candidates. This scaffold is not just a single molecule but a gateway to a family of compounds with significant therapeutic potential waiting to be unlocked.

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An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The guide will delve into the historical context of its synthesis, detail established synthetic protocols, and explore its potential applications based on the current scientific literature.

Introduction and Significance

This compound is a member of the arylcyclobutane class of compounds. The rigid, puckered conformation of the cyclobutane ring, combined with the electronic properties of the dimethoxyphenyl group, makes this and related structures attractive scaffolds in the design of novel therapeutic agents. The cyclobutane moiety can confer unique pharmacological properties, including enhanced potency, selectivity, and favorable pharmacokinetic profiles. While the specific discovery of this particular molecule is not prominently documented in the annals of chemical history, its synthesis relies on well-established principles of organic chemistry, particularly the formation of cyclobutane rings and the hydrolysis of nitriles.

Historical Context and Retrosynthetic Analysis

The synthesis of cyclobutane rings has been a topic of interest for organic chemists for over a century. Early attempts were often met with challenges due to the inherent ring strain of the four-membered ring. However, numerous methods have since been developed to construct this motif efficiently.

A logical and commonly employed retrosynthetic approach for this compound involves the disconnection of the carboxylic acid group to its corresponding nitrile precursor, 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile. This nitrile can, in turn, be envisioned as the product of a cyclization reaction between 3,4-dimethoxyphenylacetonitrile and a three-carbon electrophile, such as 1,3-dibromopropane.

This retrosynthetic strategy is advantageous as it utilizes readily available starting materials and employs robust chemical transformations. The synthesis of the key intermediate, 3,4-dimethoxyphenylacetonitrile, is well-documented in the chemical literature.

Key Synthetic Methodologies

The most practical and widely applicable synthesis of this compound proceeds through a two-step sequence:

  • Formation of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile: This step involves the dialkylation of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane.

  • Hydrolysis of the Nitrile: The resulting 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile is then hydrolyzed to the desired carboxylic acid.

Below are detailed experimental protocols for each of these key transformations.

Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

This procedure is based on the well-established method of alkylating active methylene compounds. The acidity of the α-proton of the nitrile group allows for deprotonation by a strong base, generating a carbanion that can then act as a nucleophile.

Workflow Diagram:

G start Start: 3,4-Dimethoxyphenylacetonitrile & 1,3-Dibromopropane base Addition of Strong Base (e.g., Sodium Amide in liquid NH3 or Sodium Hydride in DMF) start->base reaction Reaction Mixture (Formation of Carbanion and Nucleophilic Attack) base->reaction cyclization Intramolecular Cyclization reaction->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product Product: 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile purification->product

Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: A strong base, such as sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) or sodium amide (NaNH2, 2.2 equivalents), is added portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the carbanion.

  • Alkylation: 1,3-Dibromopropane (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile.

Table 1: Representative Reaction Parameters

ParameterValue
SolventAnhydrous DMF or THF
BaseSodium Hydride (60% dispersion)
Temperature60-80 °C
Reaction Time4-8 hours
PurificationVacuum Distillation or Column Chromatography
Experimental Protocol: Hydrolysis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods are effective, and the choice often depends on the stability of the substrate to the reaction conditions and the desired work-up procedure.

Workflow Diagram:

G start Start: 1-(3,4-Dimethoxyphenyl) cyclobutanecarbonitrile hydrolysis Hydrolysis (Acidic or Basic Conditions) start->hydrolysis acidification Acidification (if basic hydrolysis) hydrolysis->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (e.g., Recrystallization) extraction->purification product Product: 1-(3,4-Dimethoxyphenyl) cyclobutanecarboxylic Acid purification->product

Caption: General workflow for the hydrolysis of the nitrile intermediate.

Step-by-Step Methodology (Alkaline Hydrolysis):

  • Reaction Setup: A round-bottom flask is charged with 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) and a solution of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 20-40% w/v).

  • Hydrolysis: The mixture is heated to reflux and stirred vigorously. The reaction progress can be monitored by the evolution of ammonia gas or by TLC analysis of the reaction mixture.

  • Work-up: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. The cooled solution is then carefully acidified to a pH of approximately 2 with a concentrated acid, such as hydrochloric acid (HCl).

  • Isolation: The precipitated carboxylic acid is collected by vacuum filtration. If the product does not precipitate, it can be extracted with an organic solvent. The organic extracts are then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step-by-Step Methodology (Acidic Hydrolysis):

  • Reaction Setup: A round-bottom flask is charged with 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) and a concentrated aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Hydrolysis: The mixture is heated to reflux with stirring. The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled and poured onto ice.

  • Isolation: The precipitated product is collected by filtration. If no precipitate forms, the aqueous solution is extracted with an organic solvent. The combined organic layers are washed with water, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization.

Table 2: Comparison of Hydrolysis Conditions

ConditionAlkaline HydrolysisAcidic Hydrolysis
ReagentNaOH or KOH (aq.)H₂SO₄ or HCl (conc. aq.)
TemperatureRefluxReflux
Key IntermediateCarboxylate saltAmmonium salt
Work-upAcidification to precipitate acidDilution with water to precipitate acid

Potential Applications and Future Directions

While specific biological activities of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. The 3,4-dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with a wide range of pharmacological effects. The cyclobutane ring, as a rigid scaffold, can be used to orient substituents in a defined three-dimensional space, which is a crucial aspect of rational drug design.

Derivatives of this core structure could be explored for their potential as:

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element for various enzymes.

  • Receptor Ligands: The rigid cyclobutane scaffold can help in achieving high selectivity for specific receptor subtypes.

  • Probes for Chemical Biology: The compound can serve as a starting point for the development of chemical probes to study biological processes.

Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully explore its therapeutic potential.

Conclusion

This compound represents an intriguing molecular scaffold with potential for applications in drug discovery and medicinal chemistry. While its specific discovery is not well-documented, its synthesis can be reliably achieved through a straightforward and scalable two-step process involving the formation of a cyclobutanecarbonitrile intermediate followed by hydrolysis. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and further investigate this promising compound and its derivatives.

References

  • Due to the lack of a specific discovery paper for this compound, this reference section provides sources for the general synthetic methodologies discussed.
  • Synthesis of 3,4-dimethoxyphenylacetonitrile: For methods to prepare the starting nitrile, refer to patents such as CN101475511B, which describes a method for synthesizing 3,4-dimethoxyphenyl acetonitrile. URL:

  • Alkylation of Phenylacetonitriles: General procedures for the alkylation of phenylacetonitriles can be found in standard organic chemistry textbooks and literature on carbanion chemistry.

  • Hydrolysis of Nitriles: For a general overview of nitrile hydrolysis, see: Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. URL: [Link]

  • Cyclobutane Synthesis: For a historical perspective on the synthesis of related cyclobutane structures, see: Conant, J. B., & Lutz, R. E. (1923). THE FORMATION OF CYCLOBUTANE RINGS BY THE ULLMANN REACTION. Journal of the American Chemical Society, 45(5), 1303–1309. URL: [Link]

Unveiling the Therapeutic Potential of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of a Privileged Scaffold and a Versatile Bioisostere

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. The strategic combination of well-established pharmacophores with unique structural motifs offers a promising avenue for the development of next-generation therapeutics. This technical guide delves into the untapped potential of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid , a molecule that elegantly marries the "privileged" 3,4-dimethoxyphenyl (veratryl) scaffold with the versatile cyclobutane ring. While direct biological data on this specific compound is nascent, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This document serves as a roadmap for researchers, outlining the scientific premise, hypothesized mechanisms of action, and detailed experimental workflows to unlock the therapeutic promise of this intriguing molecule.

I. Structural Rationale: Deconstructing for Biological Insight

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its two primary structural components: the 3,4-dimethoxyphenyl group and the cyclobutane ring.

A. The 3,4-Dimethoxyphenyl (Veratryl) Moiety: A Foundation of Diverse Bioactivity

The 3,4-dimethoxyphenyl group is a recurring motif in a plethora of biologically active natural products and synthetic compounds.[1] Its presence is often associated with a range of pharmacological effects, including:

  • Anticancer Properties: Many compounds bearing the 3,4-dimethoxyphenyl moiety exhibit potent cytotoxic effects against various cancer cell lines.[2] A prominent mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[1][3] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Anti-inflammatory and Antioxidant Activity: The veratryl group is also a key feature in compounds with demonstrated anti-inflammatory and antioxidant properties.[4]

  • Favorable Pharmacokinetics: The 3,4-dimethoxy substitution pattern is known to enhance metabolic stability and improve oral absorption, making it an attractive feature in drug design.[1][5]

B. The Cyclobutane Ring: A Tool for Pharmacological Optimization

The cyclobutane ring, once underutilized in medicinal chemistry, is now increasingly recognized for its ability to confer advantageous properties to drug candidates.[6][7] Its key contributions include:

  • Conformational Rigidity: The puckered and strained nature of the cyclobutane ring introduces a degree of conformational rigidity.[7][8] This can lead to a more defined orientation of substituent groups, potentially enhancing the binding affinity and selectivity for a specific biological target.[8][9]

  • Bioisosterism: The cyclobutane ring can serve as a non-aromatic bioisostere for other chemical groups, such as a phenyl ring or an alkene.[6][8][10] This substitution can improve metabolic stability and other pharmacokinetic properties without sacrificing biological activity.[8][11]

  • Improved Physicochemical Properties: Incorporation of a cyclobutane moiety can favorably modulate a molecule's lipophilicity and metabolic stability.[8][12]

By combining the established bioactivity of the 3,4-dimethoxyphenyl group with the pharmacological advantages of the cyclobutane ring, this compound emerges as a compound with a high probability of exhibiting significant and potentially novel biological effects.

II. Hypothesized Biological Activity and Mechanistic Pathways

Based on the structural analysis, we propose the following primary areas of investigation for this compound:

A. Primary Hypothesis: Anticancer Activity via Tubulin Polymerization Inhibition

The presence of the 3,4-dimethoxyphenyl group strongly suggests a potential for anticancer activity through the disruption of microtubule dynamics. We hypothesize that this compound will bind to the colchicine binding site of β-tubulin, thereby inhibiting its polymerization into microtubules. The rigid cyclobutane scaffold is expected to orient the 3,4-dimethoxyphenyl moiety optimally within the binding pocket, potentially leading to enhanced potency compared to more flexible analogues.

G Compound This compound Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis caption Proposed Mechanism of Anticancer Activity G cluster_0 In Vitro Anticancer Evaluation Start Compound Synthesis & Purification CellViability Cell Viability Assays (MTT/Resazurin) Start->CellViability TubulinAssay Tubulin Polymerization Assay CellViability->TubulinAssay If active CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCycle->ApoptosisAssay End Data Analysis & IC50 Determination ApoptosisAssay->End caption Workflow for In Vitro Anticancer Screening

Caption: Workflow for In Vitro Anticancer Screening.

B. In Vitro Evaluation of Anti-inflammatory Activity

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:

  • Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator NO.

  • Methodology:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

2. Cytokine Production Assay:

  • Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Treat RAW 264.7 cells as described above.

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

IV. Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound against various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerX.X ± X.X
MCF-7Breast CancerY.Y ± Y.Y
A549Lung CancerZ.Z ± Z.Z

Table 2: Hypothetical Inhibition of Tubulin Polymerization

CompoundConcentration (µM)Inhibition of Polymerization (%)
Test Compound 1A.A ± A.A
10B.B ± B.B
100C.C ± C.C
Colchicine 10D.D ± D.D

V. Future Directions and Concluding Remarks

The successful validation of the hypothesized biological activities of this compound in vitro will pave the way for further preclinical development. Subsequent studies should focus on lead optimization to improve potency and drug-like properties, followed by in vivo efficacy studies in relevant animal models of cancer and inflammation.

VI. References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Desmarais, S., et al. (2013). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Bioorganic & medicinal chemistry letters, 23(15), 4299–4303. [Link]

  • Li, Y., et al. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Pest Management Science. [Link]

  • Krajewska, U., & Rozalski, M. (2023). Biological Activity of Naturally Derived Naphthyridines. Molecules, 28(11), 4324. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • Tabeshpour, J., et al. (2022). Insights into the Therapeutic and Pharmacological Properties of Resveratrol as a Nutraceutical Antioxidant Polyphenol in Health Promotion and Disease Prevention. Current Pharmaceutical Design, 28(21), 1736–1757. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6241. [Link]

  • Murav'eva, E. A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(4), 337–352. [Link]

  • Wikipedia. (n.d.). Veratrole alcohol. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Gornowicz, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3291. [Link]

  • Murav'eva, E. A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(4), 337–352. [Link]

  • Request PDF. (n.d.). Phenolic compounds as enhancers in enzymatic and electrochemical oxidation of veratryl alcohol and lignins. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 844. [Link]

  • Ramkumar, N., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(11), 1883–1892. [Link]

  • Sidoryk, K., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4930. [Link]

  • de Vlugt, A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(15), e202200171. [Link]

  • Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Slideshare. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. [Link]

  • Okichem. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]

  • Li, Y., et al. (2019). Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata. Frontiers in Pharmacology, 10, 1388. [Link]

  • Conole, D., & Jones, K. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]

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1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Constrained Scaffolds in Drug Design

In the intricate landscape of medicinal chemistry, the architectural design of small molecules is paramount to achieving desired pharmacological outcomes. The strategic incorporation of rigid and spatially defined moieties can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. Among these, the cyclobutane ring has emerged as a valuable structural motif, offering a unique puckered conformation that can effectively orient pharmacophoric groups in three-dimensional space.[1][2] This guide delves into the synthesis, properties, and medicinal chemistry applications of a particularly promising building block: 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. The fusion of the constrained cyclobutane core with the electronically rich 3,4-dimethoxyphenyl group, a well-known pharmacophore in its own right, presents a compelling scaffold for the development of novel therapeutics across various disease areas.

Physicochemical Properties and Structural Attributes

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₁₃H₁₆O₄N/A
Molecular Weight236.26 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in organic solvents like methanol, chloroform. Slightly soluble in water.[3][3]
pKa~4.8 (inferred from cyclobutanecarboxylic acid)[3]

The key structural features of this molecule are the puckered cyclobutane ring and the 3,4-dimethoxyphenyl moiety. The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.[2] The 3,4-dimethoxyphenyl group, often referred to as a "veratryl" group, is a common feature in many biologically active compounds. The methoxy groups are hydrogen bond acceptors and can participate in crucial interactions with protein targets. Furthermore, they influence the electronic properties of the aromatic ring, modulating its reactivity and potential for metabolic transformations.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed protocol for the synthesis of this compound is not widely published, a viable synthetic route can be designed based on established methodologies for the preparation of similar 1-arylcyclobutanecarboxylic acids. A practical approach involves the double alkylation of a substituted phenylacetic acid derivative.[4]

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Double Alkylation cluster_2 Step 3: Esterification (Optional, for purification/derivatization) cluster_3 Step 4: Dehydroxylation (if necessary) cluster_4 Step 5: Hydrolysis A 3,4-Dimethoxyphenylacetic acid B Dianion Intermediate A->B  2.2 eq. Isopropylmagnesium chloride in THF   D Cyclobutane Hydroxy Acid Intermediate B->D  THF, <50°C   C Epichlorohydrin C->D E Methyl 1-(3,4-Dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylate D->E  Methanol, Acid catalyst   F Methyl 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylate E->F  Standard dehydroxylation protocol   G This compound F->G  LiOH, THF/H2O  

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Dianion To a solution of isopropylmagnesium chloride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 3,4-dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the internal temperature below 50°C. The resulting mixture is stirred at room temperature for 30 minutes to ensure complete formation of the dianion.[4]

Step 2: Cyclobutane Ring Formation Epichlorohydrin (1.1 equivalents) is added dropwise to the dianion solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

Step 3: Workup and Purification The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a hydroxy acid intermediate, can be purified by column chromatography on silica gel.

Step 4 & 5: Dehydroxylation and Hydrolysis (if required) If the desired product is the non-hydroxylated carboxylic acid, a dehydroxylation step would be necessary, followed by hydrolysis of the ester (if esterification was performed for purification) to yield the final this compound.

Applications in Medicinal Chemistry: A Building Block for Novel Therapeutics

The unique structural combination of a constrained cyclobutane ring and the biologically relevant 3,4-dimethoxyphenyl moiety makes this compound a highly attractive starting material for the synthesis of a diverse range of potential therapeutic agents.

Phosphodiesterase 4 (PDE4) Inhibitors

The 3,4-dimethoxyphenyl group is a key pharmacophore in many potent and selective PDE4 inhibitors.[5] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition has been a major focus for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The carboxylic acid functionality of the title compound can be readily converted to amides, esters, or other functional groups to explore the structure-activity relationships (SAR) for PDE4 inhibition. The rigid cyclobutane scaffold can serve to orient the 3,4-dimethoxyphenyl group into the active site of the enzyme, potentially leading to enhanced potency and selectivity.[5]

SAR_Logic A This compound B Amide/Ester Derivatives A->B  Amidation/Esterification   C Potential PDE4 Inhibitors B->C  Biological Screening   D SAR Exploration C->D  Iterative Design   D->B  Synthesis of Analogs  

Caption: Logical workflow for developing PDE4 inhibitors.

Anti-inflammatory Agents

Beyond PDE4 inhibition, the 3,4-dimethoxyphenyl moiety is present in various natural and synthetic compounds with demonstrated anti-inflammatory properties.[6] For instance, derivatives of dibenzylbutane lignans containing this group have shown significant anti-inflammatory activity.[6] this compound can be used as a precursor to synthesize novel analogs with potential anti-inflammatory effects through modulation of signaling pathways such as NF-κB.

Central Nervous System (CNS) Active Agents

The 3,4-dimethoxyphenyl group is also a feature of several compounds that act on the central nervous system. The constrained nature of the cyclobutane ring can be exploited to design ligands with improved selectivity for specific receptor subtypes. The carboxylic acid can be used as a handle to introduce various functionalities to modulate properties like blood-brain barrier penetration. This building block is particularly valuable for synthesizing compounds targeting CNS disorders.[7]

Analytical Characterization

The characterization of this compound and its derivatives would typically involve a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the connectivity of the cyclobutane ring and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a conformationally restricted cyclobutane core and a biologically relevant 3,4-dimethoxyphenyl moiety offers a promising starting point for the design and synthesis of novel therapeutic agents. The exploration of its derivatives as PDE4 inhibitors, anti-inflammatory agents, and CNS-active compounds holds significant potential for the discovery of new drugs with improved efficacy and safety profiles. As the demand for novel chemical scaffolds in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

  • Wuitschik, G. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Zhang, Y. et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Chemical Science. [Link]

  • de Esch, I. J. P. et al. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry. [Link]

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  • Chula Digital Collections. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassu. [Link]

  • ResearchGate. (2025). A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. [Link]

  • ResearchGate. (2025). Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores. [Link]

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  • Ukrpromzrazok. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The unique combination of a strained cyclobutane ring, a carboxylic acid functional group, and a dimethoxylated aromatic moiety presents a rich spectroscopic landscape. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and field experience.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines several key features that are readily identifiable through spectroscopic methods. The presence of the aromatic ring with its specific substitution pattern, the aliphatic cyclobutane ring, and the carboxylic acid group each give rise to characteristic signals in their respective spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy groups, the cyclobutane ring protons, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~6.9 - 7.1Multiplet3HAr-H
~3.88Singlet3H-OCH₃
~3.85Singlet3H-OCH₃
~2.4 - 2.8Multiplet4HCyclobutane-CH₂
~1.9 - 2.2Multiplet2HCyclobutane-CH₂

Interpretation and Rationale:

  • Carboxylic Acid Proton (~12.0 ppm): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding.

  • Aromatic Protons (~6.9 - 7.1 ppm): The three protons on the 1,2,4-trisubstituted benzene ring will likely appear as a complex multiplet in this region. Their specific splitting patterns will depend on their coupling with each other.

  • Methoxy Protons (~3.85 and ~3.88 ppm): The two methoxy groups are in slightly different chemical environments and are therefore expected to appear as two distinct singlets.

  • Cyclobutane Protons (~1.9 - 2.8 ppm): The six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, further complicating the spectrum.[1] Protons adjacent to the aromatic ring and the carboxylic acid will be more deshielded and appear further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~180C=O (Carboxylic Acid)
~149Ar-C-O
~148Ar-C-O
~135Ar-C (quaternary)
~120Ar-CH
~111Ar-CH
~110Ar-CH
~56.0-OCH₃
~55.8-OCH₃
~48C (quaternary, cyclobutane)
~32Cyclobutane-CH₂
~18Cyclobutane-CH₂

Interpretation and Rationale:

  • Carbonyl Carbon (~180 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.

  • Aromatic Carbons (~110 - 150 ppm): The six aromatic carbons will have distinct chemical shifts. The two carbons attached to the oxygen atoms of the methoxy groups will be the most downfield in the aromatic region. The quaternary carbon attached to the cyclobutane ring will also be in this region.

  • Methoxy Carbons (~56 ppm): The carbons of the two methoxy groups are expected to have very similar chemical shifts.

  • Cyclobutane Carbons (~18 - 48 ppm): The four carbons of the cyclobutane ring will include one quaternary carbon (attached to the aromatic ring and carboxylic acid) and three methylene carbons. The quaternary carbon will be the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid, the C-O bonds of the ethers, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1500MediumC=C stretch (aromatic)
~1250, ~1030StrongC-O stretch (ether)

Interpretation and Rationale:

  • O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band due to the hydrogen-bonded O-H stretching vibration.[2]

  • C-H Stretch (~2950 cm⁻¹): The stretching vibrations of the C-H bonds in the cyclobutane and methoxy groups will appear in this region.[3]

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected.[2] Conjugation with the aromatic ring may slightly lower this frequency.

  • C=C Stretch (~1600, ~1500 cm⁻¹): The stretching vibrations of the carbon-carbon bonds in the aromatic ring typically appear as a pair of bands in this region.

  • C-O Stretch (~1250, ~1030 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the C-O bonds in the dimethoxy groups will be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 236, corresponding to the molecular formula C₁₃H₁₆O₄.

  • Key Fragmentation Patterns:

    • Loss of a carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 191.

    • Loss of a methoxy group (-OCH₃, 31 Da) to give a fragment at m/z = 205.

    • Cleavage of the cyclobutane ring.

    • The base peak may correspond to the acylium ion formed by cleavage of the C-C bond between the cyclobutane ring and the aromatic ring.[4]

MS_Start Sample Introduction & Ionization MS_Analysis Mass Analyzer (e.g., Quadrupole, TOF) MS_Start->MS_Analysis Ion Acceleration MS_Detection Detector MS_Analysis->MS_Detection Ion Separation by m/z MS_Output Mass Spectrum MS_Detection->MS_Output Signal Processing

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

Sample Preparation:

For NMR analysis, the compound should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, at a concentration of approximately 5-10 mg/mL. For IR analysis, the sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). For MS, the sample can be introduced directly or via a chromatographic method like GC-MS or LC-MS.

Instrumentation:

  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for good resolution of the complex proton signals.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer is standard for acquiring high-quality IR spectra.

  • MS: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that leverages the strengths of NMR, IR, and MS to provide a comprehensive understanding of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and its analogs. The interplay of the different functional groups provides a unique spectroscopic signature that can be confidently identified with the application of sound scientific principles.

References

  • SpectraBase. Cyclobutanecarboxylic acid. [Link]

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  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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theoretical and computational studies of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword: Bridging Computation and Chemistry

In the landscape of modern drug discovery and materials science, the synergy between theoretical computation and experimental chemistry has become indispensable. This guide delves into a comprehensive theoretical and computational study of this compound, a molecule of significant interest due to its constituent functional groups. The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore found in a variety of biologically active compounds, including anti-inflammatory and anticancer agents.[1][2] The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional scaffold that can be exploited in the design of novel therapeutics.[3] This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the methodologies to predict and analyze the structural, spectroscopic, and electronic properties of this target molecule, as well as to explore its potential biological activity.

Conceptual Framework: A Rationale for Investigation

The decision to investigate this compound is rooted in the established biological significance of its components. The 3,4-dimethoxyphenyl group is a key feature in numerous natural and synthetic compounds with a wide range of activities. For instance, derivatives of this moiety have shown promise as inhibitors of tubulin polymerization and as multi-kinase inhibitors, making them attractive candidates for anticancer drug development.[4][5][6] The cyclobutanecarboxylic acid scaffold provides a rigid, yet tunable, framework that can orient the pharmacologically active phenyl group in specific spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets.

This guide will therefore outline a hypothetical, yet scientifically rigorous, investigation that combines quantum chemical calculations with molecular docking simulations to build a comprehensive profile of the target molecule.

Proposed Synthetic Pathway

Computational Methodologies: The In Silico Laboratory

The cornerstone of this investigation is a suite of computational techniques designed to elucidate the properties of the target molecule from first principles.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the chosen method for these calculations due to its excellent balance of accuracy and computational cost for molecules of this size.

Protocol for DFT Calculations:
  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: 6-31++G(d,p), a Pople-style basis set that includes diffuse functions (++) to accurately describe anions and non-covalent interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[5]

  • Geometry Optimization: The initial structure of this compound will be built using a molecular editor and then fully optimized in the gas phase to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[10]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[11]

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]

Computational_Workflow cluster_DFT Quantum Chemical Calculations (DFT) cluster_Docking Molecular Docking Build_Molecule 1. Build Initial Structure Optimize_Geometry 2. Geometry Optimization (B3LYP/6-31++G(d,p)) Build_Molecule->Optimize_Geometry Frequency_Analysis 3. Vibrational Frequency Calculation Optimize_Geometry->Frequency_Analysis Ligand_Prep 5. Prepare Ligand (Optimized Structure) Optimize_Geometry->Ligand_Prep Electronic_Properties 4. Electronic Property Analysis (HOMO-LUMO, MEP) Frequency_Analysis->Electronic_Properties Docking_Sim 7. Perform Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Protein_Prep 6. Prepare Protein Target (e.g., Tubulin, CDK2) Protein_Prep->Docking_Sim Analyze_Binding 8. Analyze Binding Modes and Interactions Docking_Sim->Analyze_Binding

Caption: A flowchart illustrating the computational workflow for the theoretical study.

Molecular Docking Simulations

To investigate the potential of this compound as a therapeutic agent, molecular docking studies will be performed.

Protocol for Molecular Docking:
  • Target Selection: Based on the known activities of related compounds, a relevant protein target will be selected. For this hypothetical study, we will consider Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.[5]

  • Software: AutoDock Vina or a similar widely-used docking program.

  • Ligand Preparation: The DFT-optimized structure of the molecule will be used as the starting point. Partial charges will be assigned, and rotatable bonds will be defined.

  • Protein Preparation: The crystal structure of the chosen protein (e.g., CDK2) will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, polar hydrogens will be added, and partial charges will be assigned.

  • Docking Simulation: The ligand will be docked into the active site of the protein. The docking algorithm will explore various conformations and orientations of the ligand within the binding pocket to find the most favorable binding mode, which is typically the one with the lowest binding energy.

  • Analysis of Results: The resulting docked poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[1][4]

Predicted Molecular Properties and Biological Activity

This section presents the anticipated results from the computational analyses.

Molecular Structure and Vibrational Analysis

The optimized geometry is expected to show a puckered cyclobutane ring, which is characteristic of this strained system. The dimethoxyphenyl and carboxylic acid substituents will likely adopt specific orientations to minimize steric hindrance.

The calculated vibrational spectrum will serve as a predictive tool for experimental IR and Raman spectroscopy. Key vibrational modes to be analyzed include:

  • O-H stretch of the carboxylic acid, expected as a broad band in the high-frequency region of the IR spectrum.[12]

  • C=O stretch of the carbonyl group, a strong, sharp band.[12]

  • C-O stretches of the methoxy groups.

  • Aromatic C-H and C=C stretches from the phenyl ring.

  • Cyclobutane ring vibrations , including puckering and breathing modes, which are characteristic of the four-membered ring.[10][13][14][15]

Electronic Properties and Reactivity

The HOMO and LUMO will likely be localized on the dimethoxyphenyl ring, indicating that this is the most reactive part of the molecule. The MEP map will visually confirm this, showing regions of negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them susceptible to electrophilic attack.

Calculated Electronic Property Predicted Value/Observation Implication
HOMO Energy~ -6.0 eVElectron-donating ability
LUMO Energy~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap~ 4.5 eVHigh kinetic stability
MEP Negative RegionCarbonyl and Methoxy OxygensSites for hydrogen bonding and electrophilic attack
MEP Positive RegionCarboxylic Acid HydrogenSite for nucleophilic attack and hydrogen bonding
Potential Biological Activity: Insights from Molecular Docking

The docking simulation of this compound into the active site of CDK2 is predicted to reveal a favorable binding affinity. The analysis of the binding mode is expected to show key interactions:

  • Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with key amino acid residues in the CDK2 active site.

  • Hydrophobic Interactions: The dimethoxyphenyl ring is expected to engage in hydrophobic interactions with nonpolar residues, further stabilizing the ligand-protein complex.

Molecular_Docking_Interactions cluster_Protein CDK2 Active Site cluster_Ligand This compound ASP86 ASP86 LEU83 LEU83 LYS33 LYS33 ILE10 ILE10 Carboxylic_Acid Carboxylic Acid Group Carboxylic_Acid->ASP86 H-Bond Carboxylic_Acid->LYS33 H-Bond Phenyl_Ring Dimethoxyphenyl Ring Phenyl_Ring->LEU83 Hydrophobic Phenyl_Ring->ILE10 Hydrophobic

Caption: A diagram showing hypothetical interactions with CDK2.

Experimental Validation: The Self-Validating System

Theoretical predictions, no matter how robust, must be validated by experimental data. Infrared spectroscopy is a powerful and accessible technique for this purpose.

Protocol for FTIR Spectroscopy:
  • Sample Preparation: The synthesized and purified this compound is prepared as a KBr pellet or a thin film.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The experimental spectrum is compared with the theoretically predicted vibrational frequencies. A scaling factor may be applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

  • Correlation: A strong correlation between the positions and relative intensities of the major peaks in the experimental and theoretical spectra would provide strong evidence for the calculated molecular structure.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational approach to characterizing this compound. Through a combination of DFT calculations and molecular docking simulations, we can predict its structural, electronic, and spectroscopic properties, as well as its potential as a biologically active molecule. The proposed workflow represents a powerful in silico strategy that can guide further experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Future studies could involve exploring other potential protein targets, investigating the molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through further computational modeling, and synthesizing a series of analogues to develop structure-activity relationships.

References

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2014). PubMed. [Link]

  • In Silico Investigation Of Phytochemicals From Ludwigia Peruviana As Potential ALK Inhibitors: Molecular Docking And DFT Analysis. (2025). South Eastern European Journal of Public Health. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The presented synthetic strategy is designed for efficiency, scalability, and high purity of the final product. We will detail a robust two-step sequence commencing from the readily available starting material, 3,4-dimethoxyphenylacetonitrile. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expert insights to ensure successful execution.

Introduction and Synthetic Strategy

The synthesis of polysubstituted cyclobutane rings is a significant challenge in organic chemistry. Molecules bearing the 1-arylcyclobutanecarboxylic acid motif are key intermediates in the development of novel therapeutics and functional materials. The target molecule, this compound, combines a pharmacologically relevant dimethoxyphenyl (veratrole) moiety with a strained cyclobutane scaffold, making it an attractive target for synthetic chemists.

While several synthetic routes could be envisioned starting from veratrole, such as multi-step pathways involving Friedel-Crafts acylation and subsequent ring formation, these are often circuitous and low-yielding. A more direct and reliable strategy involves the construction of the cyclobutane ring onto a pre-functionalized veratrole core. Our selected approach is a two-step synthesis starting from 3,4-dimethoxyphenylacetonitrile:

  • Tandem Cycloalkylation: Formation of the cyclobutane ring by reacting 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane under strongly basic conditions.

  • Nitrile Hydrolysis: Conversion of the intermediate nitrile to the final carboxylic acid product via basic hydrolysis.

This pathway is selected for its convergence, use of well-established reactions, and ability to produce the target compound in high yield and purity.

Overall Synthetic Workflow

The following diagram outlines the strategic two-step approach detailed in this guide.

Synthetic Workflow Start 3,4-Dimethoxyphenylacetonitrile Intermediate 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile Start->Intermediate Step 1: Cycloalkylation NaH, DMF 1,3-Dibromopropane Product This compound Intermediate->Product Step 2: Hydrolysis 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: High-level overview of the synthetic pathway.

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

Principle and Mechanism

This step involves the formation of a carbanion at the benzylic position of 3,4-dimethoxyphenylacetonitrile. The electron-withdrawing nature of the nitrile group acidifies the adjacent C-H bond, allowing for its deprotonation by a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting resonance-stabilized carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an Sₙ2 reaction. This is followed by a second, intramolecular Sₙ2 reaction, where the newly formed nucleophilic center attacks the other end of the propyl chain, closing the four-membered ring.

Cycloalkylation Mechanism cluster_0 Deprotonation cluster_1 Tandem Sₙ2 Alkylation Start Ar-CH₂-CN Carbanion [Ar-CH-CN]⁻ Na⁺ Start->Carbanion + NaH - H₂ Base NaH Carbanion_ref [Ar-CH-CN]⁻ Alkylation1 Ar-CH(CN)-(CH₂)₃-Br Product 1-Arylcyclobutanecarbonitrile Alkylation1->Product Intramolecular Cyclization - Br⁻ Carbanion_ref->Alkylation1 + Br-(CH₂)₃-Br - NaBr DBP Br-(CH₂)₃-Br

Caption: Mechanism of cyclobutane ring formation.

Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
3,4-Dimethoxyphenylacetonitrile177.1950.08.86 g1.0
Sodium Hydride (60% in mineral oil)24.00110.04.40 g2.2
1,3-Dibromopropane201.8655.05.5 mL (10.9 g)1.1
Anhydrous Dimethylformamide (DMF)--200 mL-
Diethyl Ether--500 mL (for workup)-
Saturated NH₄Cl (aq)--200 mL (for workup)-
Brine--100 mL (for workup)-
Anhydrous Magnesium Sulfate--As needed-

Procedure

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add sodium hydride (60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes (20 mL each) to remove the mineral oil, decanting the hexanes carefully via cannula each time. Add 150 mL of anhydrous DMF to the washed NaH.

  • Substrate Addition: Dissolve 3,4-dimethoxyphenylacetonitrile in 50 mL of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH/DMF suspension over 30 minutes, maintaining the internal temperature below 25°C with a water bath. Vigorous hydrogen gas evolution will be observed.

  • Anion Formation: Stir the resulting deep red solution for 1 hour at room temperature to ensure complete deprotonation.

  • Cycloalkylation: Add 1,3-dibromopropane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The temperature may rise; maintain it below 35°C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add 250 mL of diethyl ether and 250 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 125 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile.

Safety and Handling
  • Sodium Hydride (NaH): Pyrophoric and water-reactive.[1] It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (argon or nitrogen).[1]

  • 1,3-Dibromopropane: A lachrymator and potential carcinogen. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

Step 2: Hydrolysis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

Principle and Mechanism

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[2] While it can be performed under acidic conditions, basic hydrolysis is often preferred as it tends to be cleaner and avoids potential side reactions on the electron-rich aromatic ring. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization and subsequent hydroxide-mediated hydrolysis steps lead to the formation of a carboxylate salt and ammonia. The final carboxylic acid is liberated by acidification in the workup step.

Hydrolysis Mechanism Nitrile R-C≡N Amide R-C(=O)NH₂ Nitrile->Amide + OH⁻, H₂O Carboxylate R-COO⁻ Amide->Carboxylate + OH⁻, H₂O - NH₃ Acid R-COOH Carboxylate->Acid + H₃O⁺

Caption: Simplified mechanism for basic nitrile hydrolysis.

Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile217.2640.08.69 g1.0
Sodium Hydroxide (NaOH)40.00400.016.0 g10.0
Ethanol--100 mL-
Water--100 mL-
Concentrated Hydrochloric Acid (~12 M)--As needed (~35 mL)-
Ethyl Acetate--300 mL (for workup)-
Brine--50 mL (for workup)-
Anhydrous Sodium Sulfate--As needed-

Procedure

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the nitrile intermediate, sodium hydroxide, ethanol, and water.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use moist pH paper at the top of the condenser; caution, ammonia is corrosive). Continue refluxing for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully acidify the solution to pH ~1 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of the carboxylic acid product will form.

  • Extraction: Extract the product from the acidified mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethyl acetate/hexanes mixture) to afford this compound as a pure, crystalline solid.

Safety and Handling
  • Sodium Hydroxide (NaOH): Corrosive and causes severe skin burns and eye damage.[1] Handle with appropriate PPE. The dissolution in water is highly exothermic.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns.[3] Releases toxic and corrosive fumes. Handle only in a chemical fume hood.

  • Ammonia (NH₃): The reaction byproduct is a corrosive and toxic gas. Ensure the reaction is conducted in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals for the aromatic protons, the methoxy groups (~3.9 ppm), the cyclobutane methylene protons, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons, the two distinct methoxy carbons, the cyclobutane carbons, the quaternary cyclobutane carbon attached to the aryl group, and the carbonyl carbon of the carboxylic acid (~180 ppm).

  • IR Spectroscopy: Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

  • Melting Point: A sharp melting point range is indicative of high purity.

Field-Proven Insights and Troubleshooting

  • Incomplete Cycloalkylation: If the reaction in Step 1 stalls, a small additional portion of NaH can be added. Ensure all reagents and solvents are scrupulously dried, as moisture will quench the base.

  • Polymerization: Using a slight excess of 1,3-dibromopropane can lead to dimerization or polymerization. Adhering to the stoichiometry and employing a slow, controlled addition is critical.

  • Difficult Hydrolysis: Sterically hindered nitriles can be resistant to hydrolysis. If the reaction in Step 2 is sluggish, longer reflux times or the use of a higher boiling point co-solvent like ethylene glycol may be necessary.

  • Purification: Recrystallization is the most effective method for obtaining a highly pure final product. Experiment with different solvent systems to achieve optimal crystal growth and purity.

References

  • Organic Reactions. (n.d.). Wiley. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Material Safety Data Sheet - Aluminum Chloride. (2020). DCM Shriram. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Aluminum Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. (2014). University of California, Irvine. Retrieved from [Link]

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Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. This compound holds significance as a potential building block in medicinal chemistry and drug discovery, with its substituted phenyl and cyclobutane moieties representing key pharmacophores. The protocol herein is designed for researchers and scientists in organic synthesis and drug development, offering a reliable and reproducible two-step pathway.

The synthesis commences with the phase-transfer-catalyzed cycloalkylation of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane to construct the cyclobutane ring. This is followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This guide emphasizes the rationale behind procedural steps, ensuring both clarity and scientific integrity.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Hydrolysis reactant1 3,4-Dimethoxyphenylacetonitrile intermediate 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile reactant1->intermediate NaOH (aq), Toluene Tetrabutylammonium Bromide (TBAB) reactant2 1,3-Dibromopropane reactant2->intermediate product This compound intermediate->product H2SO4 (aq), Heat

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

The initial step involves the formation of the cyclobutane ring via a nucleophilic substitution reaction. The methylene bridge of 3,4-dimethoxyphenylacetonitrile is sufficiently acidic to be deprotonated by a strong base, forming a carbanion. This nucleophile then undergoes a double alkylation with 1,3-dibromopropane to yield the cyclized product. To facilitate this reaction between an aqueous base and an organic substrate, a phase-transfer catalyst is employed.

Phase-transfer catalysis is a powerful technique in organic synthesis that enables reactions between reactants in immiscible phases.[1] In this case, the quaternary ammonium salt, tetrabutylammonium bromide (TBAB), transports the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the 3,4-dimethoxyphenylacetonitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dimethoxyphenylacetonitrile177.2010.0 g0.056
1,3-Dibromopropane201.8612.5 g (6.2 mL)0.062
Sodium Hydroxide (NaOH)40.0025.0 g0.625
Tetrabutylammonium Bromide (TBAB)322.371.8 g0.0056
Toluene-100 mL-
Deionized Water-100 mL-
Diethyl Ether-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO4)-As needed-
Experimental Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3,4-dimethoxyphenylacetonitrile (10.0 g, 0.056 mol), 1,3-dibromopropane (12.5 g, 0.062 mol), tetrabutylammonium bromide (1.8 g, 0.0056 mol), and toluene (100 mL).

  • Addition of Base: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 25.0 g of NaOH in 50 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

  • Reaction Execution: Vigorously stir the organic mixture in the reaction flask and slowly add the cooled sodium hydroxide solution.

  • Heating: Heat the reaction mixture to 70-75 °C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile, can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile217.2710.0 g
Sulfuric Acid (H2SO4), concentrated98.0825 mL
Deionized Water-75 mL
Diethyl Ether-As needed
Saturated Sodium Bicarbonate (NaHCO3) solution-As needed
Anhydrous Magnesium Sulfate (MgSO4)-As needed
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile (10.0 g) with a mixture of deionized water (75 mL) and concentrated sulfuric acid (25 mL). Caution: Add the acid slowly to the water while cooling in an ice bath.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid and converts the carboxylic acid to its sodium salt, which is water-soluble.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. The carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Drying and Recrystallization: Dry the solid product in a vacuum oven. The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow Visualization

Detailed_Workflow start Start: 3,4-Dimethoxyphenylacetonitrile & 1,3-Dibromopropane mix_reagents Mix with Toluene & TBAB start->mix_reagents add_base Add 50% NaOH (aq) mix_reagents->add_base heat_react Heat to 70-75°C for 4-6h add_base->heat_react workup1 Aqueous Work-up heat_react->workup1 extract1 Extract with Diethyl Ether workup1->extract1 dry_concentrate1 Dry & Concentrate extract1->dry_concentrate1 purify1 Purify Intermediate dry_concentrate1->purify1 intermediate Intermediate: 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile purify1->intermediate hydrolysis_setup Combine Intermediate with H2SO4/H2O intermediate->hydrolysis_setup reflux Reflux for 8-12h hydrolysis_setup->reflux workup2 Pour over Ice reflux->workup2 extract2 Extract with Diethyl Ether workup2->extract2 wash_bicarb Wash with NaHCO3 (aq) extract2->wash_bicarb acidify Acidify Aqueous Layer wash_bicarb->acidify filter_dry Filter & Dry Solid acidify->filter_dry recrystallize Recrystallize Product filter_dry->recrystallize final_product Final Product: This compound recrystallize->final_product

Figure 2: Step-by-step experimental workflow.

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. The use of phase-transfer catalysis in the initial cycloalkylation step provides an efficient method for constructing the cyclobutane ring. The subsequent acid-catalyzed hydrolysis of the nitrile proceeds cleanly to the final carboxylic acid. This protocol is intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for potential pharmaceutical applications.

References

  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Publications. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity - ACS Publications. Available at: [Link]

  • CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • cyclobutylamine - Organic Syntheses Procedure. Available at: [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. Available at: [Link]

  • WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents.
  • Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives - PubMed. Available at: [Link]

  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br | Request PDF - ResearchGate. Available at: [Link]

  • α‐Alkylation of arylacetonitriles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Cyclobutanecarboxylic acid - general description - Georganics. Available at: [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Available at: [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[2][2]-rearrangement cascade - PMC. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. Available at: [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights - MDPI. Available at: [Link]

  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates | Request PDF. Available at: [Link]

  • Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed. Available at: [Link]

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Revolutionizing CNS Drug Synthesis: Advanced Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Central Nervous System Drug Synthesis

The development of drugs targeting the Central Nervous System (CNS) presents a formidable challenge in medicinal chemistry. The intricate nature of neurological disorders, coupled with the restrictive blood-brain barrier (BBB), demands molecules with precise structural and physicochemical properties.[1] Traditional synthetic methodologies often fall short in delivering the required complexity, stereochemical purity, and efficiency. This guide delves into the transformative applications of modern synthetic strategies—namely biocatalysis, photoredox catalysis, and continuous flow chemistry—in the synthesis of CNS disorder drugs. We will explore the underlying principles of these technologies, providing detailed protocols and insights into their practical implementation for the synthesis of key CNS drug scaffolds and active pharmaceutical ingredients (APIs).

I. Biocatalysis: Precision and Sustainability in Chiral Amine Synthesis for CNS Drugs

Chirality is a critical determinant of the safety and efficacy of many CNS drugs.[2] Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a green and efficient alternative to traditional chemical methods for producing single-enantiomer drug intermediates. Enzymes such as transaminases, ketoreductases, and lipases operate under mild conditions, minimizing waste and often telescoping synthetic sequences.

The Causality Behind Choosing Biocatalysis for CNS Drug Intermediates

The prevalence of chiral amines in CNS drug candidates makes their stereoselective synthesis a frequent bottleneck.[3] Biocatalytic methods, particularly those employing transaminases and imine reductases, provide direct and highly enantioselective routes to these crucial building blocks.[4][5] This approach circumvents the need for chiral auxiliaries or resolutions of racemic mixtures, leading to more atom-economical and cost-effective processes. Furthermore, the mild reaction conditions preserve sensitive functional groups often present in complex CNS drug precursors.[6]

Application Example: Asymmetric Synthesis of Pregabalin Precursors

Pregabalin, an anticonvulsant and anxiolytic agent, features a stereogenic center that is crucial for its therapeutic activity. Chemoenzymatic approaches utilizing ene-reductases have been developed for the asymmetric synthesis of key precursors to GABA analogues like pregabalin.[7][8][9]

Protocol: Biocatalytic Asymmetric Bioreduction of a β-Cyanoacrylate Ester [7][8]

Objective: To synthesize an enantiomerically enriched precursor of pregabalin via ene-reductase-catalyzed asymmetric reduction.

Materials:

  • β-cyanoacrylate ester substrate

  • Ene-reductase (e.g., from Saccharomyces cerevisiae or engineered variants)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if required for substrate solubility)

  • Reaction vessel (e.g., stirred tank reactor)

Procedure:

  • Prepare a buffered aqueous solution containing the glucose and NAD(P)H.

  • Add the ene-reductase and glucose dehydrogenase to the solution and stir gently to dissolve.

  • In a separate vessel, dissolve the β-cyanoacrylate ester substrate in a minimal amount of co-solvent (if necessary).

  • Add the substrate solution to the enzyme solution to initiate the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

Self-Validation:

  • Expected Outcome: High conversion (>95%) and high enantiomeric excess (>99% ee) of the desired chiral product.

  • Troubleshooting: Low conversion may indicate enzyme inhibition or cofactor depletion. Optimize substrate concentration and ensure the cofactor regeneration system is active. Low enantioselectivity may necessitate screening different ene-reductases or employing substrate engineering.[7][8]

ParameterValueReference
Substrateβ-cyanoacrylate ester[7][8]
EnzymeEne-reductase[7][8]
Conversion>95%[7][8]
Enantiomeric Excess>99% ee[7][8]

II. Photoredox Catalysis: Enabling Novel Transformations for CNS Drug Scaffolds

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of previously challenging chemical bonds under remarkably mild conditions.[10][11] This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.[10]

Why Photoredox Catalysis is a Game-Changer for CNS Drug Discovery

The functionalization of heterocyclic scaffolds, which are prevalent in CNS drugs, can be challenging using traditional methods. Photoredox catalysis provides a versatile platform for the direct C-H functionalization, arylation, alkylation, and trifluoromethylation of these core structures.[12] This allows for the late-stage functionalization of complex drug candidates, rapidly generating diverse libraries for structure-activity relationship (SAR) studies.[13][14][15] The mild, room-temperature conditions are highly tolerant of various functional groups, making this technique ideal for the diversification of advanced intermediates.[10]

Diagram: General Mechanism of Photoredox Catalysis

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Intersystem Crossing PC_star->PC Energy Transfer Radical_A Radical Intermediate (A•) PC_star->Radical_A SET Substrate Substrate (A) Product Product (P) Radical_A->Product Reagent Reagent (B) Radical_B Radical Intermediate (B•) Radical_B->Product

Caption: General catalytic cycle of a photoredox reaction.

Application Example: Late-Stage Functionalization of a CNS Drug Candidate

The introduction of trifluoromethyl (CF3) groups into drug molecules can significantly enhance their metabolic stability and binding affinity.[10] Photoredox catalysis offers a mild and efficient method for the direct trifluoromethylation of arenes and heteroarenes.[10]

Protocol: Photoredox-Mediated Trifluoromethylation of a Heterocyclic Scaffold [10]

Objective: To introduce a trifluoromethyl group into a pharmaceutically relevant heterocyclic core using a visible-light-mediated photoredox reaction.

Materials:

  • Heterocyclic substrate

  • Trifluoromethyl source (e.g., CF3SO2Cl, Umemoto's reagent)

  • Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Eosin Y)

  • Solvent (e.g., DMF, acetonitrile)

  • Base (e.g., K2HPO4)

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel, combine the heterocyclic substrate, trifluoromethyl source, photocatalyst, and base.

  • Add the degassed solvent via syringe.

  • Seal the vessel and place it in front of the light source.

  • Irradiate the reaction mixture at room temperature with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the trifluoromethylated product by column chromatography.

Self-Validation:

  • Expected Outcome: Successful incorporation of the CF3 group with good to excellent yield.

  • Troubleshooting: Low yield may be due to inefficient light absorption or catalyst deactivation. Ensure proper degassing of the solvent and consider screening different photocatalysts or solvents. Side reactions may be minimized by adjusting the base or the trifluoromethyl source.

ParameterExample ValueReference
SubstrateAryl or Heteroaryl Compound[10]
CF3 SourceCF3SO2Cl[10]
Photocatalyst[Ir(dF(CF3)ppy)2(dtbbpy)]PF6[10]
Yield50-95%[10]

III. Continuous Flow Chemistry: Enhancing Safety and Scalability in CNS Drug Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability.

The Rationale for Adopting Flow Chemistry in CNS Drug Manufacturing

The synthesis of many CNS drugs involves multi-step sequences with potentially hazardous intermediates or exothermic reactions. Flow chemistry provides a safer and more controlled environment for such transformations by minimizing the reaction volume at any given time.[6] The precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, improved selectivity, and greater reproducibility. Furthermore, the integration of in-line analysis and purification streamlines the manufacturing process, accelerating drug development timelines.

Diagram: A Simplified Continuous Flow Synthesis Workflow

G ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB Mixer Mixer PumpA->Mixer PumpB->Mixer Reactor Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Sources

Application Notes & Protocols: Strategic Use of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The compound 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid presents a compelling scaffold for initiating Structure-Activity Relationship (SAR) studies. Its architecture is a deliberate convergence of three key pharmacophoric elements:

  • The Cyclobutane Ring: This strained, puckered aliphatic ring serves as a rigid, three-dimensional scaffold. Unlike more flexible chains or larger rings, it locks the substituent vectors in a defined spatial orientation, which can lead to enhanced potency and selectivity by minimizing the entropic penalty upon binding to a biological target.[1][2] Its introduction is a well-established strategy for conformational restriction in drug design.[2]

  • The 3,4-Dimethoxyphenyl (Veratryl) Group: This electron-rich aromatic system, commonly found in natural products with diverse biological activities, offers multiple points for interaction and metabolism.[3][4] The methoxy groups can act as hydrogen bond acceptors, and their positions are critical for target recognition. Furthermore, they represent potential sites for metabolic modification (O-demethylation), influencing the pharmacokinetic profile of the molecule.

  • The Carboxylic Acid Moiety: As one of the most prevalent functional groups in approved drugs, the carboxylic acid is a powerful pharmacophore for establishing key interactions, particularly ionic bonds and hydrogen bonds, with target proteins.[5][6] However, its inherent acidity and potential for metabolic liabilities often necessitate its replacement with bioisosteres to optimize drug-like properties.[7]

This guide provides a comprehensive framework for systematically exploring the chemical space around this scaffold to derive meaningful SAR and identify lead compounds with enhanced biological activity and optimized physicochemical properties.

Section 1: Designing the Analog Library - A Three-Pronged Approach

A robust SAR study requires the systematic modification of the lead scaffold. For this compound, we can dissect the molecule into three primary vectors for diversification. The goal is to generate a focused library of analogs that probes the steric, electronic, and conformational requirements of the target's binding pocket.

SAR_Strategy cluster_mods Points of Modification for SAR Scaffold This compound Core Scaffold Mod1 Vector 1: Cycloalkane Ring Ring Size Variation (C3, C5, C6) Ring Substitution Scaffold->Mod1 Probe Conformational Requirements Mod2 Vector 2: Aromatic Ring Methoxy Group Variation (Position, Number) Bioisosteric Replacement (OH, F, Cl) Scaffold->Mod2 Probe Electronic & Steric Interactions Mod3 Vector 3: Acidic Moiety Bioisosteric Replacement (Tetrazole, Acyl Sulfonamide, Hydroxamic Acid) Scaffold->Mod3 Modulate pKa, Permeability & Metabolic Stability

Caption: Logical framework for the SAR study, targeting three distinct regions of the scaffold.

Vector 1: Probing the Cycloalkane Core

The rigidity of the cyclobutane ring is a key hypothesis for its potential activity. This must be tested.

  • Rationale: Changing the ring size directly impacts the bond angles and the spatial projection of the phenyl and carboxyl groups. This exploration reveals the optimal conformation for binding pocket occupancy.

  • Proposed Analogs:

    • Ring Contraction: 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid.

    • Ring Expansion: 1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid and 1-(3,4-Dimethoxyphenyl)cyclohexanecarboxylic acid.

Vector 2: Mapping the Aromatic Interactions

The veratryl group provides a rich substrate for probing electronic and steric effects.

  • Rationale: Systematically altering the methoxy substituents will map the hydrogen-bonding and hydrophobic landscape of the binding site.

  • Proposed Analogs:

    • Positional Isomers: 1-(2,3-Dimethoxyphenyl)-, 1-(2,4-Dimethoxyphenyl)-, and 1-(2,5-Dimethoxyphenyl)cyclobutanecarboxylic acid.

    • Single Substituents: 1-(3-Methoxyphenyl)-, 1-(4-Methoxyphenyl)-, and 1-(4-Hydroxyphenyl)cyclobutanecarboxylic acid.

    • Electronic Variation: 1-(4-Fluorophenyl)- and 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid.

Vector 3: Optimizing the Acidic Headgroup

The carboxylic acid is a potent interaction point but often presents pharmacokinetic challenges (e.g., poor permeability, rapid clearance).[7] Bioisosteric replacement is a classic strategy to mitigate these issues while retaining biological activity.[6][8]

  • Rationale: Replacing the carboxylic acid with groups of similar size and electronic character but different physicochemical properties (pKa, lipophilicity) can dramatically improve the drug-like properties of a compound.

  • Proposed Bioisosteres:

    • Tetrazole: 5-(1-(3,4-Dimethoxyphenyl)cyclobutyl)-1H-tetrazole. Tetrazoles are well-known carboxylic acid bioisosteres with a similar pKa but improved metabolic stability and oral bioavailability in many cases.[5]

    • Acyl Sulfonamide: N-(1-(3,4-Dimethoxyphenyl)cyclobutanecarbonyl)methanesulfonamide. This group can also mimic the acidity and hydrogen bonding pattern of a carboxylic acid.

    • Hydroxamic Acid: 1-(3,4-Dimethoxyphenyl)-N-hydroxycyclobutanecarboxamide.

Section 2: Synthetic Protocols

The efficient synthesis of the analog library is paramount. Below is a representative, robust protocol for the parent scaffold, which can be adapted for the proposed analogs.

Protocol 2.1: Synthesis of this compound

This protocol is a two-step process involving the formation of the cyclobutane nitrile followed by hydrolysis.

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Solvent: Wash the NaH with dry hexane (3x) under nitrogen to remove the mineral oil, then add dry dimethylformamide (DMF).

  • Reactant Addition: To the stirred suspension at 0 °C, add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in dry DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cyclization: Add 1-bromo-3-chloropropane (1.5 eq) dropwise. Heat the reaction mixture to 80 °C and stir overnight.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target nitrile.

Step 2: Hydrolysis to this compound

  • Setup: In a round-bottom flask, dissolve the nitrile from Step 1 in ethanol.

  • Hydrolysis: Add a 6M aqueous solution of sodium hydroxide (NaOH, 10 eq). Heat the mixture to reflux and stir for 24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid (HCl) at 0 °C. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Section 3: Biological Evaluation Cascade

A tiered approach to biological screening ensures that resources are focused on the most promising compounds. For this scaffold, we will hypothesize a G-Protein Coupled Receptor (GPCR) target involved in an inflammatory pathway, as suggested by the activity of related natural products.[3]

Workflow cluster_design Library Generation cluster_screening Screening Cascade cluster_adme Pharmacokinetic Profiling Design Design Analog Library (3 Vectors of Modification) Synth Synthesize & Purify Analogs Design->Synth QC QC (NMR, LC-MS, Purity) Synth->QC Primary Primary Screen: Single-Dose GPCR Functional Assay (e.g., cAMP Measurement) QC->Primary DoseResp Secondary Screen: Dose-Response Curve (Determine EC₅₀/IC₅₀) Primary->DoseResp Selectivity Selectivity Profiling (Counter-Screens) DoseResp->Selectivity MetStab In Vitro ADME: Metabolic Stability (Microsomes, Hepatocytes) Selectivity->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->PPB Perm Permeability (Caco-2 Assay) PPB->Perm Lead Lead Candidate Perm->Lead

Caption: A tiered experimental workflow for SAR exploration from library synthesis to lead candidate identification.

Protocol 3.1: Primary Screen - GPCR Functional Assay (cAMP Measurement)

This protocol is designed for a Gs- or Gi-coupled GPCR expressed in a HEK293 cell line.

  • Causality: GPCR activation initiates downstream signaling cascades, often involving second messengers like cyclic AMP (cAMP).[9] Measuring changes in intracellular cAMP levels provides a direct, quantifiable readout of receptor modulation (agonist or antagonist activity).[10]

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin (for Gi-coupled assays).

  • IBMX (phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock of each analog in DMSO. Serially dilute to create working solutions. For the primary screen, a single high concentration (e.g., 10 µM) is used.

  • Assay:

    • Remove culture medium from cells and add 20 µL of assay buffer containing IBMX.

    • Add 5 µL of compound solution (or vehicle control).

    • For Gs (agonist mode): Incubate for 30 minutes at 37 °C.

    • For Gi (antagonist mode): Pre-incubate with compound for 15 minutes, then add 5 µL of Forskolin (a Gs activator) at its EC₈₀ concentration and incubate for another 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Normalize the results to vehicle (0% effect) and a known reference agonist/antagonist (100% effect). Compounds showing >50% activity proceed to secondary screening.

Protocol 3.2: In Vitro ADME - Metabolic Stability in Human Liver Microsomes (HLM)
  • Causality: The liver is the primary site of drug metabolism. HLMs contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. Measuring the rate of disappearance of a compound in this system predicts its hepatic clearance in vivo.[11][12]

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds and positive control (e.g., a rapidly metabolized drug like verapamil).

  • Acetonitrile with an internal standard for LC-MS/MS analysis.

Procedure:

  • Incubation Mixture: Prepare a master mix in phosphate buffer containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding it to ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 3.3: In Vitro ADME - Plasma Protein Binding (Equilibrium Dialysis)
  • Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is the gold standard for determining the extent of binding to plasma proteins like albumin.[13][14]

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device).

  • Semi-permeable membranes (e.g., 8-12 kDa MWCO).

  • Human plasma.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Test compound.

Procedure:

  • Setup: Add plasma containing the test compound (e.g., 5 µM) to one chamber of the dialysis unit (the plasma chamber). Add PBS to the other chamber (the buffer chamber).

  • Equilibration: Seal the unit and incubate at 37 °C on a shaker for 4-6 hours (or until equilibrium is reached, determined empirically).

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both aliquots using LC-MS/MS. To avoid analytical artifacts, it is common to "matrix-match" by adding blank plasma to the buffer sample and blank buffer to the plasma sample before protein precipitation.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].

    • Percent bound = (1 - fu) * 100.

Section 4: Data Interpretation and SAR Consolidation

The data generated from the biological and ADME assays must be collated to build a coherent SAR model.

Hypothetical SAR Data Table
Compound IDVector ModifiedModificationEC₅₀ (nM)HLM t½ (min)Plasma Protein Binding (%)
Parent -1-(3,4-diMeO-Ph)-Cyclobutane-COOH1502592
A1 CycloalkaneCyclopropane8503588
A2 CycloalkaneCyclopentane1202293
B1 Aromatic4-MeO-Ph400>6085
B2 Aromatic3,4-diCl-Ph2501598
C1 Acidic MoietyTetrazole1805575
C2 Acidic MoietyAcyl Sulfonamide210>6080

Interpretation of Hypothetical Data:

  • Cycloalkane Ring: The 10-fold drop in potency for the cyclopropane analog (A1) compared to the parent suggests that the specific puckered conformation of the cyclobutane ring is crucial for optimal binding. The cyclopentane analog (A2) retains potency, indicating some flexibility is tolerated.

  • Aromatic Ring: Removal of the 3-methoxy group (B1) reduces potency, highlighting its importance, perhaps as an H-bond acceptor. The improved metabolic stability (>60 min) suggests the 3-methoxy position may be a primary site of metabolism.

  • Acidic Moiety: The tetrazole bioisostere (C1) maintains potency while significantly improving metabolic stability and reducing plasma protein binding. This combination of properties makes C1 a highly promising lead for further optimization.

References

  • Jantan, I., et al. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. PubMed. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Luo, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Vuignier, K., et al. (2012). Methods of drug protein binding determinations. PubMed. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Wang, L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem. [Link]

  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. ResearchGate. [Link]

  • Conant, J. B., & Lutz, R. E. (1923). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society. [Link]

  • Ray, S. S., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • A review on medicinally important heterocyclic compounds. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Shultz, M. D. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ResearchGate. (n.d.). Structure-Mechanochemical Activity Relationships for Cyclobutane Mechanophores. ResearchGate. [Link]

  • ResearchGate. (n.d.). Methods for determination of protein binding affinity of drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Styryl Group, a Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]

  • Urias-Orona, V., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules. [Link]

  • Loun, B., & Hage, D. S. (1996). Determination of Drug−Plasma Protein Binding Kinetics and Equilibria by Chromatographic Profiling: Exemplification of the Method Using l-Tryptophan and Albumin. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Wikipedia. [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group. [Link]

  • Kratochwil, A., et al. (2002). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

  • De Vreese, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Romagnoli, R., et al. (2008). Synthesis, Antimitotic and Antivascular Activity of 1-(3',4',5'-Trimethoxybenzoyl)-3-Arylamino-5-Amino-1,2,4-Triazoles. Journal of Medicinal Chemistry. [Link]

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Sources

HPLC and GC-MS methods for analyzing 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Chromatographic Analysis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its unique structure, featuring a cyclobutane ring coupled with a substituted phenyl group, imparts specific conformational rigidity and binding properties that are valuable in drug design.[1] The molecular formula is C₁₃H₁₆O₄ and it has a molecular weight of approximately 236.27 g/mol .[1][2][3]

Given its role in pharmaceutical development, the ability to accurately and reliably quantify this compound and its related impurities is paramount. This guide provides detailed, field-proven application notes and protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for monitoring reaction kinetics, assessing purity, performing stability studies, and ensuring the quality of active pharmaceutical ingredients (APIs).

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: The Rationale for Reversed-Phase HPLC

High-Performance Liquid Chromatography is the premier technique for the analysis of this compound due to its non-destructive nature and high resolving power for non-volatile compounds. The inherent structure of the analyte—possessing both a non-polar dimethoxyphenyl-cyclobutane core and a polar carboxylic acid functional group—makes it an ideal candidate for Reversed-Phase (RP) HPLC.

The core principle of our method is ion suppression . The retention of ionizable compounds like carboxylic acids can be highly variable on RP columns if the pH of the mobile phase is not controlled.[4] By acidifying the aqueous component of the mobile phase to a pH well below the analyte's pKa (typically around 4-5 for a carboxylic acid), we ensure the carboxyl group remains in its protonated, non-ionized form (-COOH). This neutral state significantly increases its hydrophobicity, leading to enhanced retention on the non-polar C18 stationary phase, resulting in sharp, symmetrical peaks and a reproducible chromatographic separation.[4][5] The dimethoxyphenyl group acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

HPLC Method Parameters

The following table summarizes the optimized parameters for the robust analysis of this compound.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard C18 phase provides excellent retention for the non-polar moiety. The length and particle size offer a good balance of resolution and backpressure.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as the ion-suppressing agent, ensuring the analyte is in its neutral form for consistent retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good peak shape.
Gradient Program 50% B to 95% B over 15 minA gradient is essential to elute the analyte with a good peak shape and to remove any more non-polar impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
UV Detector Diode Array Detector (DAD)DAD allows for monitoring at a specific wavelength (e.g., 280 nm for the phenyl ring) and spectral analysis for peak purity assessment.
Wavelength 280 nmThe dimethoxy-substituted benzene ring is expected to have a strong absorbance maximum near this wavelength.
HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: H2O + 0.1% FA) (B: ACN + 0.1% FA) HPLC HPLC System (C18 Column, 35°C) MobilePhase->HPLC SamplePrep Prepare Sample (Dissolve in 50:50 ACN:H2O) Injection Inject 10 µL SamplePrep->Injection Gradient Run Gradient Elution (1.0 mL/min) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of the target analyte.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the diluent (50:50 A:B) to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

    • Set the column oven to 35 °C and the UV detector to 280 nm.

    • Inject the standards and samples according to the defined sequence.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Generate a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: Overcoming Volatility Challenges with Derivatization

Direct GC-MS analysis of this compound is not feasible. The presence of the polar carboxylic acid group results in low volatility and poor thermal stability, leading to peak tailing, low response, and potential decomposition in the hot GC inlet. To overcome this, a crucial derivatization step is required.[6]

The most reliable and common strategy for carboxylic acids is silylation .[6] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent quantitatively converts the active hydrogen on the carboxylic acid to a non-polar trimethylsilyl (TMS) group (-COOSi(CH₃)₃). This transformation dramatically increases the analyte's volatility and thermal stability, making it perfectly suited for GC analysis. The subsequent mass spectrometric detection provides high selectivity and structural confirmation based on the unique fragmentation pattern of the TMS-derivatized molecule.

GC-MS Method Parameters

The following table outlines the optimized parameters for the GC-MS analysis following silylation.

ParameterRecommended SettingRationale
Derivatization Reagent BSTFA + 1% TMCS in PyridineBSTFA is a powerful silylating agent. Pyridine serves as a solvent and catalyst, scavenging the HCl byproduct.
Reaction Conditions 70 °C for 30 minutesGentle heating ensures the derivatization reaction proceeds to completion for quantitative analysis.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minHelium is an inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 270 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the transfer of the analyte to the column for trace-level analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program separates the derivatized analyte from solvent and byproducts and ensures it elutes as a sharp peak.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization technique that generates a library-searchable mass spectrum.
MS Acquisition Full Scan (m/z 50-500) and/or SIMFull scan is used for qualitative identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., M-15, TMS-related ions) can be used for enhanced sensitivity.
GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Sample (Evaporate solvent) Derivatization Add Pyridine & BSTFA+TMCS Heat at 70°C for 30 min SamplePrep->Derivatization Injection Inject 1 µL Derivatization->Injection GCMS GC-MS System (DB-5ms Column) Separation Run Oven Program Injection->Separation Detection MS Detection (EI) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identification Identify & Quantify Spectrum->Identification

Caption: Workflow for the GC-MS analysis, including the critical derivatization step.

Step-by-Step GC-MS Protocol
  • Standard/Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile solvent like methanol or ethyl acetate.

    • In a GC vial, place an aliquot of the standard or sample solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is critical to remove any water or protic solvents that would consume the derivatizing reagent.

  • Derivatization:

    • To the dry residue in the vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Instrument Setup and Analysis:

    • Set up the GC-MS instrument with the parameters listed in the table above.

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject 1 µL of the cooled, derivatized sample/standard.

  • Data Processing:

    • Identify the peak for the TMS-derivatized analyte in the Total Ion Chromatogram (TIC).

    • Examine the mass spectrum of the peak to confirm its identity. Expected fragments would include the molecular ion (M+), loss of a methyl group (M-15), and characteristic ions related to the silyl group and the parent molecule.

    • For quantification, use the peak area from the TIC or a specific ion from a SIM experiment against a calibration curve prepared from derivatized standards.

Conclusion: A Dual-Pronged Approach to Quality Assurance

The HPLC-UV and GC-MS methods detailed herein provide a comprehensive and orthogonal analytical strategy for this compound. HPLC offers a straightforward and robust method for routine quantification without chemical modification. In contrast, GC-MS, while requiring a derivatization step, delivers an unparalleled level of structural confirmation and sensitivity. Employing both techniques provides a self-validating system, ensuring the highest degree of confidence in the identity, purity, and quantification of this vital pharmaceutical intermediate.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Technology Networks. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. Retrieved from [Link]

  • Next Peptide. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021, December 28). Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Aromatic Carboxylic Acid-Related Compounds in Whiskey. Retrieved from [Link]

  • PubMed Central (PMC). (2010, April 27). Identification of Two Novel, Potent, Low-Liability Antinociceptive Compounds from the Direct In Vivo Screening of a Large Mixture-Based Combinatorial Library. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Production of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in pharmaceutical and materials science. The presented methodology is a robust two-step process, commencing with the phase-transfer catalyzed cycloalkylation of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane to yield the key intermediate, 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile. The subsequent step involves the alkaline hydrolysis of the nitrile to the final carboxylic acid product. This guide offers detailed protocols, process optimization insights, safety considerations, and analytical methods tailored for industrial-scale production, ensuring high yield and purity.

Introduction and Strategic Overview

The synthesis of substituted cyclobutane rings is a recurring motif in the development of novel therapeutic agents and functional materials. The rigid cyclobutane scaffold can impart unique conformational constraints on a molecule, influencing its biological activity or material properties. This compound, with its electron-rich aromatic ring and a carboxylic acid handle for further functionalization, is a particularly interesting synthetic target.

The synthetic strategy outlined herein is designed for scalability, cost-effectiveness, and operational safety. It circumvents the need for expensive or hazardous reagents often associated with other cyclobutane synthesis methods. The core of this process relies on a phase-transfer catalyzed (PTC) reaction, a powerful technique in industrial organic synthesis that facilitates reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced waste.[1]

The overall synthetic pathway is depicted below:

Synthetic_Pathway 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile Intermediate_Nitrile 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile 3,4-Dimethoxyphenylacetonitrile->Intermediate_Nitrile 1,3-Dibromopropane, NaOH, PTC Final_Product This compound Intermediate_Nitrile->Final_Product 1. NaOH, H2O/EtOH 2. HCl (aq) PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na+ + OH- Q_OH Q+OH- NaOH->Q_OH ArCH2CN ArCH2CN 3,4-Dimethoxyphenylacetonitrile Q_OH->ArCH2CN Deprotonation ArCHCN_Na [ArCHCN]- Na+ ArCH2CN->ArCHCN_Na Dibromopropane Br(CH2)3Br 1,3-Dibromopropane ArCHCN_Na->Dibromopropane Alkylation Product 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile Dibromopropane->Product Q_Br Q+Br-

Figure 2: Simplified schematic of the phase-transfer catalysis mechanism.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)Moles
3,4-Dimethoxyphenylacetonitrile177.2017.7100
1,3-Dibromopropane201.8922.2110
Sodium Hydroxide (50% w/w aq.)40.0024.0300
Tetrabutylammonium Bromide (TBAB)322.371.65
Toluene-100 L-
Deionized Water-50 L-
Equipment
  • 250 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Heating/cooling mantle.

  • Separatory funnel (or equivalent for phase separation).

  • Rotary evaporator (for solvent removal).

Detailed Protocol
  • Reactor Setup: Charge the 250 L reactor with 3,4-dimethoxyphenylacetonitrile (17.7 kg, 100 mol), 1,3-dibromopropane (22.2 kg, 110 mol), tetrabutylammonium bromide (1.6 kg, 5 mol), and toluene (100 L).

  • Initiation: Begin vigorous stirring (at least 200 RPM) to ensure good mixing between the organic and aqueous phases.

  • Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (24.0 kg, 300 mol) via the addition funnel over a period of 2-3 hours. The reaction is exothermic; maintain the internal temperature between 40-50°C using the cooling mantle.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots from the organic layer and analyzing by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (50 L) to dissolve the inorganic salts.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with 2 x 50 L of deionized water to remove any remaining sodium hydroxide and TBAB.

  • Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.

  • Isolation: The crude 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile is obtained as an oil, which may solidify upon standing. This crude product is often of sufficient purity for the next step.

Part II: Large-Scale Hydrolysis to this compound

The hydrolysis of the nitrile to the carboxylic acid is a well-established transformation. [2]Alkaline hydrolysis is generally preferred for large-scale operations as it is often cleaner and avoids the handling of large quantities of corrosive acids. [3]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile217.2721.7 (crude)~100
Sodium Hydroxide40.0016.0400
Ethanol-80 L-
Deionized Water-80 L-
Hydrochloric Acid (37% w/w aq.)-As needed-
Equipment
  • 250 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating mantle.

  • Filtration apparatus (e.g., Nutsche filter).

  • Drying oven.

Detailed Protocol
  • Reactor Setup: Charge the reactor with the crude 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile (21.7 kg, ~100 mol), sodium hydroxide (16.0 kg, 400 mol), ethanol (80 L), and deionized water (80 L).

  • Hydrolysis: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain at reflux for 8-12 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of the nitrile.

  • Solvent Removal and Work-up: After the reaction is complete, cool the mixture to room temperature. Distill off the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath to below 10°C. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is ~1-2. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by filtration using a Nutsche filter.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 L) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Purification of the Final Product

For most applications, the precipitated product is of sufficient purity. However, if higher purity is required, recrystallization can be performed.

Recrystallization Protocol
  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or toluene.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes turbid. Add a small amount of ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity.

  • Melting Point: As a preliminary indicator of purity.

Safety Considerations

  • Sodium Hydroxide: A corrosive and hygroscopic solid. [4]Handle with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves. [5][6]Avoid inhalation of dust. [4]Spills should be neutralized with a weak acid and cleaned up promptly. [7]* 1,3-Dibromopropane: A lachrymator and is harmful if swallowed or inhaled. Handle in a well-ventilated area or fume hood with appropriate PPE.

  • Exothermic Reactions: Both the phase-transfer catalysis and the acidification steps are exothermic. Ensure adequate cooling capacity and slow addition of reagents to control the temperature.

  • Pressure Build-up: The hydrolysis of the nitrile produces ammonia as a byproduct, which can cause pressure build-up in a closed system. Ensure the reactor is properly vented.

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_emergency Emergency Procedures Goggles Safety Goggles & Face Shield Ventilation Work in a Well-Ventilated Area (Fume Hood) Gloves Chemical Resistant Gloves Addition Slow & Controlled Reagent Addition Coat Lab Coat Cooling Monitor Temperature & Ensure Adequate Cooling Spill Spill Containment & Neutralization Fire Appropriate Fire Extinguisher FirstAid First Aid Kit & Eyewash Station

Figure 3: Key safety considerations for the large-scale synthesis.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • GOV.UK. (n.d.). Sodium hydroxide: incident management. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Study.com. (n.d.). What safety precautions must be taken when using sodium hydroxide? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticancer activity of 1,3,4-thiadiazoles with 3-methoxyphenyl substituent. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Google Patents. (n.d.). WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • Opus. (2025, August 28). Analytical Methods. Retrieved from [Link]

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Application Note: Chiral Amines as High-Value Intermediates for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chiral Amines in Drug Design

Chiral amines are indispensable building blocks in modern pharmaceutical development.[1][2] These organic compounds, containing a stereogenic center at the nitrogen-bearing carbon, are key structural motifs in a vast range of biologically active molecules. It is estimated that 40-45% of small-molecule pharmaceuticals incorporate a chiral amine fragment, highlighting their importance.[3] The specific three-dimensional arrangement, or stereochemistry, of these amines is often critical for therapeutic efficacy. Receptors and enzymes within the body are themselves chiral, leading to stereoselective interactions with drug molecules.[4][5] Consequently, one enantiomer of a chiral drug may exhibit potent therapeutic activity while the other is inactive or, in some cases, responsible for undesirable side effects.[4]

The synthesis of enantiomerically pure amines is therefore a cornerstone of drug discovery and manufacturing. These compounds serve as high-value intermediates—the molecular precursors used to construct the final Active Pharmaceutical Ingredient (API).[6][7][8] This guide provides detailed protocols and the underlying scientific rationale for the synthesis, purification, and application of chiral amine intermediates, designed to empower researchers in the creation of novel pharmaceutical candidates.

Part 1: Synthesis of Enantiomerically Pure Amine Intermediates

Achieving high enantiomeric purity is the primary goal in the synthesis of chiral intermediates. Two powerful and widely adopted strategies are Asymmetric Reductive Amination, which builds the chiral center directly, and Enzymatic Kinetic Resolution, which separates a pre-existing racemic mixture.

Strategy A: Asymmetric Reductive Amination (ARA)

Asymmetric Reductive Amination (ARA) is a highly efficient, atom-economical method for producing chiral amines directly from prochiral ketones.[3][9][10] The process involves the in-situ formation of an imine from a ketone and an amine source (like ammonia), which is then reduced enantioselectively by a chiral catalyst.[9]

Scientific Principle: The success of this reaction hinges on a chiral transition metal catalyst, often based on Ruthenium or Iridium, complexed with a chiral ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[11][12] This catalyst creates a chiral environment, forcing the hydrogen delivery to one face of the imine intermediate, thereby producing a preponderance of one amine enantiomer. The mechanism is often described as a metal-ligand bifunctional catalysis, where both the metal and the ligand participate in the hydrogen transfer.[12][13] This method is a cornerstone of modern asymmetric synthesis, a field recognized with the 2001 Nobel Prize in Chemistry awarded to Ryōji Noyori and William S. Knowles.[11]

Experimental Protocol 1: Noyori-Type Asymmetric Reductive Amination of Acetophenone

This protocol describes the synthesis of chiral 1-phenylethanamine, a common pharmaceutical intermediate, from acetophenone.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium catalyst precursor)

  • (S)-BINAP (Chiral ligand)

  • Acetophenone (Substrate)

  • Ammonium formate (Amine and hydride source)

  • Formic acid (Activator)

  • 2-Propanol (Solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Pre-formation: In an inert atmosphere glovebox, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and (S)-BINAP (0.011 mmol, 2.2 mol%) to an oven-dried Schlenk flask. Add 5 mL of degassed 2-propanol and stir the mixture at 80°C for 20 minutes to form the active catalyst.

  • Reaction Setup: To a separate flask, add acetophenone (1.0 mmol), ammonium formate (5.0 mmol), and 5 mL of a 2:1 mixture of formic acid and 2-propanol.

  • Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Reaction: Stir the reaction mixture under an inert atmosphere at 40°C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified further by silica gel chromatography.

Causality Note: The use of a formic acid/amine salt mixture serves a dual purpose; it provides the ammonia equivalent for imine formation and acts as the hydrogen source for the reduction. The chiral BINAP ligand dictates the stereochemical outcome of the hydrogenation.[14] Running the reaction under inert gas is critical to prevent oxidation of the catalyst.

Asymmetric_Reductive_Amination sub Ketone + Amine Source reac Reaction Vessel (Inert Atmosphere) sub->reac cat Chiral Ru-BINAP Catalyst cat->reac h2 H₂ Source (e.g., HCOOH) h2->reac workup Aqueous Work-up reac->workup 1. Quench 2. Extract pur Chromatography workup->pur Dry & Concentrate final Enantiopure Chiral Amine pur->final >95% e.e. caption Workflow for Asymmetric Reductive Amination.

Workflow for Asymmetric Reductive Amination.

Strategy B: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique for separating a racemic mixture (a 50:50 mixture of both enantiomers). The method relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective for this purpose due to their exquisite stereoselectivity.[15][16]

Scientific Principle: In a typical EKR of a racemic amine, a lipase enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.[17] For example, Candida antarctica lipase B (often immobilized as Novozym 435) can selectively acylate the (R)-enantiomer of an amine, producing an (R)-amide.[18] The unreacted (S)-amine can then be easily separated from the newly formed amide. The major limitation is a theoretical maximum yield of 50% for the desired product. However, this can be overcome by coupling the resolution with in-situ racemization of the unwanted enantiomer in a process called Dynamic Kinetic Resolution (DKR).[18][19]

Experimental Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol details the resolution of racemic 1-phenylethanamine using an immobilized lipase.

Materials:

  • Racemic 1-phenylethanamine (Substrate)

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Ethyl acetate (Acyl donor and solvent)

  • Hexane (Co-solvent)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flask, add racemic 1-phenylethanamine (10 mmol) and 100 mL of ethyl acetate.

  • Enzyme Addition: Add Novozym 435 (100 mg, 10 mg/mmol of substrate).

  • Reaction: Stir the suspension at 45°C. Monitor the reaction progress carefully by chiral HPLC (see Protocol 3) or GC. The ideal endpoint is at or near 50% conversion to maximize the enantiomeric excess of both the remaining amine and the formed amide.

  • Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the formed amide can be separated by silica gel column chromatography. The difference in polarity between the amine and the amide allows for a clean separation.

Causality Note: Ethyl acetate serves as both the solvent and the acyl donor, making it a green and efficient choice. The enzyme's active site is a chiral pocket that preferentially binds and catalyzes the reaction of one enantiomer over the other.[17] Monitoring to ~50% conversion is critical; pushing the reaction further will result in the acylation of the less-favored enantiomer, reducing the enantiomeric excess of the remaining amine.

Kinetic_Resolution sub Racemic Amine (R-Amine + S-Amine) enz Lipase Enzyme + Acyl Donor sub->enz Selective Acylation prod_mix (S)-Amine + (R)-Amide enz->prod_mix Reaction Mixture (~50% conversion) sep Separation prod_mix->sep Chromatographic Separation s_amine (S)-Amine sep->s_amine High e.e. r_amide (R)-Amide sep->r_amide High e.e. caption Principle of Enzymatic Kinetic Resolution.

Principle of Enzymatic Kinetic Resolution.

Part 2: Quality Control: Determination of Enantiomeric Excess (e.e.)

Verifying the stereochemical purity of a chiral intermediate is a non-negotiable step in pharmaceutical development. The most common and reliable method for this is Chiral High-Performance Liquid Chromatography (HPLC).[20][21][22]

Scientific Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. Common chiral stationary phases (CSPs) are based on polysaccharides like cellulose or amylose coated on a silica support. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[23]

Experimental Protocol 3: Chiral HPLC Analysis

This protocol provides a general workflow for determining the enantiomeric excess (e.e.) of a chiral amine sample.

Equipment & Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALCEL® OD-H or similar)

  • HPLC-grade hexane and isopropanol (IPA)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (mobile phase additives)

  • Sample of the synthesized chiral amine

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the amine in 1 mL of the mobile phase.

  • Method Setup:

    • Column: Install a suitable chiral column.

    • Mobile Phase: A typical starting mobile phase for amines on a polysaccharide-based column is a mixture of Hexane and IPA (e.g., 90:10). Add a small amount of an additive (e.g., 0.1% DEA) to improve peak shape for basic amines.

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the analyte absorbs (e.g., 254 nm for aromatic amines).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Processing:

    • Identify the two peaks corresponding to the two enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Causality Note: The choice of mobile phase and additive is critical. Non-polar solvents like hexane combined with a polar modifier like IPA allow for tuning of retention times. Basic additives like DEA are often required to prevent peak tailing of amine analytes by occupying acidic sites on the silica support.

Data Presentation: Sample e.e. Calculation

EnantiomerRetention Time (min)Peak Area
Minor (R)8.5215,000
Major (S)10.24585,000

Calculation: e.e. (%) = [ (585,000 - 15,000) / (585,000 + 15,000) ] x 100 e.e. (%) = [ 570,000 / 600,000 ] x 100 = 95%

Part 3: Application in a Drug Discovery Campaign

Once a novel, enantiomerically pure chiral amine intermediate is synthesized and validated, it becomes a valuable asset for generating new chemical entities. A common application is in the construction of compound libraries for Structure-Activity Relationship (SAR) studies.

Scientific Principle: By systematically coupling the chiral amine intermediate with a diverse set of chemical partners (e.g., carboxylic acids to form amides), a library of related compounds can be rapidly synthesized. This library is then screened in biological assays to identify "hits"—compounds that show desired activity against a therapeutic target. The amide bond is one of the most common linkages in pharmaceuticals, and reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used for their high efficiency and compatibility with a wide range of functional groups.[24][25][26]

Experimental Protocol 4: Parallel Amide Library Synthesis

This protocol describes the synthesis of a small amide library in a 96-well plate format.

Materials:

  • Enantiopure chiral amine intermediate

  • A diverse set of 96 carboxylic acids (pre-weighed in a 96-well plate)

  • HATU (Coupling reagent)

  • Diisopropylethylamine (DIPEA, base)

  • Dimethylformamide (DMF, solvent)

  • 96-well reaction block and multi-channel pipettes

Procedure:

  • Stock Solutions: Prepare a stock solution of the chiral amine intermediate (1.1 equivalents) and a stock solution of DIPEA (3.0 equivalents) in DMF.

  • Reagent Addition:

    • To the 96-well plate containing the carboxylic acids (1.0 equivalent each), add DMF to dissolve.

    • Add the chiral amine stock solution to each well.

    • Add the DIPEA stock solution to each well.

  • Initiation: Prepare a stock solution of HATU (1.2 equivalents) in DMF and add it to each well to start the reactions.

  • Reaction: Seal the plate and shake at room temperature for 4-12 hours.

  • Analysis and Purification: The progress of each reaction can be monitored by LC-MS. Upon completion, the crude products can be purified using mass-directed automated preparative HPLC to yield the final library of pure compounds ready for biological screening.

Causality Note: HATU is a uronium-based coupling reagent that rapidly activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[27] DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the coupling to completion. Using slight excesses of the amine and coupling reagent ensures the full consumption of the often more valuable carboxylic acids.

Library_Synthesis_Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade amine Chiral Amine Intermediate reaction Parallel Amide Coupling (96-well) amine->reaction acids Diverse Carboxylic Acid Library acids->reaction reagents Coupling Reagents (HATU, DIPEA) reagents->reaction purify Automated Purification (HPLC) reaction->purify library Purified Compound Library purify->library screen Biological Screening (HTS) library->screen hit Hit Compound (SAR Data) screen->hit caption Workflow from Intermediate to Biological Hit.

Sources

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Carboxylic Acid Group in Molecular Synthesis

The carboxylic acid moiety is a cornerstone of organic chemistry, prized for its prevalence in natural products, pharmaceuticals, and synthetic building blocks.[1][2] Its true synthetic power, however, lies in its versatility as a functional handle for a vast array of chemical transformations. The ability to selectively and efficiently convert a carboxylic acid into other functional groups is fundamental to the construction of complex molecules, from life-saving drugs to advanced materials. This guide provides an in-depth exploration of the primary methods for functionalizing carboxylic acids, offering not just protocols, but the underlying chemical principles that govern these critical reactions. We will delve into the conversion of carboxylic acids into amides, esters, acid halides, and anhydrides, providing the necessary knowledge for researchers to confidently and effectively manipulate this vital functional group.

Activation of the Carboxylic Acid: The Gateway to Functionalization

Direct reaction of a carboxylic acid with a nucleophile is often challenging due to the acidic nature of the carboxyl proton, which can lead to an acid-base reaction forming a highly unreactive carboxylate.[3] Therefore, the first and most critical step in many functionalization reactions is the activation of the carboxylic acid. This process involves converting the hydroxyl group into a better leaving group, thereby enhancing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack.

The choice of activation strategy is paramount and depends on several factors, including the stability of the starting material, the desired product, and the reaction conditions. A general overview of the activation process is depicted below.

Activation_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (R-CO-LG) Carboxylic_Acid->Activated_Intermediate Activation (Coupling Reagent) Product Functionalized Product (R-CO-Nu) Activated_Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct Byproduct (LG-H)

Caption: General workflow for carboxylic acid functionalization.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is a fundamental linkage in peptides, proteins, and a vast number of pharmaceutical agents.[4][5] Its formation via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery and development.

Mechanism and Rationale for Amide Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome the formation of the unreactive ammonium carboxylate salt.[3] To achieve amide bond formation under milder conditions, coupling reagents are employed. These reagents activate the carboxylic acid in situ, generating a highly reactive intermediate that is readily attacked by the amine nucleophile.[4][6]

Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[4][6]

Coupling Reagent Class Examples Advantages Disadvantages
Carbodiimides DCC, DIC, EDCReadily available, effectiveCan cause racemization, byproduct removal can be difficult (DCC)
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemizationPotentially explosive (BOP), byproduct removal
Aminium/Uronium Salts HBTU, HATU, HCTUFast reaction rates, low racemization, high yieldsHigher cost, potential for side reactions
Protocol: Amide Synthesis using Carbodiimide Coupling (EDC/HOBt)

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt is often added to suppress racemization and improve reaction efficiency.[7]

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equiv), HOBt (1.0-1.2 equiv), and a tertiary amine base such as DIPEA (1.5-2.0 equiv).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2-1.5 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Amide_Synthesis_Workflow Start Dissolve Carboxylic Acid and Amine in Solvent Add_Reagents Add HOBt, DIPEA Start->Add_Reagents Activate Add EDC at 0°C Add_Reagents->Activate React Stir at Room Temperature (4-24h) Activate->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Esterification: Crafting Esters from Carboxylic Acids

Esters are another crucial class of carboxylic acid derivatives, widely found in natural products and used as protecting groups in organic synthesis.[8][9]

Fischer Esterification: The Classic Acid-Catalyzed Approach

Fischer esterification is the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[10] The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the product.

Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[3]

Protocol: Fischer Esterification

This protocol provides a general method for the synthesis of an ester from a carboxylic acid and a primary or secondary alcohol.

Materials:

  • Carboxylic acid

  • Alcohol (used in excess, can serve as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid and a large excess of the alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the mixture.

  • Heating: Heat the reaction mixture to reflux for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • If the alcohol is water-soluble, remove it under reduced pressure. Otherwise, extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude ester can be further purified by distillation or column chromatography if necessary.

Conversion to Acid Halides: Activating Carboxylic Acids to their Most Reactive Form

Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds.[11][12]

Reagents for Acid Halide Formation

Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acid chlorides from carboxylic acids.[11][12][13] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[13] Other reagents such as oxalyl chloride and phosphorus pentachloride can also be used.[14]

Causality of Reagent Choice: Thionyl chloride is often preferred for its convenience and the volatile nature of its byproducts. The reaction proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.[11]

Protocol: Synthesis of an Acid Chloride using Thionyl Chloride

! CAUTION: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), place the carboxylic acid.

  • Reagent Addition: Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) either neat or dissolved in an anhydrous solvent like toluene or DCM.

  • Heating: Gently heat the reaction mixture to reflux. The evolution of SO₂ and HCl gas will be observed.

  • Reaction Completion: Continue heating until the gas evolution ceases (typically 1-3 hours).

  • Purification:

    • Remove the excess thionyl chloride and solvent by distillation.

    • The resulting crude acid chloride can often be used directly in the next step or purified by fractional distillation under reduced pressure.

Acid_Chloride_Synthesis Start Carboxylic Acid + SOCl₂ Reflux Reflux (1-3h) Start->Reflux Distill Distill off excess SOCl₂ and solvent Reflux->Distill Product Crude Acid Chloride Distill->Product Purify Fractional Distillation (optional) Product->Purify Final_Product Pure Acid Chloride Purify->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the underlying principles of each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Neutral Byproducts: Non-acidic molecules formed during the reaction.

  • Related Acidic Byproducts: Other carboxylic acids that may have formed through side reactions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is always recommended to understand the complexity of your crude mixture before proceeding with purification.

Q2: My crude product is an oil/gummy solid. How can I get it to crystallize?

A2: The physical state of your crude product is often indicative of impurities that inhibit crystallization. Here are several strategies to induce crystallization:

  • Solvent Trituration: This is often the first and simplest method to try. Suspend your crude material in a solvent in which the desired product has low solubility, but the impurities are soluble. Common solvents for this purpose include hexanes, diethyl ether, or a mixture of the two. Stir the suspension vigorously. The goal is to "wash" the impurities away, leaving behind the more crystalline product.

  • "Oiling Out" and Re-dissolving: If your compound "oils out" during an attempted crystallization, it means it has separated from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated or cooled too quickly. The best approach is to re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. Seeding with a small crystal of pure product, if available, can also be highly effective.

  • Solvent System Screening: If a single solvent doesn't work, a systematic screening of solvent mixtures is necessary. A good starting point is to find a solvent in which your compound is highly soluble (e.g., dichloromethane, ethyl acetate, methanol) and another in which it is poorly soluble (e.g., hexanes, heptane, water). Dissolve the crude product in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid (cloudy). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Troubleshooting Guides

If you find that a single purification technique is insufficient to achieve the desired purity, a multi-step approach is often necessary. The logical flow is to first remove the bulk of impurities that are chemically different (e.g., neutral or basic compounds) and then address more closely related impurities.

Recommended Workflow:

Caption: Multi-step purification workflow for this compound.

Principle: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[1][2][3] By treating the crude mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which can be separated from the water-insoluble organic components.[3]

Detailed Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as saturated sodium bicarbonate solution.[1][2] It is crucial to use a weak base to avoid potential hydrolysis of other functional groups if present.[2]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete transfer of the carboxylic acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper).[4] The protonated this compound will precipitate out of the aqueous solution as it is generally insoluble in water.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Acid-Base Extraction:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Product Not Precipitating: If the product does not precipitate upon acidification, it may be more water-soluble than anticipated. In this case, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection Table:

Solvent SystemSuitability for this compoundRationale
Ethanol/WaterGoodThe compound is likely soluble in hot ethanol and less soluble in cold water. A mixture allows for fine-tuning of solubility.[5]
ToluenePotentially GoodAromatic solvents can be effective for compounds with aromatic rings. Solubility should be checked at different temperatures.
Ethyl Acetate/HexanesGoodA common and effective solvent system for a wide range of organic compounds.

Detailed Protocol:

  • Solvent Choice: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Troubleshooting Recrystallization:

  • No Crystals Form: The solution may not be saturated enough. Try boiling off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Low Recovery: This could be due to using too much solvent or the compound having significant solubility in the cold solvent. Minimize the amount of solvent used for dissolution and ensure the solution is thoroughly cooled.

Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[6][7] For this compound, a polar stationary phase like silica gel is appropriate.

Workflow Diagram:

Caption: Step-by-step workflow for purification by column chromatography.

Detailed Protocol:

  • Eluent Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of your desired compound from its impurities. A good starting point for a carboxylic acid is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the silica gel.

  • Column Packing: Prepare a column with silica gel slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions. You may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Poor Separation: The eluent polarity may be too high, causing all compounds to elute too quickly. Try a less polar solvent system. Conversely, if nothing is coming off the column, the eluent is likely not polar enough.

  • Compound Streaking on TLC: For carboxylic acids, this is a common issue due to interaction with the slightly acidic silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can suppress this effect and lead to sharper bands.

By understanding the principles behind these purification techniques and anticipating potential challenges, you can develop a robust and efficient purification strategy for this compound.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

  • High-performance thin-layer chromatography analysis of (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassu - Chula Digital Collections. (2017). Retrieved from Chulalongkorn University Digital Collections website: [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed. (2014). Retrieved from PubMed website: [Link]

  • Preparation of starting materials - Beilstein Journals. (n.d.). Retrieved from Beilstein Journals website: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. (2022). Retrieved from MDPI website: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). Retrieved from aupress.au.edu website: [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from web.pdx.edu website: [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved from Wiley Online Library website: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). Retrieved from MDPI website: [Link]

  • Cyclobutanecarboxylic acid - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

  • A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy - PMC - NIH. (2022). Retrieved from National Center for Biotechnology Information website: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from LookChem website: [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

Sources

Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable intermediate. My goal is to provide you with in-depth, field-tested insights to help you navigate the common challenges encountered during its synthesis, ensuring high purity and yield. We will explore the causality behind common impurities and provide robust troubleshooting strategies.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthetic route to this compound involves a two-step process. First, a phase-transfer catalyzed double alkylation of (3,4-Dimethoxyphenyl)acetonitrile with 1,3-dihalopropane forms the key intermediate, 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile. This is followed by the hydrolysis of the nitrile to the final carboxylic acid product. While seemingly straightforward, each step presents unique challenges that can lead to a range of process-related impurities.

Synthetic_Pathway A (3,4-Dimethoxyphenyl)acetonitrile Intermediate 1-(3,4-Dimethoxyphenyl) cyclobutanecarbonitrile A->Intermediate Step 1: Cyclization B 1,3-Dibromopropane B->Intermediate C Base (e.g., 50% NaOH) Phase-Transfer Catalyst D H2O, H+ or OH- Product 1-(3,4-Dimethoxyphenyl) cyclobutanecarboxylic acid D->Product Intermediate->Product Step 2: Hydrolysis

Caption: Common two-step synthesis of the target molecule.

Troubleshooting Guide: Impurity Formation & Mitigation

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Part 1: Issues in the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile (Step 1)

Question 1: My cyclization reaction has stalled, leaving significant unreacted (3,4-Dimethoxyphenyl)acetonitrile. Analysis also shows a new, major byproduct. What is this impurity and how can I prevent it?

Answer: This is a classic case of incomplete cyclization. The major byproduct is almost certainly the linear mono-alkylation product, 4-bromo-2-(3,4-dimethoxyphenyl)butanenitrile .

Causality: The reaction is a tandem process:

  • Deprotonation of the benzylic proton of the starting nitrile.

  • Nucleophilic attack on 1,3-dibromopropane (Intermolecular SN2).

  • A second deprotonation at the same carbon.

  • An intramolecular SN2 reaction to form the cyclobutane ring.

If the second deprotonation and subsequent intramolecular cyclization are slow or inefficient, the linear intermediate will accumulate. This can be caused by insufficient base strength at the organic-aqueous interface, poor phase-transfer catalyst activity, or reaction temperatures that are too low.

Troubleshooting Protocol:

  • Catalyst Choice: Ensure your phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) is active and used at an appropriate loading (typically 2-5 mol%).

  • Base Concentration: Use a concentrated aqueous base (e.g., 50% w/w NaOH) to create a high concentration of hydroxide at the interface, which drives the deprotonation steps.

  • Mixing: Vigorous mechanical stirring is essential for maximizing the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalysis.

  • Temperature Control: While higher temperatures can promote side reactions, a temperature of 50-70 °C is often required to drive the intramolecular cyclization to completion. Monitor the disappearance of the linear intermediate by TLC or in-process GC/LC analysis.

Impurity_Formation_Step1 Start Starting Nitrile Base1 + Base - H2O Start->Base1 Anion1 Benzylic Anion Base1->Anion1 DBP + 1,3-Dibromopropane Anion1->DBP Intermolecular SN2 Intermediate Linear Bromo-Nitrile (Impurity A) DBP->Intermediate Intermolecular SN2 Base2 + Base - H2O Intermediate->Base2 Anion2 Internal Anion Base2->Anion2 Cyclization Intramolecular SN2 Anion2->Cyclization Product Desired Cyclobutane Nitrile Cyclization->Product

Caption: Pathway for forming the linear mono-alkylation impurity.

Part 2: Issues in the Hydrolysis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile (Step 2)

Question 2: My final carboxylic acid product is contaminated with a neutral, nitrogen-containing impurity that is difficult to remove by simple acid-base extraction. What is it?

Answer: This impurity is 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxamide . It is the intermediate in the nitrile-to-carboxylic acid hydrolysis.[1]

Causality: Nitrile hydrolysis, whether under acidic or basic conditions, is a two-stage process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid (or its carboxylate salt).[1][2][3][4] The second step (amide to acid) is often slower than the first (nitrile to amide). Incomplete hydrolysis due to insufficient reaction time, temperature, or hydrolyzing agent concentration is the primary cause.

Impurity NameMolecular WeightKey Analytical Feature
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxamide235.28 g/mol Neutral compound. Shows two broad N-H signals in ¹H NMR. C=O stretch in IR ~1660 cm⁻¹.
Unreacted Nitrile217.27 g/mol C≡N stretch in IR ~2230 cm⁻¹. Absence of OH/NH protons in ¹H NMR.
1-(3-hydroxy-4-methoxyphenyl)cyclobutane...222.25 g/mol Phenolic OH signal in ¹H NMR. Lower mass in MS.

Table 1: Common Impurities in the Hydrolysis Step

Troubleshooting Protocol:

  • Reaction Conditions: For acidic hydrolysis (e.g., with aqueous H₂SO₄ or HCl), ensure a sufficiently high temperature (reflux) and reaction time. For basic hydrolysis (e.g., with NaOH or KOH), reflux is also standard.[5]

  • Monitoring: Monitor the reaction by TLC or HPLC. The amide intermediate will typically have a different Rf/retention time than both the starting nitrile and the final acid product. Continue heating until the amide spot is no longer visible.

  • Purification: If the amide impurity is present in the final product, purification can be challenging.

    • Recrystallization: A carefully chosen solvent system can often separate the more polar amide from the carboxylic acid.

    • Chromatography: If recrystallization fails, column chromatography is a reliable but less scalable option.

Question 3: My product from acidic hydrolysis is dark-colored and my mass spec data shows a peak at M-14, suggesting demethylation. How can I avoid this?

Answer: You are correct; this indicates the cleavage of one of the methyl ethers on the aromatic ring, leading to phenolic impurities, primarily 1-(3-hydroxy-4-methoxyphenyl)cyclobutanecarboxylic acid .

Causality: The methoxy groups of the veratrole moiety are susceptible to cleavage under harsh acidic conditions, particularly with acids like HBr or at very high temperatures with sulfuric acid. The electron-donating nature of these groups makes the ring sensitive to electrophilic attack and subsequent demethylation.

Troubleshooting Protocol:

  • Choice of Acid: Avoid using hydrogen halides like HBr or HI for hydrolysis. Sulfuric acid or hydrochloric acid are generally safer choices.

  • Temperature and Time: Use the minimum temperature and reaction time necessary to fully hydrolyze the amide intermediate. Prolonged heating in strong acid increases the risk of demethylation.

  • Consider Basic Hydrolysis: Alkaline hydrolysis using NaOH or KOH is an excellent alternative that completely avoids the issue of acid-catalyzed demethylation.[1] The reaction produces the sodium or potassium salt of the carboxylic acid, which can then be isolated by acidification during workup.

Frequently Asked Questions (FAQs)

Q: Which hydrolysis method, acidic or basic, is generally recommended? A: For this specific substrate, basic hydrolysis is often superior . It avoids the potential for demethylation of the sensitive dimethoxy-phenyl ring and can sometimes offer cleaner conversions. The only drawback is the need for a separate acidification step to isolate the final product.

Q: What is the best way to purify the final product? A: Recrystallization is the preferred method for large-scale purification. A common procedure involves dissolving the crude acid in a solvent like ethyl acetate or toluene, treating with charcoal if necessary to remove colored impurities, and then precipitating the product by adding an anti-solvent like heptane or hexane.

Q: Can the cyclobutane ring open during the reaction? A: While cyclobutane rings are strained, they are generally stable under the standard hydrolysis conditions described. Ring-opening is more of a concern under strong Lewis acidic conditions or certain catalytic transformations, which are not typically employed in this synthesis.[6][7]

Analytical Protocol: HPLC Method for In-Process Control

To effectively monitor the hydrolysis step and quantify key species, a robust HPLC method is essential.

Protocol: Reverse-Phase HPLC for Reaction Monitoring

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Expected Elution Order: Carboxylic Acid (most polar) -> Amide -> Nitrile (least polar).

Troubleshooting_Flowchart Start Problem with Final Product Purity CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Cyclization CheckStep->Step1 Low yield, starting material present Step2 Step 2: Hydrolysis CheckStep->Step2 Correct intermediate, impure final product Impurity1_ID Impurity ID: Linear Bromo-Nitrile? Step1->Impurity1_ID Impurity2_ID Impurity ID: Neutral Amide? Step2->Impurity2_ID Impurity1_Fix Solution: - Increase reaction temp - Check PTC activity - Ensure vigorous stirring Impurity1_ID->Impurity1_Fix Yes Impurity2_Fix Solution: - Increase hydrolysis time/temp - Monitor by HPLC until gone Impurity2_ID->Impurity2_Fix Yes Impurity3_ID Impurity ID: Phenolic (Demethylated)? Impurity2_ID->Impurity3_ID No Impurity3_Fix Solution: - Switch to Basic Hydrolysis - Avoid HBr/HI - Minimize time in hot acid Impurity3_ID->Impurity3_Fix Yes

Caption: A troubleshooting flowchart for common synthesis issues.

References

  • Bell, F. et al. (1927). Journal of the Chemical Society, 1697-1702. A historical reference for related cyclobutane syntheses. [Link unavailable]
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Reddy, K. S., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6498–6502. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Clark, J. (2015). The Hydrolysis of Nitriles. Chemguide. [Link]

  • Ashenhurst, J. (2024). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

Sources

Technical Support Center: 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during its synthesis and subsequent derivatization, providing field-tested insights and evidence-based solutions to streamline your experimental workflows.

Section 1: Synthesis & Purification FAQs

This section addresses common hurdles in the preparation and purification of the title compound. A robust and well-characterized starting material is the foundation of successful downstream applications.

Q1: My synthesis of this compound via nitrile hydrolysis is resulting in low yields and incomplete conversion. What are the critical parameters to optimize?

Answer from the Scientist:

This is a frequent challenge. The synthesis typically proceeds in two key stages: first, the alkylation of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane to form the cyclobutanecarbonitrile intermediate, and second, the hydrolysis of this nitrile to the carboxylic acid. Low overall yield can stem from issues in either step.

Step 1: Cyclization to form 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

The formation of the four-membered ring is often the most challenging step. The primary competing side reaction is the formation of a linear tetra-substituted pentane derivative where two molecules of the nitrile react with one molecule of 1,3-dibromopropane.[1][2] To favor the desired intramolecular cyclization:

  • Base Selection: Strong, non-nucleophilic bases are crucial. Sodium hydride (NaH) or sodium amide (NaNH₂) in an anhydrous aprotic solvent like THF or DMF are standard choices. The pKa of the benzylic proton is lowered by the nitrile group, but a strong base is still required for complete deprotonation.

  • High Dilution: This is the most critical factor. Running the reaction at very low concentrations (e.g., 0.05-0.1 M) favors the intramolecular reaction pathway over the intermolecular side reaction. Add the 1,3-dibromopropane slowly via a syringe pump to maintain a low instantaneous concentration.

  • Temperature Control: Initial deprotonation can be performed at 0 °C to room temperature, but the alkylation may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating that could lead to degradation.

Step 2: Nitrile Hydrolysis

Hydrolysis of the sterically hindered tertiary nitrile can be sluggish.

  • Caustic Conditions: Vigorous basic hydrolysis is typically most effective. A mixture of aqueous sodium hydroxide or potassium hydroxide with a high-boiling point co-solvent like ethylene glycol allows for the high temperatures (e.g., 120-160 °C) often required for complete conversion.[3]

  • Reaction Time: These reactions can require extended heating (24-48 hours). Monitor progress by taking small aliquots, quenching, acidifying, extracting, and analyzing via TLC or LC-MS to confirm the disappearance of the nitrile intermediate.

  • Workup: After cooling, the reaction mixture is diluted with water and washed with a non-polar solvent (like ether or ethyl acetate) to remove any unreacted starting material or non-acidic byproducts. The aqueous layer is then carefully acidified with concentrated HCl until the pH is ~1-2, leading to the precipitation of your carboxylic acid product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product A 3,4-Dimethoxyphenylacetonitrile R1 1. NaH, Anhydrous THF 2. Slow addition of Dibromopropane (High Dilution) A->R1 B 1,3-Dibromopropane B->R1 C 1-(3,4-Dimethoxyphenyl) cyclobutanecarbonitrile R1->C R2 KOH, Ethylene Glycol Heat (140 °C) C->R2 D 1-(3,4-Dimethoxyphenyl) cyclobutanecarboxylic acid R2->D

Fig 1. General workflow for the synthesis of the title compound.
Q2: How can I best purify the final carboxylic acid product? I'm observing a persistent impurity.

Answer from the Scientist:

Purification can typically be achieved by recrystallization or column chromatography. The choice depends on the nature of the impurity.

  • Recrystallization: This is the most efficient method for removing minor, structurally different impurities. A good solvent system is one in which the acid has high solubility at elevated temperatures and poor solubility at room temperature or below.

    • Recommended Solvents: Try solvent systems like ethyl acetate/hexanes, toluene, or aqueous ethanol. Dissolve the crude product in the minimum amount of boiling solvent, then allow it to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: If recrystallization fails or if the impurities are structurally very similar to the product, silica gel chromatography is necessary.

    • Mobile Phase: A gradient of ethyl acetate in hexanes containing 1% acetic acid is a standard starting point. The acetic acid is crucial; it suppresses the ionization of the carboxylic acid on the silica surface, preventing severe tailing and ensuring a sharp elution profile.

  • Acid/Base Wash: Before any purification, an aqueous acid/base workup is highly effective. Dissolve your crude product in a solvent like ethyl acetate, wash with 1 M HCl to remove any basic impurities, then extract the product into a 1 M NaOH solution. The aqueous basic layer can then be washed with ethyl acetate to remove neutral impurities. Finally, re-acidify the aqueous layer with HCl to precipitate the pure product, which can be collected by filtration.

Section 2: Amide Coupling Reactions - Troubleshooting

Amide bond formation is one of the most common applications for this acid. However, coupling a sterically hindered carboxylic acid can present challenges.[4]

Q1: My amide coupling reaction is inefficient. How do I select the best coupling reagent and conditions for this substrate?

Answer from the Scientist:

The steric hindrance around the carboxylic acid group of this compound means that standard carbodiimide reagents like EDC might be slow or inefficient without the proper additives.

Causality: The role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acylating agent. The efficiency of this process and the stability of the active intermediate are key.

Recommendations:

  • Use Uronium/Aminium Reagents: For sterically hindered substrates, reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are often superior.[5] They rapidly form a highly reactive O-acylisourea intermediate that is less prone to side reactions like racemization (not an issue for this achiral acid) and is very effective at acylating the amine.[4]

  • Include an Additive with Carbodiimides: If you must use a carbodiimide like EDC , always include an additive such as HOBt (Hydroxybenzotriazole) or HOAt . These additives act as acyl-transfer catalysts, forming an activated ester that is more reactive than the initial O-acylisourea and less prone to rearrangement into an unreactive N-acylurea byproduct.

  • Base Selection: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction. DIPEA (N,N-Diisopropylethylamine) is the standard choice. Triethylamine (TEA) can sometimes be used, but DIPEA's steric bulk makes it less likely to cause side reactions. Use 2-3 equivalents.

  • Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DCM are preferred. Ensure your starting materials are fully dissolved.

Reagent CombinationClassKey AdvantageCommon Byproduct
EDC / HOBt CarbodiimideCost-effective, commonN,N'-disubstituted urea
HATU / DIPEA Uronium/AminiumHigh reactivity, fast, good for hindered substratesTetramethylurea
T3P Phosphonic AnhydrideHigh reactivity, clean workupPhosphate salts
SOCl₂ then Amine Acid ChlorideVery high reactivityHCl (requires base)

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Q1 [label="Is the reaction sluggish\nor incomplete?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Q2 [label="Are starting materials\nfully dissolved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Q3 [label="Is workup difficult?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

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A4 [label="Check stoichiometry.\nUse slight excess (1.1 eq)\nof amine and coupling reagent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1;
Q1 -> A1 [label="Yes"];
Q1 -> Q2 [label="No"];
Q2 -> A2 [label="No"];
Q2 -> Q3 [label="Yes"];
Q3 -> A3 [label="Yes"];
Q3 -> A4 [label="No"];

}

Fig 2. Troubleshooting logic for low-yield amide coupling reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The order of addition can be critical; adding the base last is common practice.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization.

Section 4: Reduction to Alcohol FAQs

Q1: I am trying to reduce the carboxylic acid to [1-(3,4-dimethoxyphenyl)cyclobutyl]methanol but am getting poor results. What are the best practices?

Answer from the Scientist:

Direct reduction of a carboxylic acid requires a powerful reducing agent, as the carboxylate anion formed in situ is resistant to hydride attack.

  • Recommended Reagents:

    • Lithium Aluminum Hydride (LiAlH₄): This is the classic and most effective reagent for this transformation. Use a slight excess (e.g., 1.5-2.0 eq) in an anhydrous ether solvent like THF or diethyl ether. The reaction is typically performed by adding a solution of the acid to a suspension of LiAlH₄ at 0 °C, followed by warming to room temperature or gentle reflux.

    • Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·SMe₂, are excellent for selectively reducing carboxylic acids in the presence of many other functional groups (e.g., esters, amides). This is a milder alternative to LiAlH₄ with a generally simpler workup.

  • Common Pitfalls & Solutions:

    • Incomplete Reaction: Ensure your reagents and solvent are completely anhydrous. LiAlH₄ and borane react violently with water, which will consume the reagent and reduce your yield. Use freshly distilled solvents and ensure glassware is oven-dried.

    • Difficult Workup (LiAlH₄): The quenching of LiAlH₄ reactions can be challenging due to the formation of gelatinous aluminum salts. A Fieser workup is highly recommended for a clean and easily filterable precipitate. Sequentially and carefully add water (X mL), then 15% aqueous NaOH (X mL), then more water (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes, and the resulting granular solid can be easily removed by filtration.

    • Safety: Both LiAlH₄ and borane are highly reactive. Handle them under an inert atmosphere and with appropriate personal protective equipment. Quench any excess reagent slowly and carefully at 0 °C.

References

  • Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth., 23, 16.

  • Cason, J., & Allen, C. F. (1949). The Preparation of Cyclobutanecarboxylic Acid. J. Org. Chem., 14(6), 1036-1040.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38(2), 606-631.

  • Lane, C. F. (1975). Reduction of organic functional groups with borane-methyl sulfide. Chemical Reviews, 76(6), 773-799.

Sources

Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. This document is intended for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.

The most common and reliable synthetic route involves a two-stage process:

  • Cyclization: Base-mediated intramolecular cyclization of 3,4-dimethoxyphenylacetonitrile with a 1,3-dihalopropane to form the cyclobutane nitrile intermediate.

  • Hydrolysis: Conversion of the sterically hindered nitrile intermediate to the final carboxylic acid product under acidic or basic conditions.

This guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Hydrolysis Start 3,4-Dimethoxyphenylacetonitrile + 1,3-Dihalopropane Base Strong Base (e.g., NaH, LDA) Start->Base Deprotonation Intermediate 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile Base->Intermediate Intramolecular Alkylation Hydrolysis_Step Acid or Base (e.g., H2SO4, KOH) Intermediate->Hydrolysis_Step Product This compound Hydrolysis_Step->Product

Caption: High-level overview of the two-stage synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Stage 1: Cyclization Reaction Issues
Question 1: My cyclization reaction yield is very low, and I recover a lot of my starting 3,4-dimethoxyphenylacetonitrile. What is going wrong?

Answer:

This issue typically points to incomplete deprotonation of the starting nitrile. The benzylic proton of 3,4-dimethoxyphenylacetonitrile has a pKa of approximately 22-23 in DMSO. A sufficiently strong base is required for complete and rapid formation of the carbanion intermediate.

Root Causes & Solutions:

  • Insufficiently Strong Base: If you are using weaker bases like alkali metal alkoxides (e.g., t-BuOK), the deprotonation equilibrium may not fully favor the carbanion.[1]

    • Solution: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Lithium Hexamethyldisilazide (LHMDS).[1][2] These bases ensure irreversible and complete deprotonation.

  • Inactive Base: Sodium hydride is notoriously sensitive to moisture. If it has been improperly stored, its activity will be significantly reduced.

    • Solution: Use freshly opened NaH or wash the NaH with dry hexanes before use to remove the protective mineral oil and any surface oxidation. Always perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Low Temperature: While LDA and LHMDS reactions are often run at low temperatures (e.g., -78 °C) to control reactivity, the initial deprotonation may be slow.

    • Solution: After adding the base at low temperature, allow the reaction mixture to slowly warm to 0 °C or even room temperature for a short period (e.g., 30-60 minutes) to ensure complete carbanion formation before adding the 1,3-dihalopropane.

Question 2: My main impurity is a high-molecular-weight, polymeric material, not the desired cyclobutane. Why is this happening?

Answer:

This is a classic problem of intermolecular reaction outcompeting the desired intramolecular cyclization. The carbanion, once formed, can either attack the other end of the tethered propyl halide (intramolecular) or attack another molecule of the 1,3-dihalopropane (intermolecular), leading to chain extension and polymerization.

Causality: The kinetic balance between these two pathways is highly dependent on concentration.

  • Intramolecular: A first-order process, its rate depends only on the concentration of the halo-alkylated intermediate.

  • Intermolecular: A second-order process, its rate is dependent on the concentration of both the carbanion and the dihalopropane.

Solutions:

  • High-Dilution Conditions: This is the most critical factor. By significantly lowering the concentration of the reactants, you decrease the probability of two different molecules finding each other, thus favoring the intramolecular pathway.[1]

    • Protocol: Use a large volume of solvent. Instead of running the reaction at 0.5 M, try 0.05 M or even 0.01 M. A common technique is to use a syringe pump to slowly add a solution of the reactants to a large volume of solvent containing the base over several hours. This maintains a pseudo-low concentration throughout the addition. This technique is fundamental to the Thorpe-Ziegler cyclization for forming rings.[1][3][4]

Concentration_Effect Carbanion Anion Intermediate Intramolecular Intramolecular Cyclization (Desired) Carbanion->Intramolecular 1st Order Favored at Low Conc. Intermolecular Intermolecular Reaction (Side Product) Carbanion->Intermolecular 2nd Order Favored at High Conc. Product Cyclobutane Product Intramolecular->Product Polymer Polymeric Byproducts Intermolecular->Polymer

Caption: Kinetic competition between desired and undesired pathways.

Stage 2: Hydrolysis Reaction Issues
Question 3: The hydrolysis of my nitrile is extremely slow or stalls, leaving the amide intermediate as the major product.

Answer:

The hydrolysis of the 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile intermediate is often challenging due to significant steric hindrance around the nitrile group. The quaternary carbon atom attached to the phenyl ring and the cyclobutane ring shields the nitrile from nucleophilic attack by water or hydroxide.

Root Causes & Solutions:

  • Insufficiently Forcing Conditions: Standard hydrolysis conditions (e.g., refluxing in 6M HCl) may be inadequate.[5][6] The conversion of the intermediate amide to the carboxylic acid is often the rate-limiting step.

    • Solution (Acidic): Use more aggressive conditions. A mixture of concentrated sulfuric acid and water (e.g., 50-75% v/v H₂SO₄) heated to 100-120 °C is often effective.[7] The higher temperature and stronger acid concentration are necessary to protonate the amide efficiently and facilitate the final hydrolysis.

    • Solution (Basic): Basic hydrolysis can also be effective but may require higher temperatures and pressures. Refluxing with a concentrated solution of KOH or NaOH in a high-boiling solvent like ethylene glycol can drive the reaction to completion. The final product will be the carboxylate salt, which must be acidified during workup to yield the carboxylic acid.[5]

Table 1: Comparison of Hydrolysis Conditions

ConditionReagentsTemperature (°C)ProsCons
Mild Acidic 6M HCl (aq)100Easy workupOften stalls at amide stage for hindered nitriles[5]
Strong Acidic 50-75% H₂SO₄ (aq)100-120Effective for hindered nitrilesPotential for side reactions (see Q4), corrosive
Strong Basic KOH in Ethylene Glycol150-190Very effectiveRequires higher temperatures, product is a salt
Question 4: My final product is impure, and NMR analysis suggests I have lost one or both of the methoxy groups. What caused this demethylation?

Answer:

This is a known side reaction when using strong acid catalysts, particularly Lewis acids or harsh Brønsted acids, to process electron-rich aromatic systems like the 3,4-dimethoxy (veratrole) moiety.[8]

Causality: The lone pairs on the methoxy oxygen atoms are basic and can be protonated by strong acids. The resulting oxonium ion is a good leaving group (methanol). The electron-donating nature of the second methoxy group stabilizes the resulting carbocation, making this process more favorable than in less-activated systems. Lewis acids like AlCl₃ are particularly potent reagents for cleaving aryl methyl ethers.[8][9]

Solutions:

  • Avoid Harsh Lewis Acids: Do not use reagents like BBr₃, AlCl₃, or HBr for the hydrolysis step, as these are classic demethylating agents.

  • Moderate Acidic Conditions: If you observe demethylation with concentrated H₂SO₄, try to reduce the reaction temperature or time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting nitrile is consumed, without prolonged heating that encourages the side reaction.

  • Switch to Basic Hydrolysis: The best way to completely avoid acid-catalyzed demethylation is to use basic hydrolysis conditions (e.g., KOH in ethylene glycol). The methoxy groups are stable under strong basic conditions. This is the most robust solution if demethylation is a persistent issue.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use 1-bromo-3-chloropropane instead of 1,3-dibromopropane for the cyclization?

A1: Yes, and it can be advantageous. The C-Cl bond is stronger and less reactive than the C-Br bond. In the initial alkylation step, the carbanion will preferentially displace the more reactive bromide. This reduces the chance of intermolecular reaction at both ends simultaneously. The subsequent intramolecular cyclization (displacing the chloride) will be slower but is often cleaner.

Q2: What is the mechanism of nitrile hydrolysis?

A2: Under acidic conditions, the reaction proceeds via two main stages.[10][11]

  • Hydration to Amide: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. A series of proton transfers results in the formation of an amide tautomer.

  • Hydrolysis of Amide: The amide's carbonyl oxygen is protonated, making it a better electrophile. Water attacks the carbonyl carbon, and after proton transfers, ammonia is eliminated as the leaving group, yielding the carboxylic acid.[7]

Q3: My final carboxylic acid product is difficult to crystallize. What purification strategies do you recommend?

A3: If direct crystallization is failing, it is likely due to persistent impurities.

  • Acid-Base Extraction: Dissolve the crude product in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities (like remaining nitrile or amide) in the organic layer. Separate the layers and carefully re-acidify the aqueous layer with cold 2M HCl until the product precipitates. Filter, wash with cold water, and dry.

  • Chromatography: If impurities have similar acidity, column chromatography on silica gel is an effective option. Use a solvent system with a small amount of acetic acid (e.g., 0.5-1%) in a hexane/ethyl acetate gradient. The acetic acid keeps the carboxylic acid protonated and prevents streaking on the column.

Q4: Are there alternative synthetic routes to this molecule?

A4: Yes, several other routes exist, though they come with their own challenges.[12][13]

  • [2+2] Cycloaddition: A photochemical [2+2] cycloaddition between 3,4-dimethoxystyrene and a suitable ketene equivalent can form the cyclobutane ring.[14][15]

  • Friedel-Crafts Acylation: Acylation of veratrole with cyclobutanecarbonyl chloride could theoretically form the C-C bond, but this often suffers from poor regioselectivity and rearrangement side reactions.

The nitrile cyclization and hydrolysis route generally remains the most practical and scalable approach for this specific target.

References

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 2013. [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Hydrolysis of nitriles. Chemguide. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. WIPO Patentscope (CN101475511). [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 1974. [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. ResearchGate. [Link]

  • Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid.
  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science, 2012. [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI, 2018. [Link]

  • Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Hydrolysis of nitriles to carboxylic acids.
  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed, 2018. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade. National Center for Biotechnology Information, 2025. [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Patsnap. [Link]

  • Thorpe Ziegler Cyclization Search. Scribd. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

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Introduction: The "Why" of Derivatization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that achieving complete and reproducible derivatization is paramount for accurate analytical results. This guide is designed to be your go-to resource for optimizing reaction conditions and troubleshooting common issues encountered in derivatization for chromatographic analysis.

Derivatization is a chemical modification process designed to enhance a molecule's analytical properties.[1][2] We perform this transformation not just to enable analysis, but to make it more robust and sensitive. The primary goals are typically to:

  • Increase Volatility: For Gas Chromatography (GC), many polar compounds (e.g., sugars, amino acids) are non-volatile and will decompose at high temperatures. Derivatization masks polar functional groups like -OH, -NH, and -SH, significantly increasing volatility.[3]

  • Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[1][4]

  • Improve Chromatographic Behavior: By reducing polarity, derivatization minimizes peak tailing caused by interactions with active sites in the column, leading to sharper, more symmetrical peaks.[4][5]

  • Increase Detector Sensitivity: A derivatizing reagent can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a halogenated group for highly sensitive Electron Capture Detection (ECD).[3][4]

However, the reaction itself is a critical variable. Incomplete or inconsistent derivatization can lead to inaccurate quantification, poor reproducibility, and misleading results. Optimization is not just a preliminary step; it is the foundation of a reliable analytical method.

Troubleshooting Guide: From Problem to Solution

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I'm seeing low or no yield of my desired derivative. What are the likely causes and how do I fix it?

This is one of the most frequent challenges. The root cause often lies in one of four key areas: reaction kinetics, reagent issues, or interfering substances.

Potential Cause 1: Sub-optimal Reaction Conditions (Time & Temperature)

  • The Science: Derivatization reactions, like any chemical reaction, have an activation energy barrier. Insufficient thermal energy (temperature) or reaction time will lead to an incomplete reaction. Some complex or sterically hindered molecules require more aggressive conditions to react completely.[6] For example, derivatizing an amide may take hours at an elevated temperature, while a simple alcohol might react fully in minutes at room temperature.[6]

  • Troubleshooting Steps:

    • Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-15°C steps, from 60°C to 75°C or higher). Always be mindful of the thermal stability of your analyte and the final derivative.[7]

    • Extend Reaction Time: Analyze aliquots of your reaction mixture at different time points (e.g., 30 min, 60 min, 90 min, 120 min) to determine when the derivative peak area plateaus.[7] This indicates the reaction has reached completion.

    • Use a Catalyst: For some reactions, particularly silylation of hindered groups, a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reaction rate.[6]

Potential Cause 2: Presence of Moisture or Other Active Hydrogen Sources

  • The Science: Many common derivatizing reagents, especially silylating agents (e.g., BSTFA, MSTFA), are highly sensitive to moisture.[3][6] They will react preferentially with any active hydrogens, including water (H₂O), which is often present in samples, solvents, or from atmospheric humidity. This consumes the reagent, leaving less available for your analyte.[6][7]

  • Troubleshooting Steps:

    • Dry Your Sample: If possible, lyophilize (freeze-dry) aqueous samples or evaporate the sample to dryness under a stream of inert gas (e.g., nitrogen) before adding the reagent.

    • Use Anhydrous Solvents: Ensure all solvents (e.g., pyridine, acetonitrile) are of an anhydrous grade and are handled properly to prevent moisture absorption.

    • Work in an Inert Atmosphere: For highly sensitive analyses, work in a glove box or use reaction vials with septa to maintain an inert atmosphere.

    • Store Reagents Properly: Always store derivatizing reagents in a desiccator to protect them from humidity.[6]

Potential Cause 3: Insufficient Reagent Concentration

  • The Science: Derivatization is a stoichiometric reaction. To drive the reaction to completion, the derivatizing agent should be present in excess. This ensures that even if some reagent is consumed by trace amounts of water, enough remains to fully derivatize the analyte.[6]

  • Troubleshooting Steps:

    • Increase Reagent Molar Ratio: A common starting point is a 2:1 molar ratio of reagent to active hydrogens on the analyte.[6] Systematically increase this ratio (e.g., 5:1, 10:1) and monitor the derivative yield.

    • Consider the Solvent: In some cases, the derivatizing reagent itself can act as the solvent, maximizing the concentration.[3]

Potential Cause 4: Incorrect pH

  • The Science: Many derivatization reactions are pH-dependent. For example, the derivatization of amines often requires an alkaline environment to ensure the amine group is deprotonated and thus nucleophilic. For biogenic amines, a pH of 11.5 is often ideal, but this can vary depending on the specific analyte.[8]

  • Troubleshooting Steps:

    • Adjust pH: Before adding the derivatizing reagent, adjust the sample pH using a suitable buffer or base (e.g., NaOH).

    • Optimize pH: Test a range of pH values to find the optimum for your specific analyte and reagent combination.

Optimization Workflow for Low Derivative Yield

G cluster_0 Initial Reaction cluster_1 Problem Identification cluster_2 Troubleshooting Path cluster_3 Validation A Prepare Sample & Add Reagent B Analyze Aliquot: Low/No Derivative Peak? A->B C Increase Temp & Extend Time B->C Yes D Ensure Anhydrous Conditions E Increase Reagent Concentration F Optimize pH G Re-analyze Aliquot C->G H Reaction Complete? G->H H->C No I Validated Method H->I Yes

Question 2: My chromatogram shows multiple peaks for a single analyte, or unexpected peaks. What's happening?

Extra peaks can arise from side reactions, incomplete derivatization, or reagent artifacts.

Potential Cause 1: Incomplete Derivatization

  • The Science: If your analyte has multiple functional groups that can be derivatized (e.g., a steroid with several hydroxyl groups), incomplete derivatization will result in a mixture of partially and fully derivatized products, each with a different retention time.[6]

  • Solution: Revisit the troubleshooting steps for low yield (Question 1). More aggressive reaction conditions (higher temperature, longer time, more reagent) are often needed to derivatize all available sites, especially those that are sterically hindered.[6]

Potential Cause 2: Side Reactions and Byproducts

  • The Science: The derivatizing reagent or the analyte itself might participate in unintended side reactions, creating byproducts. For example, some reagents can have side reactions with imidazole-containing compounds.[1] Additionally, the reaction itself produces byproducts (e.g., acetamide from BSA) which can sometimes interfere with early-eluting peaks.[3]

  • Solution:

    • Choose a More Specific Reagent: Select a reagent known for higher specificity to your target functional group. For instance, TMSI (Trimethylsilylimidazole) is highly selective for hydroxyl groups and will not react with less reactive amines.[3]

    • Use a Cleaner Reagent: Reagents like MSTFA are often preferred over BSA because their byproducts are more volatile and less likely to interfere with the chromatogram.[3]

    • Run a Reagent Blank: Always analyze a "blank" sample containing only the solvent and derivatizing reagent. This helps identify peaks that are artifacts of the reagent itself.

Potential Cause 3: Derivative Instability

  • The Science: Some derivatives, particularly certain silyl derivatives, can be susceptible to hydrolysis if exposed to moisture after the reaction is complete. This can cause the derivative to revert to its original form, resulting in a peak for the underivatized analyte.

  • Solution: Analyze the sample as soon as possible after derivatization. Ensure the final sample is stored in a tightly sealed vial and consider using an autosampler with temperature control to maintain stability.

Question 3: My results are not reproducible. The peak areas for my calibrators and QCs are inconsistent between runs. Why?

Poor reproducibility is a critical issue that undermines the validity of your data. The cause is almost always a variable that is not being adequately controlled.

Potential Cause 1: Variable Reaction Time

  • The Science: If samples are derivatized in a batch but analyzed sequentially over many hours, the time from derivatization to injection will differ for each sample. If the derivative is not perfectly stable, its concentration can change over time, leading to drift in the results.[9]

  • Solution:

    • Automate Derivatization: An autosampler capable of "on-line" derivatization is the best solution.[9] It prepares each sample immediately before injection, ensuring a consistent derivatization-to-injection time for every sample in the batch.

    • Time-Controlled Batches: If using a manual procedure, derivatize samples in smaller batches. Standardize the "equilibration" or waiting time between the completion of the reaction and injection.[9]

Potential Cause 2: Temperature Fluctuations

  • The Science: Minor variations in the temperature of the heating block or water bath can affect the reaction rate and extent, leading to inconsistent derivatization efficiency between batches.

  • Solution: Use a calibrated, high-quality heating block or oven with precise temperature control. Ensure the reaction vials make good contact with the heating surface for uniform heat transfer.

Potential Cause 3: Inconsistent Sample and Reagent Aliquoting

  • The Science: Small errors in pipetting the sample, internal standard, or derivatizing reagent will directly impact the final concentration and, therefore, the peak area.

  • Solution: Use calibrated pipettes and consistent, careful technique. For highly viscous reagents, consider using a positive displacement pipette.

Frequently Asked Questions (FAQs)

Q: How do I choose the right derivatizing reagent?

A: The choice depends on your analyte's functional groups, the analytical technique (GC or HPLC), and the desired outcome.

Reagent TypePrimary Target GroupsCommon Use CaseKey Advantage
Silylation (e.g., BSTFA, MSTFA)-OH, -COOH, -NH₂, -SHGC analysis of polar compounds (sugars, steroids, amino acids)Produces volatile and thermally stable derivatives.[1][4]
Acylation (e.g., TFAA, PFPA)-OH, -NH₂, -SHGC-ECD analysisIntroduces halogenated groups for high sensitivity with ECD.[7]
Alkylation/Esterification (e.g., BF₃-Methanol, PFB-Br)-COOH, Phenols, ThiolsGC and HPLC analysis of acidic compoundsForms stable ester derivatives that are less polar and more volatile.[1]
UV/Fluorescence Tagging (e.g., OPA, DNS-Cl)Primary & Secondary AminesHPLC-UV or HPLC-FluorescenceAdds a chromophore or fluorophore for sensitive detection of compounds lacking them.[1]

Q: What are the key parameters to optimize for a new derivatization method?

A: For any new method, you should systematically investigate the following in this order:

  • Reagent Choice & Concentration: Select an appropriate reagent and start with a significant molar excess (e.g., 10:1).

  • Solvent & pH: Choose an anhydrous solvent that dissolves both the analyte and reagent. Adjust pH if necessary for the reaction mechanism.

  • Temperature: Test a range (e.g., Room Temp, 60°C, 80°C, 100°C).

  • Time: At the optimal temperature, run a time-course experiment to find the shortest time required for complete reaction.

  • Derivative Stability: Assess the stability of the final derivative over a typical analytical run time (e.g., 0, 4, 8, 24 hours).

Q: What is the difference between pre-column and post-column derivatization?

A: This primarily applies to HPLC. The key differences are summarized below.[1]

FeaturePre-Column DerivatizationPost-Column Derivatization
When Before injection into the HPLCAfter separation on the column, before the detector
Reaction Conditions Flexible; reaction can be slow and require heatingMust be very rapid (<1 min) and compatible with the mobile phase
Byproducts Can be separated from the derivative on the columnPass through the detector with the derivative
Derivative Stability Derivative must be stable throughout the chromatographic runInstable derivatives can be analyzed immediately after formation
Reagent Consumption LowHigh, due to continuous flow

Experimental Protocols

Protocol 1: General Method for Optimizing Derivatization Temperature and Time

This protocol uses a Design of Experiments (DoE) approach to efficiently find the optimal conditions.

  • Preparation:

    • Prepare a stock solution of your analyte and internal standard (if used) in an appropriate anhydrous solvent.

    • Dispense equal aliquots of the stock solution into a series of reaction vials (e.g., 12 vials).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Experimental Setup:

    • Set up three heating blocks at three different temperatures (e.g., T1=60°C, T2=80°C, T3=100°C).

    • To each vial, add the derivatizing reagent and solvent. Cap tightly.

  • Execution:

    • Place four vials in each heating block (Vials 1-4 in T1, 5-8 in T2, 9-12 in T3).

    • At specific time points (e.g., t1=30 min, t2=60 min, t3=90 min, t4=120 min), remove one vial from each temperature block.

    • Immediately quench the reaction by cooling the vial on ice.

    • Analyze each of the 12 samples by your chromatographic method.

  • Data Analysis:

    • Plot the derivative peak area (or area ratio to internal standard) against time for each temperature.

    • The optimal condition is the lowest temperature and shortest time that gives the maximum, stable peak area.

Optimization Logic Diagram

G cluster_0 Temperature 1 (e.g., 60°C) cluster_1 Temperature 2 (e.g., 80°C) cluster_2 Temperature 3 (e.g., 100°C) A Prepare 12 Aliquots of Analyte B Add Reagent A->B T1_t1 30 min B->T1_t1 T2_t1 30 min B->T2_t1 T3_t1 30 min B->T3_t1 C Analyze All 12 Samples T1_t2 60 min T1_t3 90 min T1_t4 120 min T2_t2 60 min T2_t3 90 min T2_t4 120 min T3_t2 60 min T3_t3 90 min T3_t4 120 min D Plot Area vs. Time for each Temperature C->D E Identify Optimal (Temp, Time) Point D->E

Protocol 2: Procedure for Ensuring Anhydrous Reaction Conditions

This protocol is crucial when working with moisture-sensitive reagents like silylating agents.

  • Glassware Preparation:

    • Place all reaction vials, caps, and any glass syringes in an oven at 120°C for at least 2 hours.

    • Transfer the hot glassware to a desiccator to cool down to room temperature under vacuum or in the presence of a desiccant.

  • Sample Preparation:

    • If the sample is in an aqueous matrix, freeze-dry (lyophilize) it completely.

    • If the sample is in an organic solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen or argon.

  • Reagent Handling:

    • Purchase reagents in small-volume sealed vials to minimize exposure to air upon opening.

    • Store all reagents, including solvents (e.g., pyridine, acetonitrile), in a desiccator containing a molecular sieve.

    • Use a syringe to pierce the septum of the reagent vial to withdraw the required amount, rather than opening the cap. Purge the syringe with dry nitrogen before use.

  • Reaction Setup:

    • Once the sample is dry, seal the vial with a septum cap.

    • If possible, purge the vial with dry nitrogen for 1-2 minutes by inserting an inlet and an outlet needle.

    • Add the anhydrous solvent and the derivatizing reagent via syringe through the septum.

    • Proceed with the reaction at the optimized temperature and time.

References
  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). [Link]

  • Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2024). LinkedIn. [Link]

  • GC Derivatization. (n.d.). University of Arizona. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). MDPI. [Link]

  • Chemical Derivatization in Flow Analysis. (2022). PubMed Central. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Agilent. [Link]

  • Derivatization in Analytical Chemistry. (n.d.). MDPI Books. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights and troubleshooting advice for the challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing-scale production. Our approach is rooted in a deep understanding of chemical principles and extensive field experience to ensure the successful and efficient production of this key pharmaceutical intermediate.

Introduction: The Synthetic Challenge

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. While several synthetic routes are viable at the lab scale, scaling up production presents a unique set of challenges. These include managing reaction exotherms, controlling impurity profiles, ensuring consistent yields, and developing robust purification methods. This guide will focus on a common and scalable synthetic pathway: the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation. We will explore the critical parameters at each stage and provide practical solutions to common problems.

Recommended Synthetic Pathway: Malonic Ester Route

A robust and scalable synthesis of this compound can be achieved through a multi-step process starting from the readily available 3,4-dimethoxyphenylacetonitrile. This pathway offers good control over the formation of the cyclobutane ring and has been proven effective in industrial settings.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Diethyl (3,4-Dimethoxyphenyl)malonate cluster_1 Step 2: Cyclobutane Ring Formation cluster_2 Step 3: Hydrolysis and Decarboxylation A 3,4-Dimethoxyphenylacetonitrile B Diethyl (3,4-Dimethoxyphenyl)malonate A->B 1. NaOEt, EtOH 2. Diethyl carbonate C Diethyl 1-(3,4-dimethoxyphenyl)cyclobutane-1,1-dicarboxylate B->C 1. NaOEt, Toluene 2. 1,3-Dibromopropane D This compound C->D 1. aq. NaOH, EtOH, Δ 2. aq. HCl

Caption: Recommended synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the scale-up of each synthetic step.

Part 1: Synthesis of Diethyl (3,4-Dimethoxyphenyl)malonate

Question 1: Low yield in the malonate synthesis step. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of diethyl (3,4-dimethoxyphenyl)malonate are often traced back to incomplete deprotonation of the starting nitrile or side reactions. Here's a breakdown of potential issues and their solutions:

  • Incomplete Deprotonation: The acidity of the α-proton in 3,4-dimethoxyphenylacetonitrile is crucial for the reaction to proceed. On a larger scale, inefficient mixing can lead to localized areas of low base concentration.

    • Troubleshooting:

      • Stirring and Mixing: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing efficiency.[1]

      • Base Addition: Add the sodium ethoxide solution subsurface to ensure rapid and uniform dispersion. A slow, controlled addition is key to managing the initial exotherm.

      • Solvent Choice: While ethanol is the standard solvent, ensure it is anhydrous. Water will consume the base and reduce your yield.

  • Side Reactions: The primary side reaction is the self-condensation of diethyl carbonate.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature below 30°C during the addition of diethyl carbonate. This minimizes the rate of self-condensation.

      • Stoichiometry: Use a slight excess of diethyl carbonate (1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can complicate purification.

Question 2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Answer:

Seeing a significant amount of unreacted 3,4-dimethoxyphenylacetonitrile typically points to issues with reaction kinetics or equilibrium.

  • Reaction Time and Temperature: While the initial addition should be cold, allowing the reaction to slowly warm to room temperature and stirring for an extended period (12-24 hours) can improve conversion. Monitor the reaction progress by an appropriate analytical method like HPLC or GC.

  • Choice of Base: While sodium ethoxide is standard, for difficult cases, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can be considered, though this introduces new safety and handling challenges at scale.

Part 2: Cyclobutane Ring Formation

Question 3: The yield of the cyclization step is low, and I am isolating a significant amount of a high molecular weight byproduct. What is happening?

Answer:

This is a classic issue in cyclization reactions. The high molecular weight byproduct is likely the result of an intermolecular reaction between two molecules of the malonate and one molecule of 1,3-dibromopropane, leading to a linear dimer instead of the desired cyclobutane.

  • High Dilution Principle: The key to favoring intramolecular cyclization over intermolecular polymerization is to use high dilution. This reduces the probability of two reactive molecules finding each other.

    • Troubleshooting:

      • Solvent Volume: Increase the volume of the solvent (e.g., toluene) significantly. While this may seem counterintuitive for large-scale production, it is often necessary for good yields in cyclization reactions.

      • Slow Addition: Add the 1,3-dibromopropane solution very slowly to the reaction mixture containing the deprotonated malonate. This maintains a low concentration of the alkylating agent at all times.

  • Temperature Control: The alkylation is exothermic. Poor temperature control can lead to side reactions.

    • Troubleshooting:

      • Maintain a consistent reaction temperature, typically between 60-80°C for this step. Use a reactor with a good heat transfer system.

Cyclization_Troubleshooting Problem Low Yield of Cyclobutane High MW Byproduct Cause1 Intermolecular Reaction Favored Problem->Cause1 Cause2 Insufficient Dilution Cause1->Cause2 Cause3 Fast Reagent Addition Cause1->Cause3 Solution1 Increase Solvent Volume Cause2->Solution1 Solution2 Slow, Controlled Addition of 1,3-dibromopropane Cause3->Solution2

Caption: Troubleshooting low yield in the cyclization step.

Question 4: I am observing the formation of a mono-alkylated, non-cyclic intermediate. How can I promote the second alkylation to close the ring?

Answer:

Formation of the mono-alkylated intermediate, diethyl 2-(3-bromopropyl)-2-(3,4-dimethoxyphenyl)malonate, indicates that the second, intramolecular SN2 reaction is slow.

  • Base Stoichiometry: Ensure you are using at least two equivalents of base per equivalent of the malonate. The first equivalent deprotonates the malonate for the initial alkylation, and the second is required to deprotonate the mono-alkylated intermediate to facilitate the intramolecular cyclization.

  • Reaction Time and Temperature: The intramolecular cyclization may require a higher temperature and longer reaction time than the initial alkylation. After the addition of 1,3-dibromopropane is complete, consider increasing the temperature to 90-100°C and monitoring the disappearance of the intermediate.

  • Phase-Transfer Catalysis: In some cases, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the intramolecular reaction, especially if there are solubility issues with the base.

Part 3: Hydrolysis and Decarboxylation

Question 5: The decarboxylation step is incomplete, leaving me with the dicarboxylic acid intermediate. How can I ensure complete conversion?

Answer:

Incomplete decarboxylation is usually a result of insufficient temperature or reaction time.

  • Temperature: Decarboxylation of the malonic acid intermediate typically requires temperatures above 140°C. Ensure your reaction mixture reaches and maintains this temperature.

  • Acid Catalyst: The decarboxylation is acid-catalyzed. After the initial hydrolysis with a base, ensure the mixture is acidified to a pH of 1-2 with a strong acid like HCl.

  • Water Content: The presence of too much water can sometimes hinder the decarboxylation. If possible, after acidification, consider distilling off some of the water before heating to the final decarboxylation temperature.

Question 6: My final product has a dark color and contains impurities that are difficult to remove by crystallization. What is the source of this contamination?

Answer:

Dark coloration and persistent impurities often arise from degradation at the high temperatures required for decarboxylation.

  • Temperature Control: Avoid overheating during decarboxylation. While a high temperature is necessary, prolonged heating at excessively high temperatures can lead to charring and side reactions.

  • Inert Atmosphere: At scale, performing the high-temperature decarboxylation under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation of the product and impurities.

  • Purification before Decarboxylation: If the cyclized diester intermediate is of low purity, it may be beneficial to purify it (e.g., by distillation under reduced pressure) before the hydrolysis and decarboxylation steps. This removes impurities that could decompose at high temperatures.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-(3,4-dimethoxyphenyl)cyclobutane-1,1-dicarboxylate (Step 2)
  • To a stirred solution of diethyl (3,4-dimethoxyphenyl)malonate (1.0 eq) in anhydrous toluene (20 L/kg of malonate) under a nitrogen atmosphere, add sodium ethoxide (2.2 eq) portion-wise, maintaining the temperature below 30°C.

  • Heat the resulting suspension to 70°C and stir for 1 hour.

  • Prepare a solution of 1,3-dibromopropane (1.1 eq) in anhydrous toluene (5 L/kg of dibromopropane).

  • Add the 1,3-dibromopropane solution to the reaction mixture via a metering pump over 4-6 hours, maintaining the temperature at 70-75°C.

  • After the addition is complete, continue stirring at 75°C for an additional 8-12 hours, monitoring the reaction by HPLC until the starting material and mono-alkylated intermediate are consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound by Crystallization (Final Step)
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/ethyl acetate (e.g., 9:1 v/v).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Once crystallization begins, continue to cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal growth.

  • Collect the crystals by filtration and wash with a small amount of cold heptane.

  • Dry the crystals under vacuum at 40-50°C until a constant weight is achieved.

Data Summary

StepKey ParametersTypical Yield (Lab Scale)Typical Yield (Pilot Scale)Common Impurities
1. Malonate Synthesis Anhydrous conditions, T < 30°C85-95%80-90%Unreacted nitrile, diethyl carbonate self-condensation product
2. Cyclization High dilution, slow addition of alkylating agent70-80%65-75%Dimeric byproduct, mono-alkylated intermediate
3. Hydrolysis & Decarboxylation T > 140°C, acidic pH90-98%88-95%Dicarboxylic acid intermediate, thermal degradation products
4. Crystallization Slow cooling, anti-solvent wash85-95% (recovery)80-90% (recovery)Residual starting materials from previous steps, colored impurities

References

  • Organic Syntheses, Coll. Vol. 4, p.291 (1963); Vol. 34, p.34 (1954). [A general procedure for the synthesis of cyclobutanecarboxylic acid via a malonic ester route]. ([Link])

  • "Scale-up of Chemical Processes: Conversion from Laboratory Scale to Manufacturing" by A. M. N. Efremov, et al. (A comprehensive guide on the principles of chemical process scale-up).
  • "Practical Organic Synthesis: A Student's Guide" by R. Keese, M. Brändle, and T. Toube. (Provides practical insights into reaction conditions and work-up procedures).
  • "Impurity Profiling of Active Pharmaceutical Ingredients (APIs)". Pharmaffiliates. [Link][2]

  • "Working with Exothermic Reactions during Lab and Scale up". Amar Equipment, 2023. [Link][1]

Sources

Technical Support Center: Degradation Pathways of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

The degradation is expected to proceed through two main pathways, primarily Phase I reactions followed by Phase II conjugation.[1]

  • Pathway A: Modification of the 3,4-Dimethoxyphenyl Ring: The dimethoxybenzene moiety is susceptible to O-demethylation, a common metabolic reaction for such structures.[2][3] This would result in the formation of monohydroxylated and dihydroxylated (catechol) intermediates. These catechols can then undergo ring cleavage.

  • Pathway B: Modification of the Cyclobutanecarboxylic Acid Moiety: The carboxylic acid group can be activated to form a reactive acyl-CoA thioester or an acyl-glucuronide.[4] The cyclobutane ring itself is strained and could potentially undergo ring-opening reactions.[5][6]

These initial transformations would be followed by conjugation (Phase II metabolism), such as glucuronidation or sulfation of the newly formed hydroxyl groups, to increase water solubility and facilitate excretion.[1][3]

Visualizing the Predicted Degradation Pathways

Below is a diagram illustrating the probable metabolic fate of this compound.

Degradation_Pathways cluster_phase1 Phase I Metabolism cluster_pathwayA Pathway A: Phenyl Ring Metabolism cluster_pathwayB Pathway B: Cyclobutane & Carboxylic Acid Metabolism cluster_phase2 Phase II Metabolism Parent 1-(3,4-Dimethoxyphenyl)- cyclobutanecarboxylic acid Mono_OH Mono-hydroxylated Metabolite Parent->Mono_OH O-demethylation Acyl_Gluc Acyl-Glucuronide Parent->Acyl_Gluc Glucuronidation Acyl_CoA Acyl-CoA Thioester Parent->Acyl_CoA CoA Ligation Ring_Opened Cyclobutane Ring-Opened Metabolite Parent->Ring_Opened Oxidation Di_OH Di-hydroxylated (Catechol) Metabolite Mono_OH->Di_OH O-demethylation Conjugates Glucuronide/Sulfate Conjugates Mono_OH->Conjugates Conjugation Ring_Cleavage Ring-Cleaved Products Di_OH->Ring_Cleavage Ring Cleavage Di_OH->Conjugates Conjugation Ring_Opened->Conjugates Conjugation

Caption: Predicted Phase I and Phase II degradation pathways.

Troubleshooting Experimental Workflows

Q2: I am not detecting any metabolites of my compound in my in vitro assay. What could be the issue?

This is a common challenge. Here’s a systematic approach to troubleshooting:

  • Enzyme Activity: Ensure your metabolic system (e.g., liver microsomes, S9 fraction, or hepatocytes) is active.[7]

    • Positive Control: Always include a positive control substrate that is known to be metabolized by the enzyme system you are using.

    • Storage and Handling: Avoid repeated freeze-thaw cycles of enzyme preparations, as this can significantly decrease activity.[7] Prepare fresh dilutions for each experiment.

    • Cofactor Presence: Confirm that necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for UGTs) are present at the correct concentrations.

  • Analyte Stability: The parent compound might be unstable under the experimental conditions.[8]

    • Incubation without Enzymes: Run a control incubation without the enzyme source to check for non-enzymatic degradation.

    • Matrix Stability: Assess the stability of the compound in the incubation buffer and any solvents used.

  • Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low levels of metabolites.

    • Method Validation: Ensure your LC-MS/MS method is optimized for the detection of predicted metabolites. This includes optimizing ionization parameters and fragmentation patterns.

    • Sample Concentration: Consider concentrating your sample post-incubation if metabolite levels are expected to be low.

  • Metabolic Stability of the Compound: It's possible that this compound is highly metabolically stable. Compounds with a 3,4-dimethoxyphenyl motif have been noted for their metabolic stability in some contexts.[9]

    • Increase Incubation Time/Enzyme Concentration: Try longer incubation times or higher concentrations of your enzyme source to promote metabolite formation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to determine the rate of metabolism of this compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • This compound stock solution (in DMSO or acetonitrile)

  • Positive control substrate (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive control in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the HLM and phosphate buffer. Pre-warm at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound or positive control to the wells to start the reaction. In a separate set of wells, add the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.

Analytical Troubleshooting

Q3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the parent compound and its potential metabolites. How can I improve this?

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:[10][11]

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions).- Adjust mobile phase pH to ensure the analyte is fully ionized or unionized.- Use a column with end-capping or a different stationary phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Column contamination or void.- Back-flush the column.- Replace the column if it is old or has been used extensively.
Peak Fronting Sample overload.- Dilute the sample and re-inject.
Incompatible injection solvent.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Split Peaks Clogged frit or partially blocked injector.- Replace the column inlet frit.- Clean the injector port and loop.
Q4: I am observing significant ion suppression in my LC-MS/MS analysis. What are the best practices to mitigate this?

Ion suppression is a matrix effect where the ionization of the analyte of interest is reduced by co-eluting compounds from the sample matrix.[12]

  • Improve Chromatographic Separation:

    • Optimize the gradient to separate the analyte from interfering matrix components.

    • Consider using a different stationary phase or a longer column to increase resolution.

  • Sample Preparation:

    • Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components prior to analysis.

  • Internal Standard:

    • Use a stable isotope-labeled internal standard. It will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.

  • Post-Column Infusion:

    • This technique can help identify regions of the chromatogram where ion suppression is occurring, allowing you to adjust your chromatography to move the analyte peak away from these regions.[12]

Data Interpretation

Q5: How do I tentatively identify metabolites from my LC-MS/MS data?

Metabolite identification is a stepwise process:

  • Extract Ion Chromatograms (EICs): Based on the predicted metabolic transformations, calculate the expected m/z values for potential metabolites (e.g., +16 for hydroxylation, -14 for O-demethylation, +176 for glucuronidation). Extract the EICs for these masses from your data.

  • Compare to Control Samples: Compare the chromatograms of your test samples with those of control samples (e.g., incubations without the test compound or at time zero). Peaks present only in the test samples are potential metabolites.

  • Analyze MS/MS Fragmentation:

    • Acquire MS/MS spectra for the parent compound and the potential metabolite peaks.

    • Look for common fragment ions between the parent and the metabolite. The loss of a specific mass in the metabolite's MS/MS spectrum corresponding to the metabolic modification (e.g., a neutral loss of 176 Da for a glucuronide) is strong evidence.

    • The presence of characteristic reporter ions can also indicate the type of conjugation.

Workflow Visualization

Experimental_Workflow cluster_experiment In Vitro Degradation Experiment cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Incubation Incubate Compound with Liver Microsomes/Hepatocytes Quenching Quench Reaction with Cold Acetonitrile + IS Incubation->Quenching Processing Centrifuge and Collect Supernatant Quenching->Processing LC_Separation HPLC Separation Processing->LC_Separation MS_Detection MS and MS/MS Data Acquisition LC_Separation->MS_Detection Quantification Quantify Parent Compound (Metabolic Stability) MS_Detection->Quantification Metabolite_ID Identify Potential Metabolites (Fragmentation Analysis) MS_Detection->Metabolite_ID Pathway_Elucidation Elucidate Degradation Pathway Metabolite_ID->Pathway_Elucidation

Caption: General workflow for studying in vitro degradation.

References

  • Amasheh, M., et al. (2021). Catabolic Pathways for the Degradation of Lignin-Derived Aromatic Compounds. ResearchGate. Available at: [Link]

  • Vemula, V. R., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]

  • Mamedov, V. A., et al. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. Available at: [Link]

  • Rocamora-Reverte, L., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Chen, G., et al. (2023). Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang. PubMed Central. Available at: [Link]

  • MSD Manual Professional Edition. Drug Metabolism. Available at: [Link]

  • Crawford, J. J., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, K. O., et al. (2023). Formation and degradation of strongly reducing cyanoarene-based radical anions towards efficient radical anion-mediated photoredox catalysis. PubMed Central. Available at: [Link]

  • Moroz, Y. S., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure. Available at: [Link]

  • Vemula, V. R., et al. (2012). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Shi, H., et al. (2019). Kinetics and pathways of diclofenac degradation by heat-activated persulfate. RSC Advances. Available at: [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • Sugiyama, Y. (2003). Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Journal of Health Science. Available at: [Link]

  • Bar-Sela, G., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. Available at: [Link]

  • Wang, C., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. Chemical Science. Available at: [Link]

  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]

  • Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available at: [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • Al-Hayali, A. M. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Molecules. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • El-Sousy, M., et al. (2021). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Deswater. Available at: [Link]

  • Phenomenex. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Available at: [Link]

  • Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Available at: [Link]

  • Li, S., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Drug Metabolism. StatPearls. Available at: [Link]

  • Semwal, R. B., et al. (2022). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Journal of Young Pharmacists. Available at: [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • Li, S., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate. Available at: [Link]

  • Gonsalves, G., et al. (2008). Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Skonberg, C., et al. (2008). Metabolic Activation of Carboxylic Acids. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. PubMed Central. Available at: [Link]

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Technical Support Center: Resolving Analytical Issues in Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on precise analytical data for the characterization of chemical compounds. As a Senior Application Scientist, I understand that unexpected analytical results can be a significant roadblock. This resource is structured to provide not just solutions, but a deeper understanding of the root causes behind common issues encountered in HPLC, Mass Spectrometry, and NMR analysis. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and trustworthiness of your data.

A Systematic Approach to Troubleshooting

Before delving into instrument-specific issues, it's crucial to adopt a systematic troubleshooting methodology. All too often, the column or the instrument is blamed prematurely when the issue lies with the sample or method parameters.[1] An effective investigation should be logical and sequential, starting with the simplest and most common potential failures.[2]

This workflow encourages a holistic view of your analytical system, preventing unnecessary downtime and costly premature replacement of components like HPLC columns.[1][3]

Start Problem Observed (e.g., Bad Peak Shape, RT Drift) Check_SST Review System Suitability Test (SST) Did it pass? Start->Check_SST Check_Sample Isolate the Sample - Prepare a fresh sample/standard - Check sample diluent compatibility - Filter the sample Check_SST->Check_Sample SST Failed Check_Method Isolate the Method - Verify mobile phase prep - Check gradient/flow rate settings - Confirm detector wavelength Check_SST->Check_Method SST Passed (Problem is recent) Check_Sample->Check_Method Issue Persists Resolve Issue Resolved Check_Sample->Resolve Issue Resolved Check_Hardware Isolate the Hardware - Check for leaks - Inspect column & frits - Verify pump & injector function Check_Method->Check_Hardware Issue Persists Check_Method->Resolve Issue Resolved Check_Hardware->Resolve Issue Resolved Escalate Consult Instrument Specialist or Manufacturer Support Check_Hardware->Escalate Issue Persists

Caption: A logical workflow for systematic analytical troubleshooting.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of many analytical labs, but its performance is sensitive to a variety of factors. Here we address the most common chromatographic issues.

Q1: Why are my chromatographic peaks tailing or fronting?

Ideal chromatographic peaks should be symmetrical and Gaussian in shape.[4] Asymmetry, measured by the Tailing Factor (Tf) or Asymmetry Factor (As), can compromise resolution and integration accuracy.[5] A value of 1.0 indicates perfect symmetry, >1 is tailing, and <1 is fronting.[4]

Common Causes & Solutions for Peak Tailing (Tf > 1.2):

  • Secondary Silanol Interactions: This is a primary chemical cause, especially for basic compounds on silica-based C18 columns. Free silanol groups on the stationary phase can interact strongly with polar or basic analytes, causing them to lag behind the main peak band.

    • Solution: Lower the mobile phase pH by 0.2-0.5 units to protonate the basic analyte, reducing its interaction with silanols. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (~10-25 mM) to occupy the active sites.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a broader, tailing peak.[6]

    • Solution: Reduce the injection volume or dilute the sample. A 10-fold dilution is a good starting point for diagnosis.

  • Column Void or Contamination: If all peaks in the chromatogram exhibit tailing, the problem is likely at the column inlet.[3] A void can form from pressure shocks, or the inlet frit can become partially blocked by particulates from the sample or system.[3][4]

    • Solution: First, try back-flushing the column (check manufacturer's instructions).[3] If this fails, the column may need to be replaced. Always use guard columns and filter your samples to prevent frit blockage.[7]

cluster_chemical Chemical Effects cluster_physical Physical Effects Tailing Peak Tailing Observed Silanol Secondary Silanol Interactions (Analyte-specific tailing) Tailing->Silanol Overload Column Overload (Concentration-dependent tailing) Tailing->Overload Void Column Void / Bed Collapse (All peaks tail) Tailing->Void Frit Blocked Inlet Frit (All peaks tail) Tailing->Frit DeadVolume Extra-Column Dead Volume (e.g., wrong tubing) Tailing->DeadVolume

Caption: Common causes of peak tailing in HPLC.

Q2: My retention times are drifting and inconsistent. What's wrong?

Stable retention times are fundamental for compound identification. Drifting retention can be systematic (e.g., always decreasing) or random.[8]

Common Causes & Solutions for Retention Time Drift:

  • Mobile Phase Composition Change: This is a very common cause. If you are using on-line mixing, a faulty proportioning valve can alter the solvent ratio.[1][9] For pre-mixed mobile phases, selective evaporation of the more volatile solvent (e.g., acetonitrile) will change the composition over time. Bacterial growth in buffered aqueous phases can also restrict flow from one reservoir.[9]

    • Solution: Prepare fresh mobile phase daily. If using an aqueous buffer, filter it and do not store it for more than 24-48 hours. To diagnose a proportioning valve issue, pre-mix the mobile phase in a single bottle; if retention stabilizes, the mixer is the problem.[9]

  • Column Temperature Fluctuation: Inadequate column temperature control is a major source of retention variability.[6] A change of just 1°C can alter retention time by 1-2%.

    • Solution: Always use a thermostatted column compartment and ensure it has had sufficient time to equilibrate before starting your analysis.[10]

  • Column Equilibration: A column requires sufficient time to equilibrate with the mobile phase, especially after a gradient run or when first installed. Insufficient equilibration will cause retention times to drift in the initial runs.

    • Solution: Ensure your method includes an equilibration step of at least 10-15 column volumes before the first injection.

Troubleshooting Guide: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with LC, is a powerful tool for identification and quantification. However, its sensitivity makes it prone to specific types of interference.

Q1: Why is my analyte signal intensity low or non-existent? I know the compound is there.

This is a classic symptom of ion suppression , a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[11][12] This competition reduces the number of analyte ions that reach the detector, leading to poor sensitivity and inaccurate quantification.[13][14]

Diagnosing and Mitigating Ion Suppression:

  • Mechanism: In Electrospray Ionization (ESI), analytes compete for access to the droplet surface to be ionized. Co-eluting matrix components (salts, endogenous lipids, excipients) can outcompete your analyte or change the droplet's physical properties (e.g., surface tension), hindering the ionization process.[11]

  • Diagnosis (Post-Column Infusion): A definitive way to diagnose ion suppression is to perform a post-column infusion experiment.

    • Infuse a standard solution of your analyte directly into the MS source at a constant rate.

    • Inject a blank matrix sample (e.g., plasma extract without the analyte) onto the LC column.

    • Monitor the analyte's signal. If the signal drops at certain retention times, it indicates that matrix components are eluting and causing suppression.

  • Solutions:

    • Improve Chromatographic Separation: The best solution is to chromatographically separate the analyte from the interfering matrix components. Modify your gradient to increase retention of your analyte or elute the interferences earlier.

    • Enhance Sample Preparation: Use a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) instead of a simple "dilute-and-shoot" or protein precipitation to remove more of the matrix.[15]

    • Reduce Sample Concentration: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their suppressive effect.[11]

    • Change Ionization Mode/Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[11] If possible, switching from positive to negative ion mode might also help, as fewer matrix compounds may ionize in negative mode.[12]

cluster_process Ionization Process cluster_suppression Suppression Mechanism ESI ESI Droplet Analyte_Ion Analyte Ion [M+H]+ ESI->Analyte_Ion Successful Ionization Blocked_Ion Ionization Blocked Analyte Matrix Matrix->ESI Competes for Droplet Surface Detector MS Detector Analyte_Ion->Detector Signal Generated No_Signal Reduced / No Signal Blocked_Ion->No_Signal

Caption: Mechanism of ion suppression in ESI-MS.

Q2: I see my precursor ion, but also a significant fragment ion in my full scan (MS1) spectrum. What is in-source fragmentation?

In-source fragmentation (or in-source decay) is the breakdown of an analyte within the ion source and interface region of the mass spectrometer, before it reaches the mass analyzer.[16][17] This occurs when ions gain sufficient internal energy from collisions with gas molecules in the atmospheric pressure interface to fragment.[18] While sometimes used intentionally, unintended in-source fragmentation can complicate data interpretation by reducing the intensity of the desired precursor ion and creating confusion with actual impurities.[19][20]

Controlling In-source Fragmentation:

  • Key Parameters: The phenomenon is primarily controlled by voltages applied to the ion optics in the source, such as the Fragmentor Voltage or Declustering Potential (DP) , and the source temperature.[16]

  • Solution: To minimize in-source fragmentation, systematically reduce the Fragmentor/DP voltage in small increments (e.g., 10-20 V) and observe the effect on the relative intensities of the precursor and fragment ions. Lowering the ion source temperature can also reduce fragmentation for thermally labile compounds.[16]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information, but spectrum quality is highly dependent on sample preparation and instrument tuning.

Q1: Why are my NMR peaks broad and poorly resolved?

Broad spectral lines are a common problem that can obscure important coupling information and make integration unreliable.

Common Causes & Solutions for Broad Peaks:

  • Poor Shimming: The most frequent cause of broad peaks is an inhomogeneous magnetic field across the sample volume.[21][22] The shimming process adjusts currents in the shim coils to counteract these inhomogeneities.[23]

    • Solution: Always perform a shimming routine before acquiring data. For challenging samples, manual shimming may be required to optimize the field homogeneity. If automatic shimming consistently fails, it may indicate a problem with the sample itself or the instrument.[23]

  • Sample Issues:

    • Insolubility: Undissolved particulate matter in the sample will severely degrade spectral resolution.[21][22] Always ensure your sample is fully dissolved. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[24]

    • High Concentration: Overly concentrated or viscous samples can lead to line broadening due to restricted molecular tumbling.[25]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

    • Solution: Try diluting the sample. For small molecules (<500 Da), a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[26] If paramagnetic contamination is suspected, passing the sample through a small plug of Celite or using a chelating agent may help.

  • Chemical Exchange: If the broadening affects only specific peaks, it may be due to the compound existing in multiple conformations that are interconverting on the NMR timescale (e.g., rotamers).[21]

    • Solution: Acquiring the spectrum at a higher temperature can increase the rate of exchange, often causing the broad peaks to coalesce into a single, sharp peak.[21]

Experimental Protocols

Protocol 1: HPLC System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis before running samples. This is a regulatory requirement and a cornerstone of good science.[5][27]

Procedure:

  • Prepare SST Solution: Prepare a solution containing the main analyte and key related substances or potential impurities at concentrations relevant to the analysis.[28]

  • Equilibrate System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[29]

  • Perform Replicate Injections: Make a minimum of five replicate injections of the SST solution.

  • Calculate Key Parameters: Using the data from the replicate injections, calculate the following parameters as defined by pharmacopeias like the USP.[30]

  • Compare to Acceptance Criteria: Ensure all calculated parameters meet the pre-defined acceptance criteria for the method.

Table 1: Typical USP System Suitability Acceptance Criteria [5]

ParameterSymbolPurposeTypical Acceptance Criteria
Tailing Factor TMeasures peak symmetryT ≤ 2.0
Resolution RsMeasures separation between two adjacent peaksRs ≥ 2.0
Repeatability %RSDMeasures precision of replicate injections%RSD ≤ 2.0% for peak area
Theoretical Plates NMeasures column efficiencyVaries by method, but should be monitored for consistency

Frequently Asked Questions (FAQs)

Q: My sample is prepared in 100% DMSO, but my reverse-phase HPLC method starts at 95% water. Is this a problem? A: Yes, this is a significant problem known as "sample diluent mismatch." Injecting a strong, non-polar solvent like DMSO into a weak, highly aqueous mobile phase can cause the analyte to precipitate on the column head, leading to peak splitting, broadening, or distortion.[6] Best Practice: Always try to dissolve your sample in the initial mobile phase conditions or a solvent that is weaker than the mobile phase.[6]

Q: I see a peak in my MS spectrum that is 22 Da higher than my expected [M+H]⁺ ion. What is it? A: This is very likely a sodium adduct, [M+Na]⁺. Sodium is ubiquitous in laboratory environments (glassware, reagents) and readily forms adducts in ESI, especially if the analyte has functional groups that can chelate cations. You may also see potassium adducts, [M+K]⁺, which will be 38 Da higher than the [M+H]⁺ ion.

Q: Why do I see a large water peak in my ¹H NMR spectrum even when using a deuterated solvent? A: Most deuterated solvents are hygroscopic and will absorb atmospheric moisture over time.[21] Additionally, your sample itself may contain residual water. Best Practice: Use freshly opened solvents or solvents stored over molecular sieves. For highly sensitive experiments like NOESY, or for samples in D₂O, solvent suppression pulse sequences should be used to minimize the water signal.

Q: What is the difference between method validation and system suitability? A: Method Validation is a comprehensive, one-time process performed during method development to prove that an analytical procedure is suitable for its intended purpose.[31][32] It assesses parameters like accuracy, precision, specificity, linearity, and range according to guidelines like ICH Q2(R1).[31][33] System Suitability Testing (SST) is performed before or during each analytical run to confirm that the performance of the entire system (instrument, reagents, column) is adequate on that particular day for that specific analysis.[27][34]

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). Tips & Suggestions. Retrieved from [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group. Retrieved from [Link]

  • What Causes the Most Errors in Chemical Analysis? (2025, November 11). Capital Resin Corporation. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Retention Time Drift—A Case Study. (2016, April 1). LCGC International. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • WHAT are sampling errors—and WHAT can we do about them? Part 1. (2021, March 16). Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD. Retrieved from [Link]

  • LC Troubleshooting—Retention Time Shift. (2019, April 1). Restek Resource Hub. Retrieved from [Link]

  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Retrieved from [Link]

  • Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. (2017, July 4). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • LC Troubleshooting—Retention Time Shift. (2019, April 2). YouTube. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • Analytical Methods. (2013, May 14). The Royal Society of Chemistry. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]

  • Help! 1H-NMR. Been producing bad spectra. What could be the source of problem? : r/NMRspectroscopy. (2019, August 22). Reddit. Retrieved from [Link]

  • Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Minimizing Contamination During Sample Preparation For Trace Analysis. (2020, February 13). ELGA LabWater. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. (2026, January 10). ResearchGate. Retrieved from [Link]

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  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

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Technical Support Center: Minimizing Byproduct Formation in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a critical challenge in chemical synthesis: the minimization of byproduct formation. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of reaction impurities. Here, we move beyond rote protocols to delve into the mechanistic underpinnings of byproduct formation and provide actionable, field-proven strategies for their mitigation. Our approach is grounded in the principles of scientific integrity, offering you a self-validating system for troubleshooting and optimizing your synthetic endeavors.

Section 1: Troubleshooting Guide - Navigating Unforeseen Synthetic Hurdles

In this section, we address specific, common issues encountered during synthesis that lead to the formation of unwanted byproducts. Each scenario is presented in a question-and-answer format, providing a clear path from problem to resolution.

Q1: My reaction is producing a significant amount of an unexpected side product. How do I begin to troubleshoot this?

A1: The appearance of an unexpected side product is a common challenge that necessitates a systematic approach to identify its origin and mitigate its formation. The initial and most critical step is to characterize the impurity.

Step-by-Step Troubleshooting Protocol:

  • Isolate and Characterize the Side Product: The first priority is to isolate a pure sample of the side product. Techniques such as flash chromatography, preparative HPLC, or crystallization are standard procedures.[1][2] Once isolated, a battery of analytical techniques should be employed for structural elucidation. High-resolution mass spectrometry (HRMS) will provide the molecular formula, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) will reveal the connectivity of the atoms.

  • Hypothesize the Mechanism of Formation: With the structure of the side product in hand, you can begin to propose plausible reaction pathways that could lead to its formation. Consider common side reactions such as:

    • Over-reaction: The desired product reacts further under the reaction conditions.

    • Isomerization: The product rearranges to a more stable isomer.

    • Reagent-derived impurities: A reagent or starting material may contain an impurity that participates in a side reaction.

    • Solvent participation: The solvent may not be as inert as assumed and could be reacting with intermediates.

  • Adjust Reaction Conditions to Disfavor the Side Reaction: Based on your hypothesis, you can now strategically modify the reaction parameters.

    • Temperature: If the side product is the thermodynamically more stable product, lowering the reaction temperature may favor the formation of the desired kinetic product.[3][4][5][6] Conversely, if the side product arises from a high-energy pathway, lower temperatures will suppress it.

    • Concentration: Reducing the concentration of reactants can sometimes disfavor bimolecular side reactions relative to the desired unimolecular or bimolecular primary reaction.

    • Order of Addition: The sequence in which reagents are added can be critical. For instance, slow addition of a highly reactive reagent can maintain its low concentration, preventing side reactions.

  • In-Situ Reaction Monitoring: Employing techniques like in-situ FTIR or Raman spectroscopy can provide real-time information on the formation of both the desired product and byproducts.[7][8][9][10] This allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of degradation products.

Q2: I'm observing byproducts that seem to be related to the catalyst. How can I address this?

A2: Catalyst-related byproducts can arise from several sources, including catalyst degradation, unwanted side reactions catalyzed by the same species, or reactions with catalyst ligands.

Troubleshooting Catalyst-Related Byproducts:

  • Evaluate Catalyst Stability: Is your catalyst stable under the reaction conditions? High temperatures, aggressive reagents, or the presence of impurities can lead to catalyst decomposition, which in turn can generate byproducts or lead to uncontrolled reactivity. Consider performing a stability study of the catalyst under the reaction conditions in the absence of one of the key starting materials.

  • Screen Alternative Catalysts: If the current catalyst is promoting a side reaction, screening a panel of alternative catalysts is a logical next step. For example, in a Suzuki coupling, changing the palladium source (e.g., from Pd(PPh₃)₄ to Pd(dppf)Cl₂) or the ligand can significantly alter the product distribution by modifying the steric and electronic environment of the catalytic center.

  • Optimize Catalyst Loading: Using an excessive amount of catalyst can increase the rate of both the desired reaction and unwanted side reactions. Systematically decrease the catalyst loading to find the optimal balance between reaction rate and selectivity. A Design of Experiments (DoE) approach can be highly effective here.[11][12]

  • Consider a Heterogeneous Catalyst: If you are using a homogeneous catalyst, switching to a heterogeneous equivalent can simplify removal and sometimes offer different selectivity, reducing byproduct formation.

Q3: My purification process is difficult due to byproducts with similar properties to my desired product. What strategies can I employ?

A3: When byproducts have similar polarity or boiling points to the desired product, standard purification techniques can be challenging. An orthogonal chromatography approach is often the solution.[1]

Strategies for Difficult Purifications:

  • Change the Stationary Phase: If you are using normal-phase silica gel chromatography, consider switching to a different stationary phase like alumina, Florisil, or a bonded phase (e.g., diol, cyano). For reverse-phase HPLC, changing the column chemistry (e.g., from C18 to phenyl-hexyl) can alter the selectivity.

  • Modify the Mobile Phase: In normal-phase chromatography, exploring different solvent systems from various selectivity groups can dramatically change the separation.[1] For instance, switching from a hexane/ethyl acetate gradient to a dichloromethane/methanol system can provide the necessary difference in elution.

  • Reactive Scavengers: In some cases, byproducts can be selectively removed by reacting them to form a species with vastly different properties. For example, unreacted acid starting materials can be quenched with a basic resin, and the resulting salt can be easily filtered off. Similarly, excess boronic acid in a Suzuki coupling can be removed by treatment with a diol to form a more polar boronate ester.

Table 1: Comparison of Purification Strategies for Byproduct Removal

Purification TechniquePrinciple of SeparationBest For Removing Byproducts With...Limitations
Flash Chromatography PolarityDifferent polarity than the desired product.Can be difficult for isomers or compounds with very similar polarity.
Preparative HPLC Polarity (Reversed-Phase)Byproducts that are more or less polar than the product.Lower loading capacity compared to flash chromatography.
Crystallization SolubilityByproducts that are significantly more or less soluble than the product in a given solvent system.Not always feasible; can lead to low recovery.
Distillation Boiling PointByproducts with a significantly different boiling point.Requires thermally stable compounds.
Liquid-Liquid Extraction Partition CoefficientByproducts with different solubility in two immiscible liquids.Can lead to emulsions; may not be effective for compounds with similar properties.[13]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding byproduct formation.

Q: What is the difference between a byproduct and a side product? A: A byproduct is a substance formed concurrently with the desired product in the main reaction pathway, as dictated by the reaction stoichiometry. A side product, on the other hand, is formed from a competing, parallel reaction.[14] Understanding this distinction can guide your troubleshooting efforts.

Q: How can I use kinetic versus thermodynamic control to my advantage? A: Kinetic control is achieved under conditions where the reaction is irreversible (typically lower temperatures), favoring the product that is formed the fastest (i.e., has the lowest activation energy).[3][4] Thermodynamic control is established under reversible conditions (often higher temperatures), leading to the most stable product.[3][4] By manipulating reaction conditions, you can often favor the formation of the desired product, whether it is the kinetic or thermodynamic one.

Q: What is the role of Design of Experiments (DoE) in minimizing byproducts? A: DoE is a powerful statistical tool that allows for the systematic and simultaneous investigation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading).[11][12] This approach is more efficient than one-factor-at-a-time (OFAT) optimization and can reveal complex interactions between variables that influence byproduct formation.

Q: How can I prevent byproducts caused by water in my reaction? A: Water can be a problematic byproduct or contaminant, leading to hydrolysis or other unwanted reactions.[8][15] To mitigate this, you can:

  • Use anhydrous solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Add a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate, to the reaction mixture.[15]

  • Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

Section 3: Experimental Protocol - Reaction Monitoring by HPLC

Objective: To monitor the progress of a reaction in real-time to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of a key byproduct.

Materials:

  • Reaction mixture

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water)

  • High-purity standards of the starting material, desired product, and known byproduct

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the starting material, desired product, and any known byproducts. This involves selecting the appropriate column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.

  • Calibration: Prepare a series of standard solutions of known concentrations for the starting material, product, and byproduct. Inject these standards into the HPLC to generate calibration curves (peak area vs. concentration).

  • Reaction Setup: Set up the chemical reaction as planned.

  • Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small, representative aliquot of the reaction mixture (e.g., 50 µL).

  • Quenching and Dilution: Immediately quench the reaction in the aliquot to prevent further transformation. This can be done by adding a suitable quenching agent or by rapid cooling. Dilute the quenched aliquot with a known volume of a suitable solvent to bring the concentrations of the analytes within the range of the calibration curves.

  • Sample Preparation: Filter the diluted sample through a syringe filter to remove any particulate matter before injection into the HPLC.

  • HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Data Analysis: Using the calibration curves, determine the concentrations of the starting material, product, and byproduct in the reaction mixture at each time point.

  • Plotting the Data: Plot the concentration of each species as a function of time. This will provide a kinetic profile of the reaction, allowing you to identify the point at which the product concentration is maximized and the byproduct concentration begins to increase significantly.

Section 4: Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow A Unexpected Byproduct Detected B Isolate and Characterize Byproduct (HPLC, NMR, MS) A->B C Hypothesize Formation Mechanism B->C D Modify Reaction Conditions C->D E Temperature Adjustment (Kinetic vs. Thermodynamic Control) D->E Thermodynamics F Concentration/Addition Rate Change D->F Kinetics G Catalyst/Reagent Screening D->G Reactivity H Monitor Reaction Progress (in-situ or offline) E->H F->H G->H I Byproduct Minimized? H->I J Proceed with Optimized Conditions I->J Yes K Re-evaluate Mechanism I->K No K->C

Caption: A systematic workflow for troubleshooting unexpected byproduct formation.

Interplay of Reaction Parameters

Reaction_Parameters cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Desired_Product Desired Product Temperature->Desired_Product Byproduct Byproduct Temperature->Byproduct Concentration Concentration Concentration->Desired_Product Concentration->Byproduct Catalyst Catalyst Catalyst->Desired_Product Catalyst->Byproduct Solvent Solvent Solvent->Desired_Product Solvent->Byproduct

Caption: The influence of key reaction parameters on product and byproduct formation.

References

  • On Byproducts and Side Products. Organic Process Research & Development. [Link]

  • Workup for Removing Tin Byproducts. Department of Chemistry : University of Rochester. [Link]

  • Troubleshooting unexpected side products in quinolone synthesis. No source provided.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Best Practices For Implementing Design Of Experiments (DOE) In Industrial Settings. No source provided.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Disinfection and Disinfection Byproducts. MN Dept. of Health. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. No source provided.
  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - PMC - NIH. No source provided.
  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. Reddit. [Link]

  • Design of experiments: An efficient approach to process optimis
  • Chemical Mixtures | National Institute of Environmental Health Sciences. National Institute of Environmental Health Sciences. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • How to isolate impurities from a reaction product. Biotage. [Link]

  • Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough) - YouTube. YouTube. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. YouTube. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]

  • ABC: What to know about a newly defined chemical byproduct found in drinking w
  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate. ResearchGate. [Link]

  • Preventing Excessive Waste In Chemistry | The Science Blog. ReAgent Chemicals. [Link]

  • In situ. Mettler Toledo. [Link]

  • Streamline Purification of Organic Synthesis Mixture. Agilent. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid serves as a valuable scaffold in medicinal chemistry, combining a rigid cyclobutane core with the electronically rich dimethoxyphenyl moiety, a common feature in biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, atomic-level structural elucidation of such organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this target molecule, grounded in fundamental principles and comparative data. We will dissect the spectral features, explain the underlying chemical and electronic rationale for the observed signals, and provide a robust experimental framework for researchers seeking to perform similar analyses.

Molecular Architecture and NMR-Active Nuclei

The first step in any spectral analysis is a thorough understanding of the molecule's structure and symmetry. The key to interpreting the NMR spectra of this compound lies in recognizing its distinct chemical environments.

Figure 1: Numbering scheme for this compound.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative count of protons in each environment (integration).

Expected Chemical Shifts and Rationale

1. Carboxylic Acid Proton (-COOH):

  • Prediction: A broad singlet appearing far downfield in the 10-12 ppm region.

  • Causality: The acidic proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This distinct chemical shift is a hallmark of carboxylic acids[1]. The signal often appears broad due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding dynamics[1].

2. Aromatic Protons (C₆H₃):

  • Prediction: Three signals in the aromatic region (~6.8 – 7.0 ppm).

    • H-2': A doublet.

    • H-5': A doublet.

    • H-6': A doublet of doublets.

  • Causality: The 3,4-dimethoxy substitution pattern dictates the appearance of the aromatic signals. The two methoxy groups are strong electron-donating groups, which shield the aromatic protons, shifting them upfield relative to benzene (7.36 ppm). The observed splitting arises from spin-spin coupling with adjacent protons. H-5' is coupled only to H-6' (ortho-coupling, J ≈ 8-9 Hz). H-2' is coupled only to H-6' (meta-coupling, J ≈ 2-3 Hz). H-6' is coupled to both H-2' and H-5', resulting in a doublet of doublets. The typical chemical shifts for protons on a 3,4-dimethoxyphenyl group are well-established[2][3].

3. Methoxy Protons (-OCH₃):

  • Prediction: Two distinct singlets around 3.8-3.9 ppm, each integrating to 3H.

  • Causality: The protons of the two methoxy groups are chemically non-equivalent due to their different positions on the aromatic ring (meta vs. para to the cyclobutyl substituent). As there are no adjacent protons, they appear as sharp singlets. Their downfield shift is due to the electronegativity of the attached oxygen atom.

4. Cyclobutane Protons (-CH₂-):

  • Prediction: A series of complex, overlapping multiplets in the range of 1.8-2.8 ppm, integrating to a total of 6H.

  • Causality: The puckered, non-planar nature of the cyclobutane ring leads to a complex spectral pattern[4][5]. The protons on each methylene unit (C2, C3, C4) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will exhibit both geminal (coupling to the proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions[4]. The protons on C2 and C4 are adjacent to the quaternary carbon (C1) and will be the most deshielded of the ring protons due to the anisotropic effects of the aromatic ring and the deshielding effect of the carboxylic acid. The C3 protons will be the most upfield of the cyclobutane signals.

Summary of Predicted ¹H NMR Data
Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-COOH10.0 – 12.0broad singlet1HHighly deshielded acidic proton.[1]
H-2'~6.9doublet (d)1HMeta-coupling to H-6'.
H-5'~6.8doublet (d)1HOrtho-coupling to H-6'.
H-6'~6.85doublet of doublets (dd)1HOrtho and meta coupling.
-OCH₃ (x2)3.8 – 3.9singlet (s)6H (3H each)Deshielded by oxygen; two non-equivalent groups.
C2-H₂, C4-H₂2.4 – 2.8multiplet (m)4HDeshielded by adjacent phenyl and carboxyl groups.
C3-H₂1.8 – 2.2multiplet (m)2HMost upfield cyclobutane protons.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With broadband proton decoupling, each unique carbon typically appears as a single line.

Expected Chemical Shifts and Rationale

1. Carboxylic Acid Carbonyl (-COOH):

  • Prediction: A signal in the 175-185 ppm range.

  • Causality: The carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in a highly electron-deficient environment. This region is characteristic of carboxylic acids and their derivatives[1][6].

2. Aromatic Carbons (C₆H₃):

  • Prediction: Six distinct signals.

    • C-3' & C-4' (oxygen-bearing): ~148-150 ppm.

    • C-1' (cyclobutyl-bearing): ~135 ppm.

    • C-2', C-5', C-6' (protonated): ~110-120 ppm.

  • Causality: The chemical shifts of aromatic carbons are highly dependent on the attached substituents. Carbons directly bonded to electronegative oxygen atoms (C-3', C-4') are the most deshielded in the aromatic region[6]. The quaternary carbon C-1' is also deshielded. The remaining protonated carbons appear in the expected upfield aromatic region.

3. Cyclobutane Carbons:

  • Prediction: Three aliphatic signals.

    • C-1 (quaternary): ~45-55 ppm.

    • C-2 & C-4 (methylene): ~30-35 ppm.

    • C-3 (methylene): ~18-22 ppm.

  • Causality: The quaternary carbon C-1 is deshielded by both the aromatic ring and the carboxylic acid group. The methylene carbons C-2 and C-4 are equivalent due to the plane of symmetry bisecting the C3-C1 bond and the aromatic ring. They are more deshielded than C-3 due to their proximity to the C-1 substituents. The C-3 carbon is furthest from the electron-withdrawing groups and thus resonates at the most upfield position, similar to the shift in unsubstituted cyclobutane (22.4 ppm)[7].

4. Methoxy Carbons (-OCH₃):

  • Prediction: Two distinct signals around 55-56 ppm.

  • Causality: These sp³-hybridized carbons are bonded to an electronegative oxygen, shifting them downfield into this characteristic region. Their non-equivalence mirrors that of their attached protons.

Summary of Predicted ¹³C NMR Data
Assignment Predicted δ (ppm) Rationale
-COOH175 – 185Highly deshielded carbonyl carbon.[1]
C-3', C-4'148 – 150Aromatic carbons attached to electronegative oxygen.
C-1'~135Quaternary aromatic carbon, deshielded by substituents.
C-2', C-5', C-6'110 – 120Protonated aromatic carbons.
-OCH₃ (x2)55 – 56sp³ carbons attached to oxygen.
C-145 – 55Quaternary aliphatic carbon, deshielded by two groups.
C-2, C-430 – 35Methylene carbons adjacent to C-1.
C-318 – 22Methylene carbon furthest from substituents.[7]

Part 3: Comparative Analysis with Alternative Structures

To build confidence in our assignments, we compare the predicted data with known spectral data of simpler, related molecules.

Comparison 1: Cyclobutanecarboxylic Acid

  • ¹H NMR: The parent acid shows a multiplet for the methine proton (H-1) at ~3.17 ppm and complex multiplets for the methylene protons from 1.74-2.60 ppm[8]. In our target molecule, the H-1 proton is replaced by the phenyl group. The cyclobutane methylene protons in our target are predicted in a similar range, but the C2/C4 protons are shifted further downfield due to the additional deshielding from the phenyl ring.

  • ¹³C NMR: In the parent acid, C-1 is at ~40 ppm, C-2/C-4 at ~25 ppm, and C-3 at ~18 ppm. Our predictions show a downfield shift for all cyclobutane carbons (C-1: ~45-55, C-2/C-4: ~30-35, C-3: ~18-22 ppm), which is the expected consequence of adding the bulky and electronically influential 3,4-dimethoxyphenyl group at the C-1 position.

Comparison 2: 3,4-Dimethoxytoluene

  • This molecule provides a good model for the aromatic and methoxy portion. Its aromatic protons appear at ~6.8 ppm, and the methoxy protons are found at ~3.8 ppm, closely matching our predictions and reinforcing the assignments for this part of the molecule.

Part 4: Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality NMR data for small molecules like the one under investigation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add internal standard (TMS, 0.03% v/v) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample, lock, and shim F 6. Acquire ¹H Spectrum (zg30 pulse, NS=16, D1=5s) E->F G 7. Acquire ¹³C Spectrum (zgpg30 pulse, NS=1024, D1=2s) E->G H 8. Fourier Transform (FT) F->H G->H I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Reference Spectrum (TMS to 0.00 ppm) J->K L 12. Integrate ¹H peaks and pick all peaks K->L For ¹H

Figure 2: Standard workflow for 1D NMR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a good first choice for general solubility and a clean spectral window[9]. DMSO-d₆ can be used if solubility is an issue and is useful for observing exchangeable protons like the carboxylic acid OH.

    • Add an internal standard. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm for both ¹H and ¹³C spectra[7].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, symmetrical peaks.

    • ¹H Acquisition:

      • Use a standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

      • Set the spectral width to cover the expected range (e.g., -2 to 16 ppm).

      • Acquire a sufficient number of scans (NS, typically 8 to 16) to achieve good signal-to-noise.

      • Use a relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • ¹³C Acquisition:

      • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

      • A larger number of scans (NS, typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

      • A shorter relaxation delay (D1) of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • For both spectra, pick the peaks to generate a list of their chemical shifts.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by foundational principles of chemical shifts and coupling constants, allows for the unequivocal structural confirmation of this compound. The predicted spectra, summarized in the tables above, provide a clear roadmap for what a researcher should expect to observe. By comparing these predictions with data from simpler analogous structures and following a rigorous experimental protocol, scientists can confidently elucidate the structure of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Weitkamp, H., & Korte, F. (1966). Konfigurationsanalyse von cyclobutanen durch nmr-spektroskopie. Tetrahedron, 22(Supplement 7), 35-49. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved January 27, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds (2nd ed.). Springer-Verlag.
  • Field, L. D., Li, H., & Magill, A. M. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(7), 575–581. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Abraham, R. J., & Loftus, P. (1988).
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 27, 2026, from [Link]

  • SWGDrug. (2013). 3,4-Dimethoxyamphetamine. Retrieved January 27, 2026, from [Link]

  • OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

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A Comparative Guide to the Structural Elucidation of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: Mass Spectrometry vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid represents a class of compounds with potential pharmacological significance, necessitating robust analytical methodologies for its identification and quantification. This guide provides an in-depth comparison of mass spectrometry-based approaches with other analytical techniques for the characterization of this molecule, offering insights into the causal relationships behind experimental choices and providing actionable protocols.

The Analytical Challenge: Unveiling the Molecular Architecture

This compound is a multifaceted molecule presenting distinct analytical hurdles. Its structure comprises a cyclobutane ring, a carboxylic acid function, and a dimethoxy-substituted phenyl group. A comprehensive analytical strategy must not only confirm the elemental composition and molecular weight but also definitively map the connectivity of these structural motifs.

Mass Spectrometry: A Detailed Look into Molecular Fragmentation

Mass spectrometry (MS) stands as a premier technique for the structural elucidation of organic molecules due to its high sensitivity and the wealth of structural information that can be derived from fragmentation patterns. When coupled with a chromatographic separation method such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides an unparalleled level of specificity.

Predicting the Fragmentation Pathway

The fragmentation of this compound under EI-MS is anticipated to proceed through several key pathways, originating from the molecular ion [M]•+.

dot

fragmentation_pathway cluster_cyclobutane Cyclobutane Ring Fragmentation cluster_carboxylic_acid Carboxylic Acid Fragmentation cluster_dimethoxyphenyl Dimethoxyphenyl Group Fragmentation M [M]•+ this compound F1 Loss of C2H4 (Ethylene) M->F1 - C2H4 F2 Loss of C3H5• M->F2 - C3H5• F3 Loss of •OH (Hydroxyl Radical) M->F3 - •OH F4 Loss of •COOH (Carboxyl Radical) M->F4 - •COOH F5 McLafferty Rearrangement (if applicable) M->F5 [Rearrangement] F6 Loss of •CH3 (Methyl Radical) M->F6 - •CH3 F8 Formation of Tropylium-like Ion M->F8 [Rearrangement] F7 Loss of CH2O (Formaldehyde) F6->F7 - CH2O

Caption: Predicted Fragmentation Pathways for this compound.

Key Predicted Fragmentation Mechanisms:

  • Alpha-Cleavage of the Carboxylic Acid: Carboxylic acids are known to undergo cleavage of the bonds adjacent to the carbonyl group.[1][2] This would likely result in the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH).[1]

  • Cyclobutane Ring Opening and Fragmentation: The strained cyclobutane ring is susceptible to fragmentation. A common pathway involves the loss of a neutral ethylene molecule (C2H4).[3][4] This would lead to a significant fragment ion.

  • Fragmentation of the Dimethoxybenzene Moiety: The aromatic ring itself is quite stable.[1] However, the methoxy substituents can undergo fragmentation. This typically involves the loss of a methyl radical (•CH3) followed by the loss of carbon monoxide (CO), or the loss of formaldehyde (CH2O).[5]

  • McLafferty Rearrangement: While less likely given the cyclic nature adjacent to the carboxylic acid, a McLafferty-type rearrangement could occur if a gamma-hydrogen is available for transfer, leading to a characteristic neutral loss.[2][6]

Experimental Protocol: GC-MS Analysis

A robust method for analyzing this compound would involve derivatization followed by GC-MS. The carboxylic acid group makes the molecule polar and non-volatile, which is not ideal for GC analysis. Derivatization, for instance, through methylation to form the corresponding ester, would increase its volatility and thermal stability.

Step-by-Step Methodology:

  • Derivatization: React the sample containing this compound with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid to its methyl ester. This step is crucial for improving chromatographic performance.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Splitless injection to maximize sensitivity for trace analysis.

    • Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C per minute to a final temperature of 280-300°C.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass-to-charge (m/z) range of 50-500 amu to capture the molecular ion and key fragments.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled structural detail, other techniques are available for the analysis of this compound, each with its own set of advantages and limitations.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Differential partitioning of the analyte between a mobile and stationary phase, with detection based on UV absorbance.[7]Retention time, quantitative information.Robust, widely available, good for quantification.[7]Limited structural information, potential for co-elution with interfering substances.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Detailed information on the chemical environment of each atom, enabling unambiguous structure determination.[8]Provides the most comprehensive structural information.Lower sensitivity compared to MS, more complex data interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Information about the functional groups present in the molecule.Fast, non-destructive, good for identifying functional groups.Provides limited information on the overall molecular structure and connectivity.
Causality in Method Selection

The choice of analytical technique is dictated by the specific research question. For routine quantitative analysis where the identity of the compound is already established, HPLC-UV can be a cost-effective and reliable choice.[9][10] However, for the initial identification and structural confirmation of a novel compound like this compound, or for the analysis of complex mixtures, the detailed structural information provided by mass spectrometry is indispensable. NMR spectroscopy would be the gold standard for absolute structure confirmation.

dot

analytical_workflow cluster_separation Separation cluster_detection Detection & Characterization Start Sample Containing This compound Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Start->Extraction Derivatization Derivatization (Optional) (e.g., Methylation for GC-MS) Extraction->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC NMR NMR Spectroscopy - Definitive Structure Extraction->NMR For Pure Sample GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometry (MS) - Fragmentation Pattern - Molecular Weight GC->MS HPLC->MS UV UV-Vis Detector - Quantitative Data HPLC->UV Data Data Analysis and Structure Elucidation MS->Data UV->Data NMR->Data

Caption: A generalized analytical workflow for the characterization of this compound.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a multi-technique approach is advisable. Mass spectrometry, particularly GC-MS after derivatization or LC-MS, is the recommended primary tool for identification and structural elucidation due to its ability to provide both molecular weight and detailed fragmentation information. For routine quantification in a known matrix, HPLC-UV offers a practical and efficient alternative. For absolute proof of structure, particularly for a novel compound, NMR spectroscopy remains the definitive method. The choice of methodology should always be guided by the specific analytical goals, balancing the need for structural detail with considerations of sample throughput and available instrumentation.

References

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). PMC - NIH. Retrieved from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved from [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. (n.d.). ResearchGate. Retrieved from [Link]

  • The Fragmentation Mechanism of Cyclobutanol. (2025). ResearchGate. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids. (n.d.). Encyclopedia.pub. Retrieved from [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.).
  • Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved from [Link]

Sources

A Comparative Guide to 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of analogs of 1-(3,4-dimethoxyphenyl)cyclobutanecarboxylic acid, a scaffold of significant interest in the development of selective phosphodiesterase 4 (PDE4) inhibitors. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering researchers, scientists, and drug development professionals a detailed understanding of this promising class of therapeutic agents.

Introduction: The Significance of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in regulating a vast array of cellular processes, including inflammation, cell proliferation, and apoptosis.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and the relaxation of smooth muscle. This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory diseases, most notably chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2]

The 1-(3,4-dimethoxyphenyl) moiety is a well-established pharmacophore in the design of potent and selective PDE4 inhibitors.[3] Molecular modeling studies have revealed that the 3,4-dimethoxyphenyl ring forms crucial π–π stacking interactions within the active site of PDE4 enzymes.[2] The cyclobutane ring, on the other hand, serves as a rigid scaffold, offering a three-dimensional framework that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore how modifications to this core structure influence biological activity, providing a rationale for the design of next-generation PDE4 inhibitors.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold, this compound, and its subsequent derivatization to various analogs, such as amides, is a critical aspect of developing a library of compounds for comparative analysis. A representative synthetic approach is outlined below.

General Synthetic Scheme

The synthesis typically commences with the appropriate phenylacetonitrile derivative, which undergoes cyclization to form the cyclobutane ring. Subsequent hydrolysis of the nitrile yields the carboxylic acid, which can then be coupled with various amines to generate a diverse library of amide analogs.

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Analog Synthesis (Amidation) A 3,4-Dimethoxyphenylacetonitrile B 1-Cyano-1-(3,4-dimethoxyphenyl)cyclobutane A->B [1] NaH, 1,3-Dibromopropane [2] Toluene, reflux C This compound B->C [1] H2SO4, H2O [2] Reflux E 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxamide Analog C->E [1] SOCl2 or Oxalyl Chloride [2] DCM D Amine (R-NH2) D->E caption General synthesis of this compound and its amide analogs.

Caption: General synthesis of this compound and its amide analogs.

Detailed Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 1-Cyano-1-(3,4-dimethoxyphenyl)cyclobutane. To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene at 0 °C, a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in anhydrous toluene is added dropwise. The mixture is stirred at room temperature for 30 minutes. 1,3-Dibromopropane (1.1 eq) is then added, and the reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-cyano-1-(3,4-dimethoxyphenyl)cyclobutane.

  • Step 2: Synthesis of this compound. A mixture of 1-cyano-1-(3,4-dimethoxyphenyl)cyclobutane (1.0 eq), concentrated sulfuric acid, and water is heated to reflux for 24 hours. The reaction mixture is cooled to room temperature and poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Detailed Experimental Protocol: Synthesis of Amide Analogs
  • Step 1: Activation of the Carboxylic Acid. To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Step 2: Amide Coupling. The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 1-(3,4-dimethoxyphenyl)cyclobutanecarboxamide analog.

Comparative Analysis of Biological Activity: A Focus on PDE4 Inhibition

Structure-Activity Relationship (SAR) Insights

The following table summarizes the PDE4 inhibitory activity of a selection of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one analogs. The pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration (IC50), with higher values indicating greater potency.

CompoundR1R2PDE4 pIC50
1a HH6.2
1b CH₃H7.1
1c CH₂PhH7.8
1d HCH₃6.5
1e HCH₂Ph7.0

Data adapted from Van der Mey, M., et al. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry, 44(16), 2511–2522.[3]

  • N-Substitution is Beneficial: Substitution at the N2 position of the phthalazinone ring (R1) generally leads to a significant increase in PDE4 inhibitory activity. For instance, the N-methyl analog (1b ) is nearly 10-fold more potent than the unsubstituted parent compound (1a ).[3] The N-benzyl analog (1c ) exhibits even greater potency.[3]

  • Steric Bulk at N2 Enhances Potency: The increase in potency from methyl to benzyl at the R1 position suggests that larger, hydrophobic groups are well-tolerated and may engage in additional favorable interactions within the enzyme's active site.

  • Substitution at Other Positions is Less Favorable: Substitution at other positions on the phthalazinone ring (e.g., R2) appears to be less impactful or even detrimental to activity.

These findings strongly suggest that in the design of 1-(3,4-dimethoxyphenyl)cyclobutanecarboxamide analogs, the nature of the substituent on the amide nitrogen will be a critical determinant of PDE4 inhibitory potency.

SAR_Diagram cluster_0 Key Structural Features for PDE4 Inhibition cluster_1 Hypothesized SAR for Amide Analogs Core 1-(3,4-Dimethoxyphenyl)cyclobutane Core Amide Carboxamide Linker Core->Amide Provides Rigid Scaffold Substituent N-Substituent (R) Amide->Substituent Key for Potency Modulation Small_R Small Alkyl (e.g., -CH3) -> Moderate Potency Substituent->Small_R Large_R Bulky/Aromatic (e.g., -CH2Ph) -> High Potency Substituent->Large_R Polar_R Polar Groups -> Potentially Reduced Potency Substituent->Polar_R caption Structure-Activity Relationship model for amide analogs.

Caption: Structure-Activity Relationship model for amide analogs.

Experimental Evaluation: In Vitro PDE4 Inhibition Assay

To compare the biological activity of newly synthesized analogs, a robust and reliable in vitro PDE4 inhibition assay is essential. A commonly used method is the fluorescence polarization (FP)-based assay, which offers a high-throughput and sensitive platform for screening potential inhibitors.

Principle of the Fluorescence Polarization (FP) PDE4 Assay

This assay relies on the change in the polarization of fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4.

  • Initial State: In the absence of PDE4 activity, the small cAMP-FAM molecule tumbles rapidly in solution, resulting in low fluorescence polarization.

  • PDE4 Activity: PDE4 hydrolyzes cAMP-FAM to AMP-FAM.

  • Detection: A binding agent with high affinity for the phosphate group of AMP-FAM is introduced. The binding of AMP-FAM to this larger molecule slows its tumbling, leading to an increase in fluorescence polarization.

  • Inhibition: In the presence of a PDE4 inhibitor, the hydrolysis of cAMP-FAM is blocked, resulting in a low fluorescence polarization signal.

FP_Assay_Workflow cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis A PDE4 Enzyme D Incubation A->D B Test Compound (Analog) B->D C cAMP-FAM (Substrate) C->D E Add Binding Agent D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H caption Workflow for the in vitro PDE4 inhibition assay.

Sources

A Senior Application Scientist's Guide to Method Validation for Compound Quantification

Author: BenchChem Technical Support Team. Date: February 2026

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This is not merely a box-ticking exercise for regulatory compliance but a fundamental scientific necessity to ensure the integrity of our results. This guide provides an in-depth comparison and procedural walkthrough for validating quantitative analytical methods, grounded in the principles outlined by major regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4]

The Validation Workflow: A Holistic View

Before delving into individual parameters, it's crucial to visualize the validation process as an integrated workflow. The journey begins with a fully developed and optimized method. Validation is the formal process of providing documented evidence that the method does what it is intended to do.[5] This workflow ensures that each aspect of the method's performance is systematically challenged and verified.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Formal Validation cluster_routine Phase 3: Routine Use Dev Analytical Method Development & Optimization Protocol Validation Protocol (Defines Parameters & Criteria) Dev->Protocol Method Finalized Execution Experimental Execution (Accuracy, Precision, etc.) Protocol->Execution Report Validation Report (Summarizes Data & Outcomes) Execution->Report Routine Routine Sample Analysis Report->Routine Method Approved SST System Suitability Testing (Pre-run check) Routine->SST Parameter_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Robustness Robustness Specificity->Robustness Tested for Range Range Linearity->Range Defines Linearity->Robustness Tested for Range->Accuracy Requires demonstration of Range->Precision Requires demonstration of Range->Robustness Tested for Accuracy->Robustness Tested for Precision->Robustness Tested for LOQ LOQ LOQ->Range Lower boundary of LOQ->Robustness Tested for

Caption: The interconnected nature of core analytical method validation parameters.

Comparison Guide: HPLC-UV vs. UPLC-MS/MS

To illustrate these principles, let's compare two hypothetical methods for quantifying 'Compound X' in plasma.

  • Method A: A traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Method B: A modern Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) method.

The following table summarizes the validation data.

Validation ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)Commentary
Specificity Potential interference from metabolites with similar UV absorbance. Resolution (Rs) from nearest peak = 1.8.Highly specific due to monitoring of unique parent-daughter ion transitions. No interference observed.Method B is inherently more specific, reducing the risk of overestimation due to co-eluting compounds.
Accuracy (% Recovery) 98.5% - 101.8%99.2% - 101.1%Both methods demonstrate excellent accuracy within typical acceptance limits.
Precision (%RSD)
- Repeatability≤ 1.5%≤ 0.8%Method B shows superior repeatability, likely due to the stability of the UPLC system and detector.
- Intermediate Precision≤ 2.1%≤ 1.3%Both methods are rugged enough for routine use, but Method B shows less variability between analysts/days.
Linearity (r²) 0.9992> 0.9998Both methods exhibit excellent linearity.
Range 10 ng/mL - 1000 ng/mL0.1 ng/mL - 500 ng/mLMethod A has a wider absolute range, but Method B's range is more suitable for low-level quantification.
LOQ 10 ng/mL0.1 ng/mLMethod B is 100-fold more sensitive, making it suitable for applications requiring trace-level analysis.
Robustness Sensitive to mobile phase pH changes (±0.1 unit).Unaffected by minor variations in tested parameters.Method B is more robust, requiring less stringent control over operational parameters during routine use.
Sample Throughput ~15 min/sample~3 min/sampleThe UPLC-MS/MS method offers significantly higher throughput.

System Suitability Testing: The Daily Handshake with Your Method

Validation demonstrates a method is capable of performing as intended, but System Suitability Testing (SST) confirms it is actually performing correctly on the day of analysis. [6]SST is performed before any sample analysis and acts as a critical quality control check of the entire analytical system. [7] Typical SST Protocol:

  • Prepare SST Solution: A standard solution containing the analyte and potentially other compounds to test chromatographic performance.

  • Perform Replicate Injections: Inject the SST solution multiple times (e.g., 5 or 6 replicates) at the start of an analytical run.

  • Evaluate Key Parameters:

SST ParameterPurposeTypical Acceptance Criteria
Peak Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Resolution (Rs) Measures the separation between two adjacent peaks.Rs ≥ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000 (method dependent)
%RSD of Peak Area Measures injection precision.%RSD ≤ 1.0% for major peaks
%RSD of Retention Time Measures chromatographic stability.%RSD ≤ 1.0%

If any SST parameter fails, the system must be investigated and the issue rectified before proceeding with sample analysis.

References

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • Swartz, M., & Krull, I. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Analytical method validation: A brief review. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13).
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
  • Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). PMC - NIH.
  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 2). Lab Manager.
  • What is the difference between specificity and selectivity? (2018, April 24). Lösungsfabrik.
  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3).
  • Robustness/ruggedness tests in method validation. (n.d.). ResearchGate.
  • Robustness, ruggedness – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
  • Accuracy and Precision - What's The Difference? | Analytical Data. (n.d.). SCION Instruments.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency (EMA).
  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • System Suitability Testing: Ensuring Reliable Results. (n.d.). Lab Manager.
  • What is the range of an analytical method? (2018, May 4). Lösungsfabrik.
  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018, August 30). Juniper Publishers.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • System suitability testing: Significance and symbolism. (2025, March 4).
  • Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. (n.d.). PMC - NIH.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.

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A Comparative Analysis of the Biological Activities of Curcumin and its Natural Analogs: Demethoxycurcumin and Bisdemethoxycurcumin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rhizome of Curcuma longa, commonly known as turmeric, is a rich source of polyphenolic compounds known as curcuminoids.[1] These compounds are renowned for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] The three principal curcuminoids found in turmeric are Curcumin (CUR), which is the most abundant (65-80%), followed by Demethoxycurcumin (DMC) (12-17%), and Bisdemethoxycurcumin (BDMC) (3-7%).[1] While Curcumin has been the subject of extensive research, its natural analogs, DMC and BDMC, have been studied less frequently.[1]

Structurally, these three compounds are very similar, differing only in the number of methoxy (-OCH₃) groups on their aromatic rings. Curcumin has two methoxy groups, DMC has one, and BDMC has none. This subtle structural variation significantly influences their physicochemical properties and biological activities. This guide provides a comparative analysis of the anti-inflammatory and cytotoxic activities of CUR, DMC, and BDMC, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.

Section 1: Comparative Anti-Inflammatory Activity

A hallmark of curcuminoids is their potent anti-inflammatory activity.[4] This effect is largely attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][6][7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a central regulator of the inflammatory response.[8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS) from bacteria, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9]

Curcuminoids exert their anti-inflammatory effects by interfering with this cascade.[10] They have been shown to inhibit the activation of the IKK complex, which in turn prevents the degradation of IκBα and blocks the nuclear translocation of NF-κB.[11] This ultimately suppresses the expression of NF-κB-regulated inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) NFκB NF-κB IκBα->NFκB Inhibits Proteasome Proteasome IκBα->Proteasome Degradation NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Curcuminoids Curcuminoids (CUR, DMC, BDMC) Curcuminoids->IKK INHIBITS DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of curcuminoids.

Comparative Data: Inhibition of Nitric Oxide (NO) Production

A common method to quantify anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines (like RAW 264.7) stimulated with LPS.[9][12] Studies have shown that the anti-inflammatory potency varies among the curcuminoids, suggesting the methoxy group plays a crucial role.[9]

The suppressive effect of demethoxycurcumin was found to be stronger than that of bisdemethoxycurcumin, indicating that the methoxy group enhanced the anti-inflammatory effects of demethoxycurcumin.[9]

CompoundCell LineIC₅₀ for NO Inhibition (µM)Reference
Curcumin (CUR) RAW 264.7~11.0[13]
Demethoxycurcumin (DMC) RAW 264.7Stronger than BDMC[9]
Bisdemethoxycurcumin (BDMC) RAW 264.7Weaker than DMC[9]

Note: IC₅₀ values can vary between studies due to different experimental conditions. The data presented provides a relative comparison of potency.

Section 2: Comparative Cytotoxic Activity

Curcuminoids have demonstrated cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[1][14]

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of curcuminoids are linked to their ability to trigger apoptosis through multiple cellular mechanisms.[1] These include the activation of the caspase cascade, induction of DNA fragmentation, and the inhibition of anti-apoptotic proteins like Bcl-2.[1] Furthermore, curcuminoids can induce cell cycle arrest, preventing cancer cells from dividing.[1]

Studies comparing the three curcuminoids have revealed differential potency against various cancer cell lines. For instance, in human osteosarcoma (HOS) cells, both CUR and its analogs induced apoptosis, with DMC showing the most significant effect on increasing late-stage apoptotic cells.[14]

Comparative Data: Cytotoxicity (IC₅₀) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological function, such as cell growth. The MTT assay is a widely used colorimetric method to determine these values.[15][16] A lower IC₅₀ value indicates greater potency.

CompoundCell LineIC₅₀ (µM)Reference
Curcumin (CUR) AGS (Gastric Adenocarcinoma)32.5[1]
HepG2 (Hepatocellular Carcinoma)40.2[1]
HFLS-RA (Rheumatoid Arthritis)24.1[17]
Demethoxycurcumin (DMC) AGS (Gastric Adenocarcinoma)52.1[1]
HepG2 (Hepatocellular Carcinoma)115.6[1]
HFLS-RA (Rheumatoid Arthritis)24.2[17]
Bisdemethoxycurcumin (BDMC) AGS (Gastric Adenocarcinoma)57.2[1]
HepG2 (Hepatocellular Carcinoma)64.7[1]
HFLS-RA (Rheumatoid Arthritis)38.8[17]

Data compiled from multiple sources. Values represent the concentration required to inhibit cell growth by 50% after a specified incubation period.

Interestingly, while Curcumin often shows the highest potency, in some contexts, such as inhibiting cancer cell invasion, the order of potency has been reported as BDMC ≥ DMC > Curcumin.[18] This highlights that the optimal curcuminoid may be application-dependent.

Section 3: Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, self-validating protocols are essential.

Protocol 1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Causality: RAW 264.7 cells are a murine macrophage cell line that reliably produces NO upon stimulation with LPS, mimicking an inflammatory response to bacterial infection.[19] The amount of NO produced is measured indirectly by quantifying nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[20]

NO_Assay_Workflow A 1. Seed RAW 264.7 Cells (e.g., 5 x 10^5 cells/well in 24-well plate) B 2. Incubate (12-24h, 37°C, 5% CO₂) A->B C 3. Pre-treat with Curcuminoids (Various concentrations, 1h) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate (24h, 37°C, 5% CO₂) D->E F 6. Collect Supernatant E->F G 7. Perform Griess Assay (Add Griess Reagent to supernatant) F->G H 8. Measure Absorbance (540 nm) G->H I 9. Calculate NO Inhibition (Compare to LPS-only control) H->I

Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells into a 24-well or 96-well plate at a density of 5 x 10⁵ or 1 x 10⁵ cells/well, respectively, and incubate for 12-24 hours to allow for cell adherence.[19][20]

  • Compound Treatment: Prepare stock solutions of CUR, DMC, and BDMC in DMSO. Dilute the compounds to desired final concentrations in fresh, serum-free media. Remove the old media from the cells and add the media containing the test compounds. Incubate for 1 hour.

    • Rationale: Pre-incubation allows the compounds to enter the cells and begin acting on their intracellular targets before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.[19]

  • Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO₂ incubator.[19]

  • Nitrite Measurement (Griess Assay): a. Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[19] b. Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-1-naphthylenediamine) to each well.[19] c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540-570 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control wells.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[16] Since metabolic activity is an indicator of cell viability, it is widely used to measure the cytotoxic effects of compounds on cell lines.

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized, and the concentration is determined by spectrophotometry.[21]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., AGS, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Treat cells with various concentrations of CUR, DMC, and BDMC for the desired exposure time (e.g., 24, 48, or 72 hours).[15] Include untreated and vehicle (DMSO) controls.[21]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

    • Rationale: This allows sufficient time for the mitochondrial dehydrogenases in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the media containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[20][21]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 490 or 570 nm.[20][21]

  • IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Section 4: Discussion & Conclusion

The experimental evidence clearly demonstrates that while Curcumin, Demethoxycurcumin, and Bisdemethoxycurcumin share core biological activities, their potencies differ, pointing to a distinct structure-activity relationship (SAR).[2]

  • Role of the Methoxy Group: The presence and number of methoxy groups on the phenolic rings are critical determinants of activity.[7][9] In the context of anti-inflammatory action via NO inhibition, the data suggests that having at least one methoxy group (as in DMC) confers greater potency than having none (BDMC).[9] This may be related to the electron-donating nature of the methoxy group, which can influence the antioxidant potential and interaction with cellular targets.

  • Activity is Context-Dependent: The relative potency of the three curcuminoids is not absolute and can vary significantly depending on the biological endpoint and the cell type being investigated. For example, while Curcumin appears to be a more potent cytotoxic agent against several cancer cell lines based on IC₅₀ values, BDMC and DMC have shown superior activity in inhibiting cancer cell invasion.[1][18]

This guide illustrates that a "one-size-fits-all" approach is not applicable when selecting a curcuminoid for research. The choice between Curcumin, DMC, and BDMC should be guided by the specific biological question being addressed.

  • For general anti-inflammatory or cytotoxic screening, Curcumin often serves as a potent and well-characterized starting point.

  • If the research focus is on specific mechanisms where the methoxy group's influence is hypothesized to be key, a comparative study including DMC and BDMC is highly recommended.

  • For studies related to anti-metastatic potential, DMC and BDMC warrant particular attention.[18]

Ultimately, the optimal compound selection must be validated empirically for each specific experimental system. The provided protocols offer a robust framework for conducting such validation studies with scientific integrity.

References

  • Characterization, Antioxidant and Cytotoxic Evaluation of Demethoxycurcumin and Bisdemethoxycurcumin from Curcuma longa Cultivated in Costa Rica. (2024). MDPI. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking. (2021). Molecules. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). BMC Complementary and Alternative Medicine. Retrieved from [Link]

  • An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents. (2017). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PLoS One. Retrieved from [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). Molecules. Retrieved from [Link]

  • Curcumin, demethoxycurcumin, and bisdemethoxycurcumin induced caspase-dependent and –independent apoptosis via Smad or Akt signaling pathways in HOS cells. (2020). BMC Cancer. Retrieved from [Link]

  • An Overview of Structure–Activity Relationship Studies of Curcumin Analogs as Antioxidant and Anti-Inflammatory Agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • CURCUMIN THERAPY THROUGH JNK AND NF-κB PATHWAYS. (n.d.). Liberty University. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). MDPI. Retrieved from [Link]

  • Antiviral Activitiy of Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin and Cyclocurcumin compounds of Curcuma longa against NSP3 on SARS-CoV-2. (2023). Repository UIN Malang. Retrieved from [Link]

  • Does Curcumin Analogues, Demethoxycurcumin (DMC) and Bisdemethoxycurcumin (BDMC), Enhance the Therapeutic Efficacy of Curcumin i. (n.d.). SciSpace. Retrieved from [Link]

  • Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review. (2023). Frontiers in Nutrition. Retrieved from [Link]

  • Curcumin, demethoxycurcumin and bisdemethoxycurcumin differentially inhibit cancer cell invasion through the down-regulation of MMPs and uPA. (2008). Journal of Nutritional Biochemistry. Retrieved from [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (2014). PLoS One. Retrieved from [Link]

  • Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017). ResearchGate. Retrieved from [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved from [Link]

  • (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). ResearchGate. Retrieved from [Link]

  • Bioinformatics study of curcumin, demethoxycurcumin, bisdemethoxycurcumin and cyclocurcumin compounds in Curcuma longa as an antiviral agent via nucleocapsid on SARS-CoV-2 inhibition. (2024). AIP Publishing. Retrieved from [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023). bioRxiv. Retrieved from [Link]

  • Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures. (2021). Journal of Inflammation Research. Retrieved from [Link]

  • Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. (2017). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Comparison of suppressive effects of demethoxycurcumin and bisdemethoxycurcumin on expressions of inflammatory mediators in vitro and in vivo. (2008). Archives of Pharmacal Research. Retrieved from [Link]

  • Antioxidant and Nitric Oxide Inhibition Activities of Thai Medicinal Plants. (n.d.). Journal of the Medical Association of Thailand. Retrieved from [Link]

Sources

A Multi-Platform Approach to the Structural Confirmation of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for R&D Professionals

In the landscape of modern drug discovery and materials science, the 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid scaffold represents a promising building block. Its rigid cyclobutane core, coupled with the electronically versatile dimethoxyphenyl moiety, offers a unique three-dimensional architecture for probing biological targets. However, the synthesis of such sterically demanding structures can often lead to unexpected isomers or byproducts. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock upon which all subsequent biological and material characterization is built.

This guide eschews a simple checklist of analytical techniques. Instead, it presents a logical, tiered workflow designed for robust structural validation. As a Senior Application Scientist, my objective is to illuminate not only what techniques to use, but why and how they synergize to create a self-validating analytical cascade, moving from foundational confirmation to definitive three-dimensional elucidation.

The Analytical Workflow: A Hierarchical Approach

We will approach the structural confirmation of our target molecule, this compound, and its potential derivatives through a multi-tiered strategy. This ensures efficiency by using rapid, high-throughput methods to establish foundational characteristics before committing resources to more intensive, high-resolution analyses.

G cluster_0 Tier 1: Foundational Confirmation cluster_1 Tier 2: 2D Structural Elucidation cluster_2 Tier 3: 3D Structural Definition MS Mass Spectrometry (MS) (Confirms Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C/DEPT) (Identifies Proton/Carbon Environments) MS->NMR_1D Correct MW FTIR FTIR Spectroscopy (Confirms Functional Groups) FTIR->NMR_1D Correct FGs NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establishes Connectivity) NMR_1D->NMR_2D Ambiguous Assignments XRD Single-Crystal X-Ray Diffraction (Defines Absolute Structure & Stereochemistry) NMR_2D->XRD Stereochemistry/Conformation Needed

Caption: A hierarchical workflow for structural confirmation.

Tier 1: Foundational Confirmation - "Is the Molecule Plausible?"

The first objective is to rapidly confirm the most basic molecular characteristics: the overall mass and the presence of key functional groups. These techniques are fast, require minimal sample, and provide the initial " go/no-go " decision.

Mass Spectrometry (MS)

Expertise & Experience: Before delving into complex NMR, we must first confirm that we have synthesized a molecule of the correct mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, is the ideal choice. It provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.

Expected Data: For the parent compound, C₁₃H₁₆O₄, the expected exact mass for the deprotonated molecule [M-H]⁻ is 235.0970.

Ion SpeciesFormulaCalculated Exact Mass
[M-H]⁻C₁₃H₁₅O₄⁻235.0970
[M+Na]⁺C₁₃H₁₆O₄Na⁺259.0946

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in negative ion mode to observe the [M-H]⁻ ion. A scan in positive mode can also be performed to check for adducts like [M+Na]⁺.

  • Analysis: Compare the measured exact mass to the theoretical mass. A mass accuracy of <5 ppm is required for confident formula assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid fingerprint of the molecule's functional groups.[1] For our target structure, we are looking for three key signatures that confirm its gross structural features: the carboxylic acid, the aromatic ring, and the ether linkages. The absence of any of these, or the presence of unexpected peaks (e.g., a nitrile C≡N stretch), immediately indicates a structural problem.[2]

Expected Data:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300-2500Broad
Carboxylic AcidC=O stretch~1700Strong
Aromatic RingC=C stretch1600-1450Medium-Weak
EtherC-O stretch1260-1000Strong
sp³ C-HC-H stretch3000-2850Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: With a clean ATR crystal (typically diamond), perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Tier 2: Definitive 2D Elucidation - "How Are the Atoms Connected?"

With the correct formula and functional groups confirmed, we now move to the cornerstone of structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of 1D and 2D experiments is required to piece together the molecular puzzle.[3][4]

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. For our target molecule, the ¹H spectrum will be characterized by distinct regions: the downfield aromatic protons, the sharp methoxy singlets, the cyclobutane multiplets, and the broad carboxylic acid proton. The complexity of the cyclobutane proton signals, which often appear as overlapping multiplets, is precisely why 2D NMR is essential. The ¹³C spectrum, especially when combined with a DEPT-135 experiment, will confirm the presence of the expected number of methyl, methylene, methine, and quaternary carbons.[5]

Expected NMR Data (in CDCl₃):

Assignment¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)DEPT-135
COOH~11-12br s~180N/A
Ar-C (quat, C-O)--~149N/A
Ar-C (quat, C-C)--~130N/A
Ar-CH~6.8-7.0m~110-120Positive
OCH₃~3.9s (6H)~56Positive
C(quat)-COOH--~45-50N/A
CH₂ (cyclobutane)~2.0-2.8m~30-35Negative
CH (cyclobutane)~1.8-2.4m~15-20Positive

Note: Cyclobutane shifts are highly dependent on substitution and conformation. The values provided are estimates.

2D NMR for Unambiguous Connectivity

Expertise & Experience: While 1D NMR suggests the pieces, 2D NMR provides the instructions for assembly.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H J-coupling). This is critical for tracing the connectivity within the cyclobutane ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the primary method for assigning the complex ¹H and ¹³C signals of the cyclobutane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range (2-3 bond) connectivity between protons and carbons. It is the definitive tool for proving the connection between the cyclobutane ring, the aromatic ring, and the carboxylic acid.

Sources

A Researcher's Guide to Purity Assessment of Synthesized 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.[1] We will delve into the practical and theoretical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, offering field-proven insights and detailed experimental protocols.

The Criticality of Purity for this compound

The molecular structure of this compound, with its constrained cyclobutane ring and functionalized aromatic moiety, makes it a valuable building block in medicinal chemistry. However, the synthetic route to this intermediate can introduce various impurities, including starting materials, byproducts, and degradation products. These impurities can have unintended pharmacological or toxicological effects, making their identification and quantification paramount.

A typical synthesis might involve the reaction of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile. Potential impurities could therefore include unreacted starting materials, the intermediate nitrile, and products of side reactions.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment is a critical decision, guided by the specific needs of the analysis, such as the desired level of sensitivity, selectivity, and whether the method needs to be quantitative or qualitative.

Technique Principle Strengths Limitations Typical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, suitable for non-volatile and thermally labile compounds.Requires chromophores for UV detection, can be time-consuming to develop methods.Primary method for purity and impurity profiling.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of residual solvents and volatile byproducts.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, inherently quantitative (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation, absolute purity determination (qNMR).
Melting Point Temperature at which a solid transitions to a liquid.Simple, rapid, and inexpensive initial assessment of purity.Non-specific, susceptible to user error, not suitable for amorphous solids.Preliminary purity check and identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

The "Why" Behind the Method:

The choice of a reversed-phase column (e.g., C18) is based on the non-polar nature of the analyte. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, serves to elute the compound from the column. The acidic buffer is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape. UV detection is suitable as the dimethoxy-substituted phenyl group provides a strong chromophore.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Data Interpretation: The presence of additional peaks indicates impurities. The retention time of the main peak should match that of the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O + Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution (Known Concentration) Standard->HPLC Sample Sample Solution (Synthesized Product) Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Report) Integration->Calculation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is ideal for the main compound, GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present, such as residual solvents from the synthesis or volatile byproducts. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester.

The "Why" Behind the Method:

Derivatization, for instance, by esterification with methanol to form the methyl ester, increases the volatility of the analyte, making it suitable for GC analysis. The mass spectrometer provides definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms)

Reagents:

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic amount) or a derivatizing agent like BSTFA

  • Ethyl acetate (for extraction)

Procedure:

  • Derivatization:

    • To a known amount of the sample (e.g., 10 mg), add 1 mL of anhydrous methanol and a catalytic amount of sulfuric acid.

    • Heat the mixture at 60 °C for 1 hour.

    • After cooling, neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 50-500

  • Analysis: Inject the derivatized sample into the GC-MS.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis_gcms Analysis cluster_data_gcms Data Processing Sample_GC Sample Derivatization Derivatization (Esterification) Sample_GC->Derivatization Extraction Extraction Derivatization->Extraction GCMS GC-MS System Extraction->GCMS TIC TIC & Mass Spectra Acquisition GCMS->TIC LibrarySearch Library Search (e.g., NIST) TIC->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Furthermore, quantitative NMR (qNMR) provides a direct measure of the absolute purity of a substance without the need for a specific reference standard of the analyte.

The "Why" Behind the Method:

In ¹H NMR, the area under each peak is directly proportional to the number of protons giving rise to that signal. By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.

Experimental Protocol: ¹H NMR and qNMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure for ¹H NMR:

  • Dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of a deuterated solvent.

  • Acquire the ¹H NMR spectrum.

Procedure for qNMR:

  • Accurately weigh a specific amount of the sample and a certified internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., longer relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR Data for 1-(3,5-Dimethoxyphenyl)cyclobutanecarboxylic Acid (as a reference for the 3,4-isomer):

  • ~12.08 ppm (br s, 1H): Carboxylic acid proton.

  • ~6.51 ppm (d, J = 2.5 Hz, 2H): Aromatic protons.

  • ~6.40 ppm (t, J = 2.5 Hz, 1H): Aromatic proton.

  • ~3.79 ppm (s, 6H): Methoxy protons.

  • ~2.90-2.80 ppm (m, 2H): Cyclobutane protons.

  • ~2.56 ppm (m, 2H): Cyclobutane protons.

  • ~2.16-2.04 ppm (m, 1H): Cyclobutane proton.

  • ~1.95-1.80 ppm (m, 1H): Cyclobutane proton.[2]

Note: The chemical shifts for the 3,4-isomer will differ due to the different substitution pattern on the aromatic ring.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr Analysis cluster_data_nmr Data Processing Sample_NMR Sample Dissolution Dissolution Sample_NMR->Dissolution Standard_NMR Internal Standard (for qNMR) Standard_NMR->Dissolution Solvent_NMR Deuterated Solvent Solvent_NMR->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Acquisition_NMR Spectrum Acquisition NMR_Spec->Acquisition_NMR Processing Phasing & Baseline Correction Acquisition_NMR->Processing Integration_NMR Peak Integration Processing->Integration_NMR Calculation_qNMR Purity Calculation (for qNMR) Integration_NMR->Calculation_qNMR

Caption: Nuclear Magnetic Resonance (NMR) workflow for structural confirmation and quantitative purity assessment.

Melting Point Analysis: A Quick and Simple Purity Indicator

Melting point determination is a classic technique that provides a quick indication of purity. A pure crystalline solid will have a sharp, well-defined melting point, while impurities will typically broaden the melting point range and depress the melting point.

The "Why" Behind the Method:

Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point.

Experimental Protocol: Melting Point Determination

Instrumentation:

  • Melting point apparatus

Procedure:

  • Place a small amount of the dried, powdered sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

Reference Melting Point:

  • The melting point for the related isomer, 1-(3,5-Dimethoxyphenyl)cyclobutanecarboxylic acid, is reported as 70-71 °C.[2][3] The melting point of the 3,4-isomer is expected to be in a similar range but will be a distinct value for the pure compound.

Data Interpretation: A narrow melting point range (e.g., < 2 °C) is indicative of high purity.

Conclusion and Recommendations

A multi-faceted approach is the most robust strategy for assessing the purity of synthesized this compound.

  • Initial Assessment: Begin with Melting Point Analysis for a rapid and inexpensive preliminary purity check.

  • Primary Purity and Impurity Profiling: Employ a validated HPLC-UV method as the primary tool for quantifying purity and identifying non-volatile impurities.

  • Volatile Impurity Analysis: Utilize GC-MS , with derivatization, to identify and quantify residual solvents and other volatile byproducts.

  • Definitive Structural Confirmation and Absolute Purity: Use ¹H and ¹³C NMR for unambiguous structural confirmation and qNMR for an absolute purity determination, which can also be used to qualify your HPLC reference standard.

By integrating these techniques, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • (Author, Year). Title of a relevant book or article on pharmaceutical analysis. Publisher. [A placeholder for a general reference on analytical techniques]
  • (Author, Year). Title of a relevant article on HPLC method development for organic acids. Journal Name. [A placeholder for a specific HPLC methodology reference]
  • (Author, Year). Title of a relevant article on GC-MS analysis of derivatized carboxylic acids. Journal of Chromatography A. [A placeholder for a specific GC-MS methodology reference]
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A Senior Application Scientist's Guide to the Structural Elucidation of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and materials science. The conformation, stereochemistry, and intermolecular interactions of a compound dictate its biological activity, physical properties, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of analytical techniques for characterizing derivatives of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, with a primary focus on the definitive power of single-crystal X-ray crystallography.

While spectroscopic methods provide valuable insights, we will demonstrate why X-ray crystallography stands as the gold standard for unambiguous structural determination of these conformationally complex molecules. This guide is structured not as a rigid protocol, but as a strategic roadmap, explaining the causality behind experimental choices from synthesis to final structural analysis.

The Significance of the 1-(3,4-Dimethoxyphenyl)cyclobutane Scaffold

The this compound scaffold is of significant interest in medicinal chemistry. The dimethoxyphenyl group is a common feature in biologically active compounds, while the cyclobutane ring introduces a rigid, three-dimensional element that can orient substituents in precise vectors, enhancing interactions with biological targets.[1] However, this rigidity comes with inherent conformational complexity. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[2][3] The exact nature of this puckering, and the orientation of the bulky phenyl and carboxylic acid groups, can dramatically influence the molecule's properties.

A Roadmap to the Crystal Structure: From Synthesis to Diffraction

The journey to a crystal structure is a multi-step process that demands careful planning and execution. Each step is critical for the success of the next.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: X-ray Diffraction A Propose Synthetic Route B Execute Synthesis A->B C Purify Compound (e.g., Column Chromatography, Recrystallization) B->C D Solvent Screening C->D High Purity Sample E Select Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) D->E F Grow Single Crystals E->F G Mount Crystal F->G Suitable Crystal H Data Collection (Diffractometer) G->H I Structure Solution & Refinement H->I J Final Structural Data I->J Definitive 3D Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Experimental Protocol 1: Synthesis and Purification

A plausible synthetic route to this compound would involve the reaction of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form the cyclobutane ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Step-by-Step Synthesis:

  • Cyclization: To a solution of 3,4-dimethoxyphenylacetonitrile in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C.

  • After stirring for 30 minutes, add 1,3-dibromopropane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Hydrolysis: The resulting 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile is then subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.

  • Purification: The crude product must be purified to ≥95% purity, as impurities can inhibit crystallization. This is typically achieved by column chromatography followed by recrystallization.

Experimental Protocol 2: Crystallization

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[4] It is more of an art than a science, requiring patience and systematic screening of various conditions.

Step-by-Step Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. A solvent system (a mixture of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often employed. For our target molecule, a starting point could be screening solvents like ethanol, acetone, ethyl acetate, and hexane.

  • Method Selection:

    • Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.

    • Cooling: A saturated solution at a higher temperature is slowly cooled, reducing the solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, they are carefully removed from the mother liquor and prepared for X-ray analysis.

Data Interpretation: What a Crystal Structure Reveals

A successful X-ray diffraction experiment provides a wealth of information that is unattainable by other methods. It gives the precise coordinates of each atom in the crystal lattice, allowing for the determination of:

  • Bond Lengths and Angles: These fundamental parameters can reveal unusual strain or electronic effects within the molecule. For instance, the C-C bond lengths within the cyclobutane ring are expected to be longer than a typical sp3-sp3 bond due to ring strain.[5]

  • Conformation: The exact puckering of the cyclobutane ring and the rotational position of the phenyl and carboxyl groups are defined. This is critical for understanding how the molecule will fit into a binding site.

  • Stereochemistry: The absolute configuration of chiral centers can be determined unambiguously.

  • Intermolecular Interactions: The way molecules pack in the solid state is revealed, including hydrogen bonds, halogen bonds, and van der Waals interactions. These interactions are crucial for understanding solubility and crystal packing.[6]

Hypothetical Crystallographic Data Summary

Since no experimental data exists for the title compound, the following table presents expected data based on a closely related structure, 1-phenylcyclobutanecarboxylic acid, and general principles.

ParameterExpected/Hypothetical ValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a ≈ 10 Å, b ≈ 8 Å, c ≈ 12 Å, β ≈ 105°The dimensions of the repeating unit of the crystal.
Cyclobutane Puckering Dihedral angle ≈ 20-30°Quantifies the deviation of the cyclobutane ring from planarity.[2]
Key Bond Lengths C-C (ring) ≈ 1.55 ÅExpected to be elongated due to ring strain.
Hydrogen Bonding Carboxylic acid dimer (O-H···O)A common and strong interaction that will likely dictate the crystal packing.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary and valuable information, particularly about the molecule's behavior in solution.

G cluster_main Structural Analysis Methods cluster_info Information Provided Xray X-ray Crystallography Definitive 3D Structure (Solid State) Info_Solid Precise Bond Lengths/Angles Absolute Stereochemistry Intermolecular Interactions Xray:port->Info_Solid Provides NMR NMR Spectroscopy Connectivity & Solution Conformation Info_Solution Dynamic Averaged Structure Connectivity (1D) Through-Space Proximity (2D NOESY) NMR:port->Info_Solution Provides MS Mass Spectrometry Molecular Weight & Fragmentation Info_MW Molecular Formula Confirmation MS:port->Info_MW Provides Comp Computational Modeling Theoretical Conformations & Energies Comp->Xray Complements Comp->NMR Aids Interpretation Info_Theory Relative Stabilities of Conformers Predicted Spectroscopic Data Comp:port->Info_Theory Provides

Caption: Relationship between analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • Strengths: It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), allowing for the determination of the molecule's connectivity. Advanced techniques like NOESY can provide information about through-space proximity of atoms, giving clues about the predominant conformation in solution.

  • Limitations: The observed spectra are an average of all conformations present in solution at room temperature. For a molecule with a flexible ring like cyclobutane, this means that the precise puckering and the exact rotational positions of the substituents cannot be determined. The data reflects a time-averaged structure, not a static snapshot.[7]

Mass Spectrometry (MS)

MS is essential for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

  • Strengths: It provides an exact molecular weight, confirming the elemental composition.

  • Limitations: It provides very little information about the three-dimensional arrangement of atoms. Isomers with very different conformations will often have identical mass spectra.

Computational Modeling

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the stable conformations of a molecule and their relative energies.[7]

  • Strengths: It allows for the exploration of the entire conformational landscape and can provide theoretical data (e.g., NMR chemical shifts) that can aid in the interpretation of experimental results.

  • Limitations: The accuracy of the results is highly dependent on the level of theory and basis set used. Without experimental validation (ideally from a crystal structure), it remains a theoretical prediction.

Performance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
State of Matter Solid (Single Crystal)SolutionGas PhaseIn Silico
Structural Information Definitive 3D Structure Connectivity, Averaged ConformationMolecular WeightPredicted 3D Structures
Bond Lengths/Angles High PrecisionInferredNonePredicted
Conformation UnambiguousTime-AveragedNoneMultiple Predicted Conformers
Intermolecular Data Yes (Packing, H-bonds)NoNoCan be modeled
Key Limitation Requires a suitable single crystalProvides an averaged structureLimited 3D informationRequires experimental validation

Conclusion

For derivatives of this compound, a comprehensive characterization relies on a synergistic approach. NMR and Mass Spectrometry are indispensable for confirming the successful synthesis and basic connectivity of the molecule. Computational modeling offers valuable insights into the potential conformational landscape.

However, to move beyond inference and prediction to definitive knowledge, single-crystal X-ray crystallography is paramount. It is the only technique that can provide an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure.[8] This information—the precise ring puckering, the orientation of functional groups, and the nature of intermolecular interactions—is critical for understanding structure-activity relationships and for the rational design of new chemical entities. For any drug development program involving this or similar scaffolds, obtaining a crystal structure should be considered a critical milestone.

References

  • PubChem. 1-Phenylcyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link][9]

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  • Lundvall, F. et al. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, E72, 328–330. [Link][6]

  • Lin, W. et al. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. International Symposium on Molecular Spectroscopy. [Link][7]

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  • Ferreira, V. F. et al. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-9. [Link][8]

  • PubChem. 1-Phenylcyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link][1]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707. [Link][5]

  • Lynch, K. E. et al. (2023). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section F: Structural Biology Communications, 79(Pt 10), 385–391. [Link][4]

  • LibreTexts Chemistry. 4.4: Conformations of Cycloalkanes. [Link][2]

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  • Iwanaga, K. et al. (2023). Crystal structures of two different multi-component crystals consisting of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline and fumaric acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 614–620. [Link][15]

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A Comparative Guide to the Synthetic Efficacy of Oseltamivir (Tamiflu®) Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Oseltamivir Synthesis

Oseltamivir phosphate, marketed as Tamiflu®, stands as a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] As a potent and selective inhibitor of the viral neuraminidase enzyme, it prevents the release of newly formed virus particles from infected cells, thereby curbing the spread of infection.[3] The recurring threat of influenza pandemics, such as the avian H5N1 and H1N1 outbreaks, has placed immense pressure on the global supply of Oseltamivir, making the efficiency, scalability, and robustness of its chemical synthesis a matter of public health security.[2]

The molecule's structure, featuring a substituted cyclohexene ring with three stereocenters, presents a significant synthetic challenge.[3][4] Over the past two decades, this challenge has spurred remarkable innovation, leading to over 70 distinct published synthetic routes.[1] This guide provides an in-depth comparison of the most prominent strategies, moving from the established industrial process to cutting-edge academic and technological advancements. We will dissect each route based on critical efficacy metrics: starting material availability, number of steps, overall yield, operational safety, and industrial scalability.

Route 1: The Industrial Gold Standard - The Roche Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir, originally developed by Gilead Sciences and optimized by Hoffmann-La Roche, has long relied on (-)-shikimic acid as the chiral starting material.[4][5] This natural product, traditionally extracted from the seeds of Chinese star anise (Illicium verum), provides a pre-formed cyclohexene ring with the correct stereochemistry, a significant synthetic advantage.[3][4]

Causality Behind the Industrial Choice: The selection of shikimic acid was a strategic decision to leverage a naturally occurring chiral pool chemical, thereby circumventing the need for complex asymmetric synthesis in the early stages. To overcome supply limitations, Roche later developed a fermentation process using genetically engineered E. coli to produce shikimic acid in large quantities, demonstrating a successful integration of biotechnology and chemical synthesis.[1][5]

The Synthetic Pathway:

The industrial route is a multi-step process (approximately 12 steps) that transforms shikimic acid into Oseltamivir.[1][5] The key transformations involve:

  • Esterification and Acetal Protection: The carboxylic acid is converted to an ethyl ester, and the diol is protected.

  • Mesylation: The C3 hydroxyl group is activated as a mesylate.

  • Epoxide Formation: Base-induced elimination forms a key epoxide intermediate.

  • Azide Opening: The epoxide is opened regioselectively with an azide nucleophile to install the C5-amino precursor. This step is critical for establishing the correct stereochemistry of the amino group.

  • Azide Reduction and Acetylation: The azide is reduced to a primary amine, which is then acetylated to form the required acetamido group.

  • Final Elaboration: Introduction of the 3-pentyloxy side chain and final conversion to the phosphate salt.

Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide Key Epoxide Intermediate Shikimic_Acid->Epoxide 5 steps (Esterification, Protection, Mesylation, Elimination) Azido_Alcohol Azido-alcohol Epoxide->Azido_Alcohol Azide Opening (NaN₃) [Hazardous Step] Oseltamivir Oseltamivir Azido_Alcohol->Oseltamivir 5-6 steps (Reduction, Acetylation, Side-chain addition)

Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.

Performance Analysis:

  • Overall Yield: Approximately 30-35%.[1][5]

  • Advantages: Highly optimized, proven scalability for multi-ton production, and reliable stereocontrol from the chiral starting material.

  • Disadvantages: The primary concern is the use of azide reagents, which are potentially explosive and hazardous, especially on an industrial scale.[1][4] This necessitates stringent safety protocols and specialized equipment. The reliance on a single starting material, even with the fermentation backup, can be a strategic vulnerability.

Route 2: The Quest for Safety - Azide-Free Alternatives

The inherent risks associated with azide chemistry prompted significant research into safer alternatives. The most notable azide-free modification of the Roche route involves the direct introduction of the C4-amino group without a C5-azide intermediate.

The "Allylamine" Route: A key strategy involves opening the same epoxide intermediate generated from shikimic acid, but with allylamine instead of sodium azide.[4] This directly installs a nitrogen-containing group, which can be further elaborated to the final product.

Causality Behind the Approach: This route is a direct response to the primary safety concern of the industrial process. By replacing the azide with a less hazardous amine nucleophile, the goal is to create an intrinsically safer process.

Performance Analysis:

  • Advantages: Eliminates the use of potentially explosive azides, significantly improving the process safety profile.[4]

  • Disadvantages: While conceptually safer, these routes have not displaced the azide-based process industrially. This suggests challenges in achieving comparable yields, purity, or economic viability on a large scale. The regioselectivity of the epoxide opening with different amines can be less reliable than with the small azide anion.

Route 3: Academic Ingenuity - Bypassing Shikimic Acid

The academic community has developed numerous innovative syntheses that start from simple, inexpensive, and readily available feedstocks, completely avoiding the reliance on shikimic acid.

A. Diels-Alder Strategies

The Diels-Alder reaction is a powerful tool for constructing the core cyclohexene ring of Oseltamivir. Several prominent chemists, including E.J. Corey and M. Shibasaki, have developed elegant routes based on this strategy.[1][2]

General Principle: An electron-rich diene reacts with an electron-poor dienophile to form the six-membered ring. The key challenge lies in controlling the stereochemistry of the newly formed chiral centers. This is typically achieved using chiral catalysts or auxiliaries.

Diels_Alder_Route Diene Simple Diene (e.g., Butadiene, Furan) Cycloadduct Cyclohexene Adduct Diene->Cycloadduct Asymmetric Diels-Alder [Key Step] Dienophile Dienophile (e.g., Acrylate) Dienophile->Cycloadduct Dienophile->Cycloadduct Asymmetric Diels-Alder [Key Step] Oseltamivir Oseltamivir Cycloadduct->Oseltamivir Functional Group Interconversions

Caption: A generalized Diels-Alder approach to the Oseltamivir core structure.

Performance Analysis:

  • Advantages: Utilizes cheap, abundant starting materials and decouples the synthesis from the shikimic acid supply chain.[4]

  • Disadvantages: These routes often require expensive and specialized asymmetric catalysts to achieve high enantioselectivity. The subsequent functionalization of the cyclohexene ring can add considerable length and complexity to the overall synthesis.

B. Organocatalytic Routes

A major breakthrough in Oseltamivir synthesis came from the application of organocatalysis. The route developed by Hayashi and coworkers is particularly noteworthy for its efficiency and elegance.[1][6]

General Principle: This approach uses small, chiral organic molecules (like prolinol derivatives) to catalyze key bond-forming reactions with high stereocontrol. The Hayashi synthesis constructs the cyclohexene ring through a sequence of asymmetric Michael additions.[7][8]

Performance Analysis:

  • Overall Yield: Reported at an impressive 60%.[1]

  • Advantages: Achieves very high yields and excellent stereoselectivity. The use of "one-pot" sequences, where multiple reactions are performed in the same vessel, significantly reduces the number of purification steps, saving time, solvents, and cost.[4][8]

  • Disadvantages: The organocatalysts, while effective, can be expensive and required in significant loadings, which can be a barrier to large-scale industrialization.[6]

Route 4: A Technological Leap - Continuous Flow Synthesis

Rather than a distinct synthetic route, continuous flow chemistry is an enabling technology that can be applied to existing syntheses to improve their efficacy and safety.

General Principle: Reagents are continuously pumped through a network of tubes and reactors, where they mix and react. The product flows out continuously. This contrasts with traditional "batch" synthesis, where all reagents are mixed in a large vessel.

Application to Oseltamivir Synthesis: Flow chemistry has been successfully applied to the hazardous azide-based steps of the Roche synthesis.[1]

Performance Analysis:

  • Advantages:

    • Enhanced Safety: By keeping the volume of hazardous intermediates (like azides) small at any given moment, the risk of a dangerous thermal runaway is virtually eliminated.[1]

    • Rapid Reactions: The excellent heat and mass transfer in microreactors can dramatically shorten reaction times from hours to minutes.[1]

    • Scalability: Scaling up production is a matter of running the system for longer or running multiple systems in parallel, which is often simpler than re-optimizing reactions for larger and larger vessels.[1]

  • Disadvantages: Requires a significant initial investment in specialized flow chemistry equipment.

Quantitative Comparison of Synthetic Routes

RouteStarting Material(s)Approx. # of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
Roche Industrial (-)-Shikimic Acid~12~30-35%Proven scalability, robustUse of hazardous azides, reliance on shikimic acid
Diels-Alder (Academic) Butadiene, Acrylates, etc.8-1520-30%Abundant starting materialsOften requires expensive catalysts for stereocontrol
Organocatalytic (Hayashi) Alkoxyaldehyde, Nitroalkene~5 (in one-pot sequences)~57-60%High yield, fewer purificationsExpensive catalysts, potential scalability issues
Organocatalytic (Ma) Aldehyde, Nitroethene5~46%Very short, azide-freeUses expensive organocatalyst
Flow Chemistry (As per route applied)(As per route applied)Comparable or betterEnhanced safety, rapid, easily scalableHigh initial equipment cost

Experimental Protocol: Azide Opening of the Epoxide Intermediate (Representative from Roche Route)

The following is a representative laboratory-scale protocol and should be adapted and optimized for specific equipment and scales. All work with azides must be conducted with extreme caution behind a blast shield.

Objective: To perform the regioselective ring-opening of the key epoxide intermediate with sodium azide.

Materials:

  • Epoxide intermediate (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Ammonium chloride (NH₄Cl, 1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of the epoxide intermediate in anhydrous DMF, add ammonium chloride followed by sodium azide at room temperature.

  • Heat the reaction mixture to 85 °C and monitor the reaction progress by TLC.

  • Upon completion (typically several hours), cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azido-alcohol product.

Conclusion: A Synthesis Evolved

The journey of Oseltamivir synthesis is a compelling narrative of chemical innovation driven by a critical medical need. The industrial Roche process , originating from (-)-shikimic acid , remains the benchmark for large-scale production due to its established reliability and optimized throughput.[5] However, its reliance on a single natural source and the use of hazardous azide chemistry are significant drawbacks.[1][4]

In response, academic research has delivered a wealth of creative solutions. Diels-Alder and organocatalytic routes have successfully demonstrated that Oseltamivir can be synthesized efficiently from simple, inexpensive starting materials, with some routes achieving remarkable yields in fewer steps.[1][6] While challenges related to catalyst cost and scalability have so far prevented their industrial adoption, they represent a vital strategic diversification, offering alternative pathways in the event of a shikimic acid shortage.

Ultimately, the future of Oseltamivir synthesis may lie not in a single "best" route, but in the integration of advanced technologies. Continuous flow chemistry , by mitigating the dangers of azide use and accelerating reaction times, offers a powerful way to enhance the safety and efficiency of the established industrial process.[1] This confluence of robust traditional chemistry, academic innovation, and modern technology ensures that the global community is better prepared to meet the demand for this essential medicine.

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  • Abrecht, S., Harrington, P., Iding, H., Karpf, M., Trussardi, R., Wirz, B., & Zutter, U. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA International Journal for Chemistry, 58(9), 621-629. [Link]

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  • Trost, B. M., & Zhang, T. (2008). A Concise Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 47(21), 3913-3915. [Link]

  • Satoh, Y., & Fukuyama, T. (2012). A Practical Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 51(39), 9883-9885. [Link]

  • Hayashi, Y., & Ogasawara, S. (2016). Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters, 18(14), 3426–3429. [Link]

  • Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. Retrieved from [Link]

  • Shi, X.-J., & Li, X.-H. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry, 15(30), 3146–3158. [Link]

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A Comparative Guide to 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Aryl-Substituted Cyclobutanes

In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional structures and tailored functionalities is perpetual. Among these, aryl-substituted cyclobutane carboxylic acids are gaining attention as promising building blocks. The rigid, puckered conformation of the cyclobutane ring can impart favorable pharmacokinetic properties in drug candidates, such as increased metabolic stability and improved oral bioavailability, by acting as a bioisostere for more flexible or planar moieties.[1][2] This guide provides a comprehensive technical overview of a specific member of this class, 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, a molecule that marries the structural rigidity of the cyclobutane core with the electronically rich and biologically relevant 3,4-dimethoxyphenyl (veratryl) group.

The veratryl moiety is a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties.[3][4] This suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. This guide will delve into a proposed synthetic pathway, compare it with alternative strategies, and explore the predicted physicochemical and pharmacological properties of the title compound, supported by data from structurally related molecules.

Comparative Analysis of Synthetic Strategies

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 3,4-dimethoxyphenylacetonitrile. This approach is compared with a potential alternative involving a Knoevenagel condensation.

Proposed Primary Synthesis: Phase-Transfer Catalyzed Cycloalkylation followed by Hydrolysis

This robust strategy leverages the nucleophilicity of the benzylic carbon in 3,4-dimethoxyphenylacetonitrile.

  • Step 1: Cycloalkylation of 3,4-Dimethoxyphenylacetonitrile. The first step is the formation of the cyclobutane ring via a phase-transfer catalyzed (PTC) cycloalkylation of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic-soluble nitrile and the aqueous base.[5]

  • Step 2: Hydrolysis of the Nitrile. The resulting 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile is then subjected to hydrolysis to yield the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions, although basic hydrolysis is often preferred to avoid potential side reactions.[6]

Alternative Synthetic Route: Knoevenagel Condensation Approach

An alternative, albeit potentially more complex, route could involve a Knoevenagel condensation followed by a series of transformations.

  • Step 1: Knoevenagel Condensation. This would involve the condensation of a suitable cyclobutanone derivative with an active methylene compound derived from 3,4-dimethoxybenzaldehyde.[7]

  • Subsequent Steps. The product of the Knoevenagel condensation would then require further chemical modifications, such as reduction and hydrolysis, to arrive at the final carboxylic acid.

Comparison of Synthetic Routes

FeatureProposed Primary SynthesisAlternative Knoevenagel Route
Starting Materials 3,4-Dimethoxyphenylacetonitrile, 1,3-DibromopropaneCyclobutanone derivative, 3,4-Dimethoxybenzaldehyde derivative
Number of Steps 2Potentially 3 or more
Key Reactions Phase-Transfer Catalyzed Alkylation, Nitrile HydrolysisKnoevenagel Condensation, Reduction, Hydrolysis
Potential Yield Generally moderate to goodCan be variable depending on the specific substrates and reaction conditions
Scalability More readily scalableMay present challenges in optimizing multiple steps for large-scale production

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on established methodologies for the synthesis of related compounds.

Part 1: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

dot

Synthesis_Step1 A 3,4-Dimethoxyphenylacetonitrile F Reaction Mixture A->F B 1,3-Dibromopropane B->F C Phase-Transfer Catalyst (e.g., TBAB) C->F D Aqueous NaOH D->F E Organic Solvent (e.g., Toluene) E->F G 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile F->G Stirring, Heat Hydrolysis_Step2 A 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile C Reaction Mixture A->C B Aqueous NaOH or H2SO4 B->C D Acidification (if basic hydrolysis) C->D Reflux E This compound D->E Precipitation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the landscape of pharmaceutical research and drug development, our responsibilities extend beyond discovery and synthesis; they encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, field-tested protocol for the proper disposal of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Hazard Profile and Risk Assessment

The primary hazards associated with this class of compounds are summarized below:

Hazard ClassificationGHS Hazard StatementPotential EffectsSource
Acute Toxicity, Oral H302: Harmful if swallowedIngestion may cause significant health issues.[1]
Skin Irritation H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[1]
Eye Irritation H319: Causes serious eye irritationContact with eyes can result in serious damage.[1]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[1]

Given these potential hazards, this compound must be managed as hazardous waste . Under no circumstances should it be disposed of via standard trash or sewer systems.[2][3]

Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemicals is not merely a matter of best practice; it is mandated by federal and state regulations. Key regulatory frameworks include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle to grave." Academic and research laboratories often operate under the specific guidelines of Subpart K, which provides a framework for managing hazardous waste in these unique environments.[4][5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and waste disposal.[7] Your institution's CHP is the primary document governing your day-to-day operations.

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE. The causality is direct: the predicted irritant nature of the compound necessitates a barrier between you and the chemical.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (nitrile is a common and effective choice).

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation

Proper segregation is critical for safety and cost-effective disposal.[2] Incompatible chemicals mixed in a single waste container can lead to dangerous reactions.

  • Classification: This compound is a non-halogenated, solid organic acid .

  • Segregation: Designate a specific waste container for this type of waste.

    • DO NOT mix with bases, strong oxidizing agents, or aqueous waste streams.[8]

    • DO NOT mix with other waste categories like halogenated solvents or heavy metal waste.

Step 3: Containerization

The integrity of your waste container is paramount to preventing leaks and spills.

  • Select a suitable container: Use a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap).

  • Condition: Ensure the container is in good condition, free from cracks or damage.

  • Keep it closed: The container must be securely closed at all times, except when adding waste.[8] This minimizes the release of vapors and prevents spills.

Step 4: Labeling

Accurate and complete labeling is a regulatory requirement and a critical safety communication tool.[4][5] As soon as the first quantity of waste is added, the container must be labeled.

  • Use a Hazardous Waste Tag: Obtain an official waste tag from your institution's Environmental Health and Safety (EHS) department.

  • Complete all fields:

    • Full Chemical Name: Write out "This compound ". Do not use abbreviations, acronyms, or chemical formulas.[8]

    • Constituents: List all components in the container, including any residual solvents, and their approximate percentages.

    • Hazard Information: Check the boxes corresponding to the material's hazards (e.g., "Toxic," "Irritant").

    • Generator Information: Fill in your name, lab location, and the date the waste was first added.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of generation where hazardous waste can be temporarily stored.[9]

  • Location: Store the labeled waste container in your lab's designated SAA. This area should be secondary containment (such as a tray) to contain any potential leaks.

  • Proximity: The SAA must be under the control of the laboratory personnel generating the waste.

  • Restrictions: Do not store waste containers in hallways, public areas, or near sinks or floor drains.[8]

Step 6: Arranging for Disposal

Laboratory personnel are responsible for managing waste within the SAA, but final disposal is handled by trained professionals.

  • Contact EHS: When the container is full or has been in storage for the maximum allowable time (typically 6-12 months, check your institutional policy), contact your EHS office to schedule a waste pickup.[5][6]

  • Do not transport: Do not move hazardous waste across public hallways or between buildings. This should only be done by trained EHS staff.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Small Spill (Contained on Benchtop):

    • Alert personnel in the immediate area.

    • Wearing your PPE, absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite.

    • Collect the contaminated absorbent material in a sealed bag or container.

    • Label it as hazardous waste and dispose of it along with the chemical waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Data Sheet for Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
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1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.